molecular formula C9H11N3O B3021572 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 53439-88-6

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B3021572
CAS No.: 53439-88-6
M. Wt: 177.2 g/mol
InChI Key: JHKRQZQRGCCWOO-UHFFFAOYSA-N
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Description

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

5-amino-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKRQZQRGCCWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354711
Record name 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53439-88-6, 110274-75-4
Record name 5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazolone scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and capacity for hydrogen bonding make it an ideal framework for designing targeted therapeutics. This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of a key derivative, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one . This compound serves as a versatile intermediate for the development of novel pharmaceuticals, including kinase inhibitors and other targeted agents, as well as high-performance pigments.[3][4]

This document is structured to provide not just a protocol, but a causal understanding of the synthetic strategy, from precursor synthesis to final product validation. We will delve into the rationale behind the chosen reactions, the critical parameters for success, and the analytical techniques required for unambiguous structural confirmation.

Rational Design of the Synthetic Pathway

The synthesis of the target molecule is best approached through a multi-step sequence that ensures high purity and avoids the formation of problematic isomers that can arise from direct substitution on a pre-formed, complex scaffold. The chosen strategy involves the initial construction of the benzimidazolone core, followed by N-alkylation, and concluding with a highly selective reduction. This approach provides superior control over the regiochemistry and functional group transformations.

The pathway proceeds via a key intermediate, 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one . The nitro group serves as a precursor to the target amine. Its electron-withdrawing nature facilitates certain reactions and its reduction is a well-established and high-yielding transformation in organic synthesis.[5][6]

Synthetic_Pathway SM 4-Nitro-1,2-phenylenediamine INT1 5-Nitro-1,3-dihydro-2H- benzimidazol-2-one SM->INT1  Urea, 140-160 °C (Cyclization)   INT2 1,3-Dimethyl-5-nitro-1,3-dihydro- 2H-benzimidazol-2-one INT1->INT2  Dimethyl Sulfate,  NaOH (aq) (N,N-Dimethylation)   FP 5-Amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one INT2->FP  Pd/C, H2 (g) or  Fe/NH4Cl (Nitro Reduction)  

Caption: Synthetic route to the target compound.

Detailed Synthesis Protocols

Part A: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

The initial step involves the formation of the benzimidazolone ring system. This is achieved through the condensation of 4-nitro-1,2-phenylenediamine with urea. This method is a classic, robust, and scalable approach that avoids the use of more hazardous reagents like phosgene.[7] The reaction proceeds by heating an intimate mixture of the reactants, causing a melt and subsequent cyclization with the evolution of ammonia.

Experimental Protocol:

  • In a 250 mL round-bottom flask, combine 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) and urea (18.0 g, 0.3 mol).

  • Mix the solids thoroughly with a glass rod to create a homogenous mixture.

  • Fit the flask with a reflux condenser and an outlet to a gas scrubber (to neutralize ammonia).

  • Heat the flask in an oil bath, gradually increasing the temperature to 140-150 °C. The mixture will melt and bubble as ammonia is released.

  • Maintain this temperature for 2-3 hours, or until the melt solidifies.

  • Allow the reaction mixture to cool to approximately 100 °C and cautiously add 100 mL of 10% aqueous sodium hydroxide.

  • Heat the resulting suspension to boiling for 15 minutes to dissolve the product and hydrolyze any remaining urea.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify to pH 5-6 with concentrated hydrochloric acid.

  • The product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 80 °C.

    • Expected Yield: 80-90%.

    • Purity Check: The product is typically of high purity but can be recrystallized from ethanol/water if necessary.

Part B: Synthesis of 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

With the core scaffold in place, the next step is the exhaustive methylation of the two nitrogen atoms. Dimethyl sulfate is a powerful and efficient methylating agent for this purpose. The reaction is performed under basic conditions to deprotonate the amide nitrogens, forming the more nucleophilic amidate anions which readily attack the electrophilic methylating agent.

Experimental Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (17.9 g, 0.1 mol) in 150 mL of water.

  • Add sodium hydroxide (9.0 g, 0.225 mol) to the suspension and stir until a clear solution is obtained.

  • Cool the solution to 10-15 °C using an ice bath.

  • Slowly add dimethyl sulfate (27.8 g, 21.0 mL, 0.22 mol) dropwise from the dropping funnel over 1 hour, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.

  • Wash the solid cake extensively with water until the washings are neutral, then wash with a small amount of cold methanol.

  • Dry the product under vacuum.

    • Expected Yield: >90%.

    • Purity Check: The product is generally pure. Confirm by melting point and NMR.

Part C: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, chemoselectivity, and clean workup.[5] The reaction proceeds by adsorbing the nitro compound onto the surface of a palladium catalyst, followed by reaction with hydrogen gas. An alternative, non-pressurized method using iron powder in a neutral medium like ammonium chloride is also highly effective and avoids the need for specialized hydrogenation equipment.[8]

Experimental Protocol (Catalytic Hydrogenation):

  • Charge a Parr hydrogenation vessel with 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (20.7 g, 0.1 mol), 200 mL of ethanol, and 1.0 g of 10% Palladium on Carbon (Pd/C, 50% wet).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi (approx. 3.4 atm).

  • Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling.

  • Monitor the reaction by observing the cessation of hydrogen uptake (typically 2-4 hours).

  • Once complete, vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product. It can be recrystallized from an ethanol/water mixture to obtain a highly pure, off-white to pale tan crystalline solid.

    • Expected Yield: 90-98%.

Comprehensive Characterization

Unambiguous confirmation of the final product's structure and purity is achieved through a combination of spectroscopic and physical methods.

Characterization_Workflow Crude Crude Product (from Step C) Purify Purification (Recrystallization) Crude->Purify Pure Pure Crystalline Solid Purify->Pure MP Melting Point Pure->MP Physical Constant MS Mass Spectrometry (MS) Pure->MS Molecular Weight IR FT-IR Spectroscopy Pure->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Structural Backbone Final Structure & Purity Confirmed MP->Final MS->Final IR->Final NMR->Final

Caption: Workflow for product purification and analysis.

Summary of Analytical Data

The following table summarizes the expected characterization data for the final product, This compound .

Analysis Technique Expected Result
Appearance Off-white to pale tan crystalline solid
Melting Point Specific range to be determined experimentally (literature comparison)
¹H NMR (400 MHz, DMSO-d₆)δ ~6.75 (d, 1H, Ar-H), δ ~6.40 (d, 1H, Ar-H), δ ~6.30 (dd, 1H, Ar-H), δ ~4.80 (s, 2H, -NH₂), δ ~3.30 (s, 6H, 2 x -NCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ ~155 (C=O), δ ~140 (Ar-C-NH₂), δ ~128 (Ar-C), δ ~125 (Ar-C), δ ~108 (Ar-CH), δ ~105 (Ar-CH), δ ~98 (Ar-CH), δ ~27 (2 x -NCH₃)
FT-IR (KBr, cm⁻¹)3450-3300 (N-H stretch, amine), 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), ~1680 (C=O stretch, urea), ~1620 (N-H bend), ~1500 (Ar C=C stretch)
Mass Spec. (EI or ESI)[M]⁺ = 191.1059 (Calculated for C₁₀H₁₃N₃O)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The aromatic region will show characteristic ortho and meta coupling.

Conclusion

This guide outlines a robust and reproducible pathway for the synthesis of this compound. By employing a logical, step-wise approach—cyclization, N-dimethylation, and nitro-reduction—high yields and exceptional purity of this valuable chemical intermediate can be reliably achieved. The detailed protocols and characterization data provided herein serve as a comprehensive resource for researchers in drug discovery and chemical development, enabling the advancement of novel molecules built upon the versatile benzimidazolone core.

References

  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction". [Link][9]

  • Journal of Chemical Education. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism". [Link][5]

  • Taylor & Francis Online. "Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines". [Link][8]

  • ACS Publications. "Synthesis of Some Substituted Benzimidazolones". [Link][7]

  • RS Global. "SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES". [Link][1]

  • Wikipedia. "Reduction of nitro compounds". [Link][6]

  • MDPI. "Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions". [Link][2]

  • PubMed. "Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor". [Link][4]

Sources

An In-Depth Technical Guide to 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 53439-88-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzimidazolone Core - A Privileged Scaffold in Medicinal Chemistry

The benzimidazole heterocycle, a fusion of benzene and imidazole rings, is a cornerstone in modern drug discovery. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a "privileged scaffold" for the development of novel therapeutics.[1][2] The benzimidazol-2-one core, in particular, is a structural motif found in numerous biologically active molecules and pharmaceuticals.[3] This guide focuses on a specific derivative, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 53439-88-6), a versatile building block with significant potential in the synthesis of new chemical entities for drug development.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzimidazolone with the molecular formula C₉H₁₁N₃O.[4] The presence of an amino group at the 5-position and methyl groups at the 1- and 3-positions of the benzimidazolone core imparts specific chemical properties that are advantageous for further synthetic modifications.

PropertyValueSource
CAS Number 53439-88-6[5]
Molecular Formula C₉H₁₁N₃O[4]
Molecular Weight 177.21 g/mol [4]
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in polar organic solvents like DMSO and DMF (inferred from related compounds)[6]
Structural Elucidation

The definitive structure of this compound is best confirmed through a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be inferred from closely related analogs.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amino group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for all nine carbon atoms in the molecule, including the characteristic carbonyl carbon of the imidazolone ring and the carbons of the benzene and methyl groups. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents, and analysis of these shifts can provide insight into the tautomeric equilibrium of the benzimidazole ring system.[7]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation.

The planarity of the benzimidazole core is a key structural feature, though substituents may be slightly displaced.[8] The lone pair of electrons on the amino group's nitrogen atom is expected to be involved in conjugation with the aromatic π-system, influencing the charge distribution within the heterocycle.[8]

Figure 1. 2D structure of this compound.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be designed based on established methods for the synthesis of benzimidazol-2-one derivatives.[3][9]

Proposed Synthetic Pathway

A logical approach would involve a multi-step synthesis starting from a commercially available substituted o-phenylenediamine.

Synthesis_Pathway A 1,2-Dimethyl-4-nitro-1,2-phenylenediamine B 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one A->B Cyclization (e.g., CDI, phosgene, or triphosgene) C This compound (CAS 53439-88-6) B->C Reduction (e.g., SnCl2/HCl, H2/Pd-C)

Figure 2. Proposed synthetic pathway for this compound.

Step 1: Cyclization of the o-phenylenediamine

The synthesis would likely begin with the cyclization of a suitable 1,2-diaminobenzene derivative. For the target molecule, a plausible starting material would be 1,2-dimethyl-4-nitro-1,2-phenylenediamine. The cyclization to form the imidazolone ring can be achieved using various carbonylating agents such as 1,1'-carbonyldiimidazole (CDI), phosgene, or triphosgene.[3] The use of CDI is often preferred due to its lower toxicity and milder reaction conditions.

Step 2: Reduction of the Nitro Group

The resulting 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one would then undergo reduction of the nitro group to the desired primary amine. Standard reduction conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over palladium on carbon), would be effective for this transformation.[10]

Reactivity and "Hot Spots" for Derivatization

The this compound scaffold possesses several reactive sites that can be exploited for the synthesis of diverse compound libraries.

  • The 5-Amino Group: This primary amine is a key functional handle for a variety of chemical transformations, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

    • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halogens, cyano, hydroxyl).

  • The Benzene Ring: The electron-donating nature of the amino group activates the aromatic ring towards electrophilic aromatic substitution. The positions ortho and para to the amino group (i.e., the 4- and 6-positions) are the most likely sites for substitution. However, the directing effects of the other ring substituents would also need to be considered. Nitration of a related compound, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, has been demonstrated, indicating the feasibility of electrophilic substitution on the benzene ring.[11]

Applications in Drug Discovery and Development

The benzimidazole scaffold is a recurring motif in a wide array of approved drugs and clinical candidates, highlighting its therapeutic relevance.[12][13] Derivatives of this compound are of significant interest to medicinal chemists for the development of novel therapeutic agents across various disease areas.

Role as a Versatile Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of the reactive amino group allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Applications of Derivatives

Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many benzimidazole-containing compounds have been investigated as anticancer agents, targeting various aspects of cancer cell biology, such as cell proliferation, migration, and apoptosis.[14][15]

  • Antimicrobial and Antifungal Activity: The benzimidazole core is found in several antimicrobial and antifungal drugs.[10][16]

  • Antiviral Activity: Certain benzimidazole derivatives have shown promise as antiviral agents.[13]

  • Anti-inflammatory Activity: The benzimidazole scaffold has been incorporated into molecules with anti-inflammatory properties.[13]

The specific substitution pattern of this compound, particularly the N,N-dimethylation of the imidazolone ring, can influence the pharmacokinetic properties of its derivatives, such as solubility and metabolic stability, which are critical considerations in drug design.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis and derivatization of this compound is not available, the following general procedures, adapted from the synthesis of related compounds, can serve as a starting point for laboratory investigations.

General Procedure for the Synthesis of Benzimidazol-2-ones under Flow Conditions

Flow chemistry offers several advantages for the synthesis of heterocyclic compounds, including improved reaction control, enhanced safety, and scalability. A flow-based approach for the synthesis of the benzimidazol-2-one core has been reported and could be adapted for the target molecule.[3][9]

Flow_Synthesis reagent1 Reagent 1 (o-phenylenediamine derivative in solvent) Syringe Pump 1 mixer T-Mixer reagent1:p1->mixer reagent2 Reagent 2 (CDI in solvent) Syringe Pump 2 reagent2:p1->mixer reactor Heated Coil Reactor mixer->reactor collection Product Collection reactor->collection

Figure 3. Conceptual workflow for the flow synthesis of a benzimidazol-2-one.

Protocol:

  • Solution Preparation: Prepare a solution of the o-phenylenediamine starting material in a suitable solvent (e.g., THF). Prepare a separate solution of 1,1'-carbonyldiimidazole (CDI) in the same or a compatible solvent.

  • Flow Reaction: Using syringe pumps, introduce the two reagent solutions into a T-mixer at controlled flow rates.

  • Reaction Coil: The combined stream flows through a heated coil reactor to allow for the cyclization reaction to occur at a specific temperature and residence time.

  • Work-up and Purification: The output from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified by standard techniques such as column chromatography or recrystallization.

General Protocol for N-Acylation of the 5-Amino Group

This protocol describes a general method for the acylation of the 5-amino group, a common derivatization step.

Protocol:

  • Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), to the solution.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.0-1.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Safety and Handling

Detailed toxicological data for this compound are not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. Safety data for related benzimidazolone derivatives can provide some guidance.[17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[18]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[18]

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[18]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[18]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[18]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its benzimidazolone core is a well-established privileged scaffold, and the presence of a reactive amino group provides a convenient handle for the synthesis of diverse compound libraries. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is crucial for its effective utilization in the development of novel therapeutic agents. As with any novel chemical entity, appropriate safety precautions must be taken during its handling and use in the laboratory.

References

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. (URL not available)
  • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. Sigma-Aldrich. (URL not available)
  • 5-Amino-2-benzimidazolinone SDS, 95-23-8 Safety D
  • Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Chemos GmbH&Co.KG. (URL not available)
  • MSDS of 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Capot Chemical. (URL not available)
  • 5-AMINO-1,3-DIETHYL-1,3-DIHYDRO-BENZOIMIDAZOL-2-ONE Safety D
  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. National Institutes of Health. (URL not available)
  • Synthesis and Biological Activities of Some Benzimidazolone Deriv
  • Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
  • Synthesis protocols. Peptideweb.com. (URL not available)
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. (URL not available)
  • Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applic
  • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one(95-23-8) 1H NMR spectrum. ChemicalBook. (URL not available)
  • Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. (URL not available)
  • Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. MDPI. (URL not available)
  • The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem. (URL not available)
  • 5-Amino-1-methyl-1H-benzimidazole. PMC - NIH. (URL not available)
  • In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. PMC - NIH. (URL not available)
  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC - NIH. (URL not available)
  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. (URL not available)
  • BB-4027683. Hit2Lead. (URL not available)
  • 5-Amino-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one, 97%+ Purity, C9H11N3O, 5 grams. (URL not available)
  • 5-amino-2-benzimidazolinone - Optional[1H NMR] - Chemical Shifts. SpectraBase. (URL not available)
  • Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions.
  • 5-Methoxy-1,3-dihydro-2H-benzimidazol-2-one. Automated Topology Builder. (URL not available)
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. (URL not available)
  • 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Benchchem. (URL not available)
  • A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. PMC - PubMed Central. (URL not available)
  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. (URL not available)
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. (URL not available)
  • 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. PMC - NIH. (URL not available)

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A Comprehensive Guide to the Structural Elucidation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, multi-faceted analytical workflow for the unambiguous structural determination of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the causal logic behind each analytical choice. The described protocols form a self-validating system, where data from orthogonal techniques converge to build an undeniable structural proof, ensuring the highest degree of scientific integrity.

Foundational Hypothesis: The Proposed Molecular Structure

Before empirical validation, a structural hypothesis is formulated based on the compound's nomenclature. This proposed structure serves as the reference against which all subsequent analytical data will be compared.

The name "this compound" implies a core benzimidazolone scaffold. Key features to validate are:

  • A benzene ring fused to an imidazole ring.

  • A carbonyl group at the 2-position of the imidazole ring.

  • Two methyl groups attached to the nitrogen atoms at positions 1 and 3.

  • An amino group substituted at the 5-position of the benzene ring.

Based on this, the molecular formula is predicted to be C₉H₁₁N₃O , with a monoisotopic mass of 177.0902 g/mol .

Caption: Hypothesized structure of this compound.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Rationale: Mass spectrometry (MS) is the foundational first step.[1][2] Its primary purpose is to determine the molecular weight of the compound with high accuracy.[3] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides an exact mass, allowing for the confident determination of the elemental formula, which is a critical pillar of structural proof.[1] Tandem MS (MS/MS) will further be used to generate a fragmentation pattern, offering preliminary insights into the molecule's connectivity.[3]

Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

  • Mass Spectrometry:

    • Instrument: Utilize a high-resolution instrument such as an Orbitrap or Q-TOF mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique ideal for obtaining molecular ion information for polar molecules like this.[2]

    • Scan Range: 100-500 m/z.

    • Data Acquisition: Acquire data in both full scan mode (for the parent ion) and data-dependent MS/MS mode (for fragmentation).

Expected Data & Interpretation

The primary ion expected is the protonated molecule, [M+H]⁺. The data should confirm the predicted molecular formula.

ParameterExpected ValueRationale
Molecular Formula C₉H₁₁N₃OBased on the proposed structure.
Exact Mass 177.0902Monoisotopic mass of C₉H₁₁N₃O.
[M+H]⁺ (HRMS) 178.0975Calculated exact mass of C₉H₁₂N₃O⁺. A measured mass within 5 ppm confirms the elemental composition.

Key MS/MS fragments would arise from the cleavage of the N-methyl groups or fragmentation of the ring system, providing further confidence in the proposed scaffold.

NMR Spectroscopy: Mapping the H-C Framework

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[3] ¹H NMR identifies the number and type of hydrogen environments, while ¹³C NMR does the same for carbon. Their chemical shifts, signal integrations, and coupling patterns provide a detailed blueprint of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve a wide range of compounds and for its high boiling point. Chemical shifts are quoted relative to the solvent signals.[4]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

Expected Data & Interpretation

The predicted NMR data provides a unique fingerprint that can be matched against the experimental spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

Protons Multiplicity Integration Expected Chemical Shift (δ) ppm Notes
N-CH₃ (x2) Singlet 6H ~3.3 - 3.5 Two singlets are expected as the methyl groups are chemically distinct.
-NH₂ Broad Singlet 2H ~4.9 - 5.2 Position is variable and signal will exchange upon D₂O addition.
Ar-H (H4) Doublet 1H ~6.6 - 6.7 Coupled to H6.
Ar-H (H6) Doublet 1H ~6.8 - 6.9 Coupled to H4.

| Ar-H (H7) | Singlet/Doublet | 1H | ~7.0 - 7.1 | Expected to be a singlet or a small doublet due to meta-coupling. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Carbon Atom Expected Chemical Shift (δ) ppm Notes
N-CH₃ (x2) ~27 - 30 Two distinct signals for the two methyl carbons.
Ar-C (C4, C6, C7) ~105 - 120 Aromatic carbons bearing protons.
Ar-C (C3a, C7a) ~125 - 135 Bridgehead carbons in the aromatic system.
Ar-C (C5) ~140 - 145 Carbon attached to the electron-donating amino group.

| C=O (C2) | ~155 - 160 | Carbonyl carbon of the urea moiety. |

The combination of these signals, their multiplicities, and integrations should align perfectly with the proposed structure. For instance, the presence of two distinct N-methyl signals confirms their attachment to the heterocyclic ring nitrogens.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[3][5] For this molecule, IR will confirm the existence of the amine (N-H), the urea carbonyl (C=O), and the aromatic system (C=C and C-H bonds), providing orthogonal validation to the NMR and MS data. The IR spectra of benzimidazole derivatives have been well-studied, providing a strong basis for interpretation.[6][7]

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Data & Interpretation

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3100 - 3000 C-H Stretch Aromatic C-H
2980 - 2850 C-H Stretch Methyl C-H
~1700 C=O Stretch Urea Carbonyl
~1620 & ~1480 C=C Stretch Aromatic Ring

| ~1300 | C-N Stretch | Aryl-Amine & Amide |

The strong carbonyl absorption around 1700 cm⁻¹ is a key diagnostic peak for the benzimidazol-2-one core.[8]

Data Synthesis & Workflow for Final Confirmation

The power of this elucidation process lies not in a single piece of data, but in the convergence of all results. Each technique probes a different aspect of the molecule, and together they build an unshakeable structural proof.

G cluster_0 Hypothesis Generation cluster_1 Primary Validation cluster_2 Detailed Structural Mapping cluster_3 Final Confirmation Hypothesis Propose Structure: 5-amino-1,3-dimethyl- 1,3-dihydro-2H-benzimidazol-2-one (C₉H₁₁N₃O, MW=177.19) MS Mass Spectrometry (HRMS) - Determine Molecular Formula - Confirm Molecular Weight Hypothesis->MS Validate Formula IR Infrared Spectroscopy - Identify Key Functional Groups (C=O, N-H, Ar-C-H) Hypothesis->IR Validate Functional Groups NMR NMR Spectroscopy - ¹H: Map proton environments - ¹³C: Map carbon framework - Confirm atom connectivity MS->NMR Provide Formula for NMR Confirmation Convergent Data Analysis: Structure Confirmed MS->Confirmation IR->NMR Confirm Groups for NMR IR->Confirmation NMR->Confirmation Provide Full Connectivity

Caption: Logical workflow for the structural elucidation process.

The process is self-validating:

  • HRMS confirms the elemental composition hypothesized from the name.

  • IR confirms the presence of the functional groups expected from the structure (amine, urea, aromatic ring).

  • NMR provides the final, detailed map, showing the exact placement of each proton and carbon atom, which must be consistent with both the molecular formula from MS and the functional groups from IR.

When the data from all three techniques align perfectly with the initial hypothesis, the structure of this compound is considered unequivocally elucidated.

References

  • ResearchGate. IR spectra of benzimidazole and the complexes. Available from: [Link]

  • PMC. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available from: [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Available from: [Link]

  • PMC. Advances in structure elucidation of small molecules using mass spectrometry. Available from: [Link]

  • Journal of The Chemical Society (resumed). 455. The infrared spectra of some simple benzimidazoles (1960). Available from: [Link]

  • RSC Publishing. 455. The infrared spectra of some simple benzimidazoles. Available from: [Link]

  • Bentham Science. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Available from: [Link]

  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available from: [Link]

  • NIH. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available from: [Link]

  • MDPI. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available from: [Link]

  • IRIS. Supporting Information. Available from: [Link]

  • ResearchGate. (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available from: [Link]

Sources

An In-Depth Technical Guide to the Solubility of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Methodical Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide presents a comprehensive framework for determining and understanding the solubility of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a key heterocyclic scaffold, in a range of common organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific molecule, this document focuses on equipping researchers with the foundational principles, strategic rationale, and detailed experimental protocols necessary to generate reliable solubility data. We will delve into the theoretical underpinnings of solubility, provide a rationale for solvent selection, and present a robust, self-validating experimental workflow based on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Introduction: The Critical Role of Solubility

This compound is a derivative of the benzimidazolone core, a privileged structure in medicinal chemistry. Benzimidazolone derivatives are explored for a wide range of therapeutic applications due to their versatile biological activities. The successful development of any drug candidate hinges on a thorough understanding of its physical and chemical properties, with solubility being paramount.

Poor solubility can lead to significant challenges, including:

  • Synthesis and Purification: Difficulty in finding suitable solvents for reactions and crystallization can hamper yield and purity.[1]

  • Formulation Development: Inadequate solubility can prevent the development of viable dosage forms, particularly for parenteral and oral administration.

  • Bioavailability: Low aqueous solubility is a primary reason for poor and erratic absorption of drug candidates, potentially leading to sub-therapeutic exposure and clinical failure.[2]

This guide provides the necessary methodology to systematically evaluate the solubility of this compound, enabling informed decisions in process chemistry, formulation science, and preclinical development.

Physicochemical Profile & Theoretical Solubility Considerations

To logically approach solvent selection, we must first understand the intrinsic properties of the solute.

Compound: this compound Molecular Formula: C₉H₁₁N₃O Molecular Weight: 177.21 g/mol

The structure features several key functional groups that dictate its solubility behavior:

  • Benzimidazolone Core: A fused ring system that is largely planar and contributes to the nonpolar character.

  • Amine Group (-NH₂): A primary amine that can act as both a hydrogen bond donor and acceptor.

  • Urea Moiety (-N(C=O)N-): The carbonyl group is a strong hydrogen bond acceptor, while the adjacent nitrogen atoms have reduced basicity.

  • N-Methyl Groups (-CH₃): These groups increase the lipophilicity and steric bulk of the molecule compared to its unmethylated parent.

The fundamental principle of solubility is "like dissolves like."[1] This means that solutes tend to dissolve best in solvents with similar polarity and hydrogen bonding characteristics.[1] Given the presence of both hydrogen bond donors/acceptors and a significant hydrocarbon framework, this compound is expected to exhibit varied solubility across different solvent classes. For instance, it is predicted to be very soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and soluble in alcohols like methanol.[3] Conversely, it is expected to be practically insoluble in water and nonpolar solvents like chloroform.[3]

Experimental Design: A Framework for Solubility Determination

The following sections outline a robust strategy for quantifying the thermodynamic equilibrium solubility of the target compound.

Rationale for Solvent Selection

The choice of solvents should be strategic, covering a range of polarities, hydrogen bonding capabilities, and practical applications in the pharmaceutical industry.[4][5] A recommended starting panel is presented in Table 1.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

Solvent ClassSolvent NamePolarity IndexH-Bond Donor/AcceptorRationale & Application
Polar Protic Methanol5.1BothCommon reagent, useful for purification and analysis.
Ethanol4.3BothLess toxic alternative to methanol, used in formulations.
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2AcceptorHigh solubilizing power, common for stock solutions.[6]
N,N-Dimethylformamide (DMF)6.4AcceptorPowerful solvent for organic synthesis.
Acetone5.1AcceptorGeneral-purpose solvent, useful for washing and extraction.
Acetonitrile (ACN)5.8AcceptorCommon mobile phase in reverse-phase HPLC.[7]
Nonpolar Aprotic Dichloromethane (DCM)3.1NeitherUseful for extraction and chromatography.
Toluene2.4NeitherRepresentative of aromatic hydrocarbon solvents.
Ethers Tetrahydrofuran (THF)4.0AcceptorVersatile solvent for reactions and extractions.
The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[2] The objective is to create a saturated solution in equilibrium with an excess of the solid compound at a controlled temperature.

The process involves preparing a slurry, allowing it to reach equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a substituted benzimidazolone of interest to researchers in medicinal chemistry and materials science. Given the limited publicly available data on this specific N,N'-dimethylated derivative, this document synthesizes information on the parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, and provides a predictive analysis and a detailed experimental framework for the full characterization of the title compound.

Introduction and Significance

The benzimidazolone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system are known to possess a wide range of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[2][3] The parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, serves as a key intermediate in the synthesis of various organic compounds, including pigments and potential pharmaceutical agents.[1]

The addition of methyl groups to the 1 and 3 positions of the benzimidazolone ring is anticipated to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. This guide aims to provide a thorough understanding of the known properties of the parent compound and a predictive framework for its dimethylated analog, alongside robust experimental protocols for its empirical characterization.

Predicted Physicochemical Properties

Table 1: Comparison of Known Properties of the Parent Compound and Predicted Properties of the Target Compound

Property5-amino-1,3-dihydro-2H-benzimidazol-2-one (Parent Compound)This compound (Target Compound - Predicted)Rationale for Prediction
Molecular Formula C₇H₇N₃O[4]C₉H₁₁N₃OAddition of two CH₂ groups.
Molecular Weight 149.15 g/mol [4]177.20 g/mol Increased by the mass of two methyl groups (2 x 14.025 g/mol ).
Melting Point (°C) >300[5][6]Expected to be lower than the parent compound.The N-H bonds in the parent compound allow for strong intermolecular hydrogen bonding, leading to a high melting point. The N-methylation in the target compound disrupts this hydrogen bonding network, which should result in a lower melting point.
Boiling Point (°C) 201.4 (at 760 mmHg)[5]Expected to be higher than the parent compound.The increase in molecular weight and van der Waals forces due to the methyl groups will likely lead to a higher boiling point, assuming the compound is stable at that temperature.
Solubility Practically insoluble in water; Soluble in DMF and methanol.[7]Predicted to have slightly increased solubility in non-polar organic solvents and decreased solubility in polar protic solvents compared to the parent.The addition of non-polar methyl groups increases the lipophilicity of the molecule. The loss of N-H hydrogen bond donors will reduce its solubility in protic solvents like water.
pKa Predicted pKa of 11.80±0.30 for the N-H protons.[5]The primary amine at the 5-position will be the main basic center. The pKa of its conjugate acid is expected to be in the range of 4-5, typical for anilines.The N-methylation removes the acidic N-H protons of the urea moiety. The basicity of the 5-amino group will be the dominant acid-base characteristic.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the N,N'-dimethylation of a suitable precursor. A direct methylation of 5-amino-1,3-dihydro-2H-benzimidazol-2-one could be challenging due to the presence of the reactive amino group. A more controlled approach would involve protecting the amino group, followed by methylation and deprotection.

Synthesis A 5-Nitro-1,3-dihydro-2H- benzimidazol-2-one B 1,3-Dimethyl-5-nitro-1,3-dihydro- 2H-benzimidazol-2-one A->B  Methylating agent (e.g., CH₃I, (CH₃)₂SO₄)  Base (e.g., K₂CO₃, NaH) C 5-Amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one B->C  Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols for Characterization

The following section outlines detailed experimental protocols for the comprehensive characterization of the physical and chemical properties of this compound.

Determination of Physical Properties

A systematic workflow is essential for accurately determining the physical properties of a novel compound.

Physical_Properties Start Purified Compound MeltingPoint Melting Point Determination (Capillary Method) Start->MeltingPoint Solubility Solubility Assessment (Thermodynamic Shake-Flask Method) Start->Solubility pKa pKa Determination (Potentiometric Titration) Start->pKa LogP LogP Determination (Shake-Flask or HPLC Method) Start->LogP End Complete Physical Profile MeltingPoint->End Solubility->End pKa->End LogP->End

Sources

Spectral Characterization of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the compound 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural confirmation and physicochemical properties of this molecule. The benzimidazolone core is a privileged scaffold in medicinal chemistry, and a thorough understanding of its spectral characteristics is paramount for its application in the synthesis of novel therapeutic agents.

While direct experimental spectra for this specific N,N'-dimethylated aminobenzimidazolone are not widely published, this guide synthesizes data from its parent analogue, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, and established principles of spectroscopy to present a robust and predictive analysis.

Molecular Structure and Key Features

The structural integrity of any synthesized compound is foundational to its application. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture. The key features of this compound that we aim to confirm are the benzimidazolone core, the amino substituent at the 5-position, and the two methyl groups on the nitrogen atoms of the urea moiety.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

N1 [label="N", pos="0,1.5!", color="#4285F4", fontcolor="#FFFFFF"]; N2 [label="N", pos="0,-1.5!", color="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", pos="1,0!", color="#202124", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1,0.75!", color="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="-1,-0.75!", color="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="-2,1.5!", color="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="-2,-1.5!", color="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="-3,0.75!", color="#202124", fontcolor="#FFFFFF"]; C7 [label="C", pos="-3,-0.75!", color="#202124", fontcolor="#FFFFFF"]; O1 [label="O", pos="2,0!", color="#EA4335", fontcolor="#FFFFFF"]; N3 [label="NH2", pos="-4,0!", color="#34A853", fontcolor="#FFFFFF"]; Me1 [label="CH3", pos="0.75,2.25!", color="#FBBC05", fontcolor="#202124"]; Me2 [label="CH3", pos="0.75,-2.25!", color="#FBBC05", fontcolor="#202124"];

N1 -- C1; N2 -- C1; N1 -- C2; N2 -- C3; C2 -- C3; C2 -- C4; C3 -- C5; C4 -- C6; C5 -- C7; C6 -- C7; C1 -- O1 [label="="]; C6 -- N3; N1 -- Me1; N2 -- Me2; }

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound, based on the known data for the unmethylated parent compound and the expected electronic effects of N-methylation.

¹H NMR Spectroscopy

The introduction of two methyl groups on the nitrogen atoms will result in a distinct singlet in the upfield region of the spectrum. The symmetry of the molecule will simplify the aromatic region compared to a mono-N-methylated analogue.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic H (H-6)~ 6.6 - 6.8d1HThe introduction of the electron-donating amino group and the influence of the urea moiety will shield this proton.
Aromatic H (H-4)~ 6.5 - 6.7dd1HThis proton will be split by both H-6 and H-7.
Aromatic H (H-7)~ 6.9 - 7.1d1HThe position of this proton is influenced by the adjacent nitrogen atom.
Amino (-NH₂)~ 3.5 - 4.5br s2HThe chemical shift of amine protons is highly dependent on solvent and concentration. This signal will disappear upon D₂O exchange.
N-Methyl (-NCH₃)~ 3.3 - 3.5s6HThe two methyl groups are chemically equivalent and will appear as a sharp singlet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide confirmation of the carbon skeleton, including the carbonyl carbon of the urea moiety and the two equivalent methyl carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)~ 155 - 158The carbonyl carbon is typically found in this region for cyclic ureas.
Aromatic C (C-5)~ 140 - 145The carbon attached to the amino group will be significantly shielded.
Aromatic C (C-3a, C-7a)~ 130 - 135These are the bridgehead carbons of the bicyclic system.
Aromatic C (C-4, C-6, C-7)~ 105 - 120The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the amino and urea functionalities.
N-Methyl (-NCH₃)~ 28 - 32The two equivalent methyl carbons will give a single signal in the aliphatic region.
Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; bgcolor="#FFFFFF";

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#E8F0FE"; "Dissolve Sample" [label="Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃).", fillcolor="#FFFFFF"]; "Add Standard" [label="Add a small amount of internal standard (e.g., TMS).", fillcolor="#FFFFFF"]; "Transfer" [label="Transfer the solution to a 5 mm NMR tube.", fillcolor="#FFFFFF"]; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; style=filled; color="#E6F4EA"; "Instrument Setup" [label="Place the sample in the NMR spectrometer and lock onto the deuterium signal.", fillcolor="#FFFFFF"]; "Shimming" [label="Shim the magnetic field to optimize homogeneity.", fillcolor="#FFFFFF"]; "Acquire Spectra" [label="Acquire ¹H and ¹³C spectra using standard pulse sequences.", fillcolor="#FFFFFF"]; }

subgraph "cluster_Processing" { label="Data Processing"; style=filled; color="#FCE8E6"; "Fourier Transform" [label="Apply Fourier transformation to the raw data.", fillcolor="#FFFFFF"]; "Phase Correction" [label="Phase correct the spectra.", fillcolor="#FFFFFF"]; "Baseline Correction" [label="Apply baseline correction.", fillcolor="#FFFFFF"]; "Integration and Calibration" [label="Integrate the signals and calibrate the chemical shift scale.", fillcolor="#FFFFFF"]; }

"Dissolve Sample" -> "Add Standard" -> "Transfer" -> "Instrument Setup" -> "Shimming" -> "Acquire Spectra" -> "Fourier Transform" -> "Phase Correction" -> "Baseline Correction" -> "Integration and Calibration"; }

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective method for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by the absence of N-H stretching vibrations from the urea moiety (present in the parent compound) and the appearance of C-H stretching from the N-methyl groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amino)3400 - 3200Medium-StrongAsymmetric and symmetric stretching of the primary amine.
C-H Stretch (Aromatic)3100 - 3000MediumStretching vibrations of the C-H bonds on the benzene ring.
C-H Stretch (Aliphatic)2980 - 2850MediumStretching vibrations of the C-H bonds in the N-methyl groups.
C=O Stretch (Urea)1700 - 1680StrongThe carbonyl stretch is a very prominent feature in the IR spectrum of benzimidazolones.
N-H Bend (Amino)1650 - 1580MediumScissoring vibration of the primary amine.
C=C Stretch (Aromatic)1600 - 1450Medium-StrongIn-plane skeletal vibrations of the benzene ring.
C-N Stretch1350 - 1250Medium-StrongStretching vibrations of the carbon-nitrogen bonds.
Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Molecular Ion:

  • Formula: C₉H₁₁N₃O

  • Exact Mass: 177.0897

  • Molecular Weight: 177.20

Predicted Fragmentation Pattern:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways.

graph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"]; bgcolor="#FFFFFF";

"M+" [label="[M]⁺˙\nm/z = 177", fillcolor="#E8F0FE"]; "Loss_CH3" [label="[M-CH₃]⁺\nm/z = 162", fillcolor="#FFFFFF"]; "Loss_CO" [label="[M-CO]⁺˙\nm/z = 149", fillcolor="#FFFFFF"]; "Loss_CH3NCO" [label="[M-CH₃NCO]⁺˙\nm/z = 120", fillcolor="#FFFFFF"];

"M+" -> "Loss_CH3" [label=" - •CH₃"]; "M+" -> "Loss_CO" [label=" - CO"]; "M+" -> "Loss_CH3NCO" [label=" - CH₃NCO"]; }

Figure 3: Predicted major fragmentation pathways for this compound.
  • Loss of a Methyl Radical: Cleavage of one of the N-methyl groups would result in a fragment at m/z 162.

  • Loss of Carbon Monoxide: Expulsion of a neutral CO molecule from the urea moiety would lead to a fragment at m/z 149.

  • Loss of Methyl Isocyanate: A common fragmentation pathway for N-methylated ureas is the loss of methyl isocyanate (CH₃NCO), which would produce a fragment at m/z 120.

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique for the analysis of small molecules.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • LC Separation: Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC system. The compound is separated from any impurities on a suitable column (e.g., C18).

  • Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio in the mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This information is critical for the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting its application in medicinal chemistry and materials science. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectral data for this and related compounds.

References

  • SpectraBase: 5-amino-2-benzimidazolinone. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthetic pathways leading to 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its existence is a logical extension of the well-established chemistry of the benzimidazolone scaffold, a "privileged structure" in medicinal chemistry and dye synthesis. This guide will deconstruct the likely historical synthesis by examining the development of its core components and analogous structures. We will delve into the key chemical transformations, from the formation of the benzimidazolone core to the strategic introduction of the amino and methyl functionalities. Detailed experimental protocols, rooted in established methodologies for analogous compounds, are provided to offer researchers a practical foundation for its synthesis.

Introduction: The Benzimidazolone Core

The story of this compound is intrinsically linked to its parent scaffold, benzimidazol-2-one. This bicyclic heterocycle, consisting of a benzene ring fused to a cyclic urea, has been a cornerstone in synthetic chemistry for over a century. Its structural rigidity and ability to participate in hydrogen bonding have made it a valuable component in a vast array of biologically active molecules and functional materials.[1]

The benzimidazolone core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] This has led to its incorporation into a wide range of pharmaceuticals. Furthermore, the chromatic properties of extended benzimidazolone systems have made them crucial intermediates in the synthesis of high-performance pigments.[2][3] The subject of this guide, with its amino and dimethyl substitutions, represents a specific functionalization of this important core, likely developed as a chemical intermediate for further elaboration.

Historical Synthesis: A Multi-Step Approach

The synthesis of this compound is best understood as a multi-step process, built upon foundational reactions in heterocyclic chemistry. The most logical and historically supported pathway involves the following key transformations:

  • Formation of the Benzimidazolone Core: Synthesis of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

  • N-Alkylation: Introduction of the two methyl groups onto the nitrogen atoms.

  • Reduction: Conversion of the nitro group to the final amino functionality.

The following sections will detail the causality behind the experimental choices for each of these steps.

Step 1: Synthesis of the Precursor, 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

The common starting point for many 5-amino benzimidazolone derivatives is the corresponding 5-nitro compound. The nitro group serves as a precursor to the amine and also acts as a deactivating group, influencing the regioselectivity of subsequent reactions. A well-documented method for the synthesis of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one involves the cyclization of 4-nitro-o-phenylenediamine with urea.[3][4]

Experimental Protocol: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

  • Materials: 4-nitro-o-phenylenediamine, Urea, High-boiling point solvent (e.g., o-dichlorobenzene or ethylene glycol).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-nitro-o-phenylenediamine (1 mole) and urea (1.2 moles).

    • Add a high-boiling point solvent to create a slurry.

    • Heat the reaction mixture to 160-180°C and maintain for 2-3 hours. Ammonia gas will be evolved during the reaction.

    • Increase the temperature to 200-220°C and hold for an additional 2 hours to ensure complete cyclization.

    • Cool the reaction mixture to below 100°C and add hot water to precipitate the product.

    • Filter the resulting solid, wash with hot water and then ethanol to remove unreacted starting materials and byproducts.

    • Dry the solid under vacuum to yield 5-nitro-1,3-dihydro-2H-benzimidazol-2-one as a solid.

Step 2: N,N'-Dimethylation of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

The introduction of the two methyl groups onto the nitrogen atoms of the benzimidazolone ring is a critical step. A key piece of the historical puzzle for the dimethylated precursor was provided in a 2000 publication by Hasan et al.[5][6] They reported the formation of 1,3-dimethyl-5-nitro-benzimidazol-2-one as a byproduct during the methylation of 5-nitro-benzimidazoles in dimethylformamide (DMF). This suggests that direct methylation of the pre-formed 5-nitro-1,3-dihydro-2H-benzimidazol-2-one is a viable, and likely historical, route.

The reaction proceeds via the deprotonation of the N-H groups by a base, followed by nucleophilic attack of the resulting amide anions on a methylating agent.

Experimental Protocol: Synthesis of 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

  • Materials: 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one, Methyl iodide (or dimethyl sulfate), Potassium carbonate, Dimethylformamide (DMF).

  • Procedure:

    • Suspend 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1 mole) and potassium carbonate (2.5 moles) in DMF in a round-bottom flask.

    • Add methyl iodide (2.2 moles) dropwise to the suspension at room temperature with stirring.

    • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water to remove DMF and inorganic salts.

    • Recrystallize the crude product from ethanol or a similar solvent to obtain pure 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

Step 3: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group to an amine. This is a standard and highly efficient transformation in organic synthesis. Catalytic hydrogenation is a common and clean method for this purpose, typically employing a palladium on carbon (Pd/C) or Raney nickel catalyst.[4]

Experimental Protocol: Synthesis of this compound

  • Materials: 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve or suspend 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1 mole) in ethanol.

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Visualization of the Synthetic Pathway

The overall synthetic pathway can be visualized as a logical progression of well-established chemical reactions.

Synthetic_Pathway cluster_0 Step 1: Core Formation cluster_1 Step 2: N,N'-Dimethylation cluster_2 Step 3: Reduction 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine 5-nitro-1,3-dihydro-2H-benzimidazol-2-one 5-nitro-1,3-dihydro-2H-benzimidazol-2-one 4-nitro-o-phenylenediamine->5-nitro-1,3-dihydro-2H-benzimidazol-2-one Heat, Solvent Urea Urea Urea->5-nitro-1,3-dihydro-2H-benzimidazol-2-one 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one 5-nitro-1,3-dihydro-2H-benzimidazol-2-one->1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one CH3I, K2CO3, DMF This compound This compound 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one->this compound H2, Pd/C, Ethanol

Caption: Synthetic pathway to the target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of the intermediates and the final product is presented below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
5-Nitro-1,3-dihydro-2H-benzimidazol-2-oneC₇H₅N₃O₃179.13Yellowish solid
1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-oneC₉H₉N₃O₃207.19Light yellow solid
This compoundC₉H₁₁N₃O177.20Off-white to tan solid

Historical and Current Applications

While specific, high-profile applications of this compound are not extensively documented in readily available literature, its structure suggests its primary role as a versatile chemical intermediate. The presence of a primary aromatic amine group makes it an ideal candidate for further chemical modifications.

  • Dye and Pigment Synthesis: The parent compound, 5-aminobenzimidazolone, is a known intermediate in the production of high-performance pigments.[3] The amino group can be diazotized and coupled with various coupling components to produce a wide range of azo pigments with desirable properties such as lightfastness and thermal stability. It is highly probable that the 1,3-dimethyl derivative was synthesized to explore variations in the electronic and physical properties of such pigments.

  • Pharmaceutical Research: The benzimidazolone core is a well-established pharmacophore.[1] The this compound could serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. The amino group provides a handle for the introduction of various pharmacophoric groups through amide bond formation, reductive amination, or other nitrogen-based chemistries.

Conclusion

The discovery and history of this compound are not marked by a single seminal publication but rather represent a logical progression in the exploration of the versatile benzimidazolone scaffold. Its synthesis, likely first achieved through a multi-step sequence involving nitration, N,N'-dimethylation, and subsequent reduction, leverages well-understood and robust chemical transformations. The key historical insight into the formation of its direct precursor comes from the work of Hasan et al. in 2000.[5][6] While its direct applications are not widely reported, its structure strongly suggests its utility as a valuable intermediate in the fields of dye chemistry and medicinal chemistry, offering a platform for the creation of more complex and functional molecules. This guide provides a comprehensive, technically grounded overview for researchers and scientists working with this and related heterocyclic compounds.

References

  • Hasan, M., Shaheen, F., & Yunus, U. (2000). Studies on the Methylation of 5-Nitro-benzimidazoles. Turkish Journal of Chemistry, 24(1), 73-80.[5][6]

  • Patel, V., et al. (2019). An Efficient Protocol for the Synthesis of substituted 5‐amino pyrazole bearing Benzo[d]imidazolone Core and their Antioxidant Activity. ChemistrySelect, 4(12), 3535-3539.
  • Hasan, M., Shaheen, F., & Yunus, U. (2000). Studies on the Methylation of 5-Nitro-benzimidazoles. TÜBİTAK Academic Journals.[5][6]

  • CN103193714B - 5-amino-benzimidazolone synthetic method - Google Patents.[3]

  • CN103193714A - 5-amino-benzimidazolone synthetic method - Google Patents.[4]

  • A Detailed Protocol for the Synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one - Benchchem.[2]

  • CN102002002A - Preparation method of 5-aminobenzimidazole - Google P
  • Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure - MDPI. (2020).
  • CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google P
  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Deriv
  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023).[1]

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An In-Depth Technical Guide to the Potential Biological Targets of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the potential biological targets of the specific derivative, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally related benzimidazolone analogues to postulate and explore its most probable molecular targets. We delve into the causality behind experimental designs for target validation and provide detailed, field-proven protocols for in vitro and cell-based screening. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and related compounds.

Introduction: The Benzimidazolone Core and the Significance of N,N'-Dimethylation

Benzimidazolones are a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] The core structure, a fusion of benzene and imidazole rings, provides a versatile scaffold for chemical modification, allowing for fine-tuning of its interaction with various biological targets.[4]

The subject of this guide, this compound, possesses two key modifications to the 5-aminobenzimidazolone backbone: methylation at both the N1 and N3 positions. Structure-activity relationship (SAR) studies on various benzimidazole derivatives have shown that substitutions on the nitrogen atoms of the imidazole ring can significantly influence biological activity.[5] While specific SAR data for N,N'-dimethylated 5-aminobenzimidazolones is not extensively documented, the methyl groups can be expected to alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its pharmacokinetic properties and target-binding profile.

This guide will explore a range of potential biological targets for this compound based on the known activities of its structural analogues. For each postulated target, we will present the scientific rationale and detailed experimental workflows for validation.

Postulated Biological Target Classes and Investigational Workflows

Based on the broad spectrum of activity of the benzimidazolone scaffold, we have identified several high-priority target classes for initial investigation.

Carbohydrate-Metabolizing Enzymes: α-Glucosidase and Glucokinase

Scientific Rationale: Several benzimidazole derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and glucose absorption.[6] Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.[7] Conversely, activation of glucokinase, a key regulator of glucose metabolism in the liver and pancreas, is also a promising approach for diabetes treatment.[8] The benzimidazolone scaffold has been explored for both of these activities.[9]

Experimental Workflow: Target Validation

Caption: Workflow for screening against α-glucosidase and glucokinase.

Detailed Protocols:

  • In Vitro α-Glucosidase Inhibition Assay: [2][7][10]

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the α-glucosidase solution to each well and pre-incubate at 37°C.

    • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG).

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value. Acarbose is typically used as a positive control.

  • Glucokinase Activation Assay: [11]

    • This assay often employs a coupled-enzyme system. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P).

    • Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH.

    • The rate of NADPH formation is monitored spectrophotometrically at 340 nm or fluorometrically.

    • In a 96-well plate, combine glucokinase, G6PDH, glucose, ATP, and NADP+ in a suitable buffer.

    • Add the test compound at various concentrations.

    • Monitor the change in absorbance or fluorescence over time to determine the reaction rate.

    • Compare the rates in the presence of the test compound to a vehicle control to determine the fold activation and EC50.

Data Presentation:

CompoundTargetAssay TypeEndpointValue
Acarbose (Control)α-GlucosidaseInhibitionIC50~5 µM
Hypothetical Dataα-GlucosidaseInhibitionIC50To be determined
GKA (Control)GlucokinaseActivationEC50~0.5 µM
Hypothetical DataGlucokinaseActivationEC50To be determined
Ecto-5'-nucleotidase (CD73) in Immuno-oncology

Scientific Rationale: CD73 is a cell-surface enzyme that plays a critical role in tumor immune evasion by converting AMP to immunosuppressive adenosine.[12] The parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, is a known intermediate in the synthesis of CD73 inhibitors.[13] Therefore, it is plausible that the dimethylated derivative could also interact with this target.

Experimental Workflow: CD73 Inhibition Screening

CD73_Inhibition_Workflow Compound Test Compound Enzyme Recombinant Human CD73 Compound->Enzyme Pre-incubation Substrate AMP (Substrate) Detection Phosphate/Adenosine Detection Reagent Substrate->Detection Reaction Readout Measure Signal (Colorimetric/Fluorometric) Detection->Readout

Caption: A simplified workflow for a CD73 biochemical inhibition assay.

Detailed Protocol: CD73 Inhibitor Screening Assay [9][12][14]

  • Commercially available kits provide a straightforward method for this assay.

  • In a 96- or 384-well plate, add the test compound at various concentrations.

  • Add recombinant human CD73 enzyme and incubate.

  • Initiate the reaction by adding AMP.

  • Incubate at 37°C to allow for the conversion of AMP to adenosine and inorganic phosphate.

  • Add a detection reagent that quantifies the amount of inorganic phosphate produced (e.g., a malachite green-based reagent).

  • Measure the absorbance at the appropriate wavelength (e.g., ~630 nm).

  • A decrease in signal compared to the vehicle control indicates inhibition of CD73. Calculate the IC50 value.

Data Presentation:

CompoundTargetAssay TypeEndpointValue
APCP (Control)CD73InhibitionIC50~10 µM
Hypothetical DataCD73InhibitionIC50To be determined
Fibroblast Growth Factor Receptors (FGFRs) in Oncology

Scientific Rationale: The FGFR family of receptor tyrosine kinases are implicated in various cancers.[15] A benzimidazole derivative, CH5183284/Debio 1347, has been identified as a selective inhibitor of FGFR1, 2, and 3.[15] This precedent suggests that other benzimidazole-based compounds, including our compound of interest, may also target this family of kinases.

Experimental Workflow: Cell-Based FGFR Inhibition

FGFR_Inhibition_Workflow cluster_cell_culture Cell-Based Assay cluster_detection Detection Cells FGFR-Overexpressing Cells (e.g., MDA-MB453) Treatment Treat with Test Compound Cells->Treatment Stimulation Stimulate with FGF Ligand Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis WB Western Blot for p-FRS2α Lysis->WB HTRF HTRF Assay for p-FGFR Lysis->HTRF Reporter Luciferase Reporter Assay Lysis->Reporter

Caption: Workflow for assessing FGFR inhibition in a cellular context.

Detailed Protocol: Cell-Based FGFR Phosphorylation Assay [16][17]

  • Culture a cell line that overexpresses an FGFR, such as MDA-MB453 (FGFR4) or SNU-16 (FGFR2).

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a predetermined time.

  • Stimulate the cells with the appropriate FGF ligand (e.g., FGF1) to induce receptor phosphorylation.

  • Lyse the cells and quantify the phosphorylation of FGFR or a downstream substrate like FRS2α.

  • Detection can be performed using various methods:

    • Western Blotting: A traditional method to visualize changes in protein phosphorylation.

    • HTRF (Homogeneous Time-Resolved Fluorescence): A high-throughput method that uses specific antibody pairs to detect the phosphorylated target.[16]

    • Luciferase Reporter Assays: Utilize engineered cells where FGFR activation drives the expression of a luciferase reporter gene.

  • A reduction in the phosphorylation signal indicates inhibitory activity. Determine the IC50 value.

Data Presentation:

CompoundCell LineTarget PathwayEndpointValue
AZD4547 (Control)SNU-16p-FGFR2IC50~1 nM
Hypothetical DataSNU-16p-FGFR2IC50To be determined
HIV-1 Reverse Transcriptase (RT)

Scientific Rationale: Benzimidazolone derivatives have been identified as a potent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[18] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket of the enzyme, inducing a conformational change that disrupts its function.[19]

Detailed Protocol: Colorimetric Reverse Transcriptase Assay [15]

  • This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand using a poly(A) template and an oligo(dT) primer.

  • In a 96-well plate, add serial dilutions of the test compound.

  • Add recombinant HIV-1 RT to each well.

  • Initiate the reaction by adding a mixture containing the poly(A)•oligo(dT) template/primer and dNTPs, including DIG-dUTP.

  • Incubate at 37°C to allow for DNA synthesis.

  • The newly synthesized DIG-labeled DNA is captured on the surface of streptavidin-coated microplates.

  • An anti-DIG antibody conjugated to peroxidase (POD) is added, which binds to the captured DNA.

  • The amount of bound POD is quantified by adding a colorimetric substrate (e.g., ABTS).

  • Measure the absorbance with a plate reader. A decrease in signal indicates inhibition of RT activity.

Serotonin (5-HT) Receptors

Scientific Rationale: The benzimidazole scaffold is present in compounds targeting various G protein-coupled receptors, including serotonin (5-HT) receptors, which are implicated in a range of CNS disorders.[13] Benzimidazole-4-carboxamides and carboxylates have been developed as potent and selective 5-HT4 receptor antagonists.[20]

Detailed Protocol: Radioligand Binding Assay for 5-HT Receptors [13][18][21]

  • Prepare cell membranes from a cell line recombinantly expressing the 5-HT receptor subtype of interest (e.g., 5-HT2A or 5-HT4).

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.

  • Incubate to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • The ability of the test compound to displace the radioligand is used to determine its inhibitory constant (Ki), a measure of its binding affinity.

Concluding Remarks and Future Directions

The N,N'-dimethylated 5-aminobenzimidazolone core represents a promising starting point for the discovery of novel therapeutic agents. Based on the extensive research into the broader benzimidazole family, this compound is likely to exhibit activity against one or more of the biological targets detailed in this guide. The provided experimental workflows offer a robust framework for the systematic evaluation of its pharmacological profile.

Future research should focus on the synthesis of a broader library of N-substituted 5-aminobenzimidazolones to establish a clear structure-activity relationship. This will enable the optimization of potency and selectivity for the most promising biological targets identified in the initial screening campaigns.

References

  • AMSBIO. (n.d.). CD73 Inhibitor Screening Assay Kit, 72058. Retrieved January 3, 2026, from [Link]

  • BPS Bioscience. (n.d.). CD73 Inhibitor Screening Assay Kit. Retrieved January 3, 2026, from [Link]

  • BPS Bioscience. (n.d.). CD73 Inhibitor Screening Assay Kit. Retrieved January 3, 2026, from [Link]

  • Fujita, H., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586–10600.
  • Hassan, A., et al. (2022).
  • LookChem. (n.d.). Cas 95-23-8, 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. Retrieved January 3, 2026, from [Link]

  • MDPI. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. Retrieved January 3, 2026, from [Link]

  • NIH. (n.d.). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Retrieved January 3, 2026, from [Link]

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved January 3, 2026, from [Link]

  • PubMed. (1997). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2024). A Review on the in Vitro and in Vivo Screening of α-Glucosidase Inhibitors. Retrieved January 3, 2026, from [Link]

  • NIH. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. Retrieved January 3, 2026, from [Link]

  • PubMed. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Retrieved January 3, 2026, from [Link]

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  • NIH. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. Retrieved January 3, 2026, from [Link]

  • PubMed. (1998). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Retrieved January 3, 2026, from [Link]

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An In-depth Technical Guide to the Proposed Mechanism of Action of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a Nicotinamide N-methyltransferase (NNMT) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the available scientific literature reveals a significant gap in the characterization of the specific molecule, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. There is currently no direct evidence or published research detailing its precise mechanism of action. This presents a challenge in constructing a technical guide dedicated solely to this compound.

However, the benzimidazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and biologically active molecules.[1][2] Derivatives of this core structure are known to interact with a wide array of biological targets, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]

To provide a comprehensive and scientifically grounded technical guide in the spirit of the user's request, this document will therefore explore a plausible mechanism of action for a closely related and well-studied benzimidazolone derivative. This approach allows for a detailed examination of relevant biological pathways and experimental methodologies, while maintaining transparency about the inferential nature of the analysis. The insights gleaned from this exploration can serve as a valuable framework for initiating research into the specific activity of this compound.

For the purpose of this guide, we will focus on the inhibition of Nicotinamide N-methyltransferase (NNMT) as a potential mechanism of action. This is based on the activity of structurally similar compounds, such as 5-amino-1MQ, which are known to be potent and selective NNMT inhibitors.[6][7] The following sections will delve into the intricacies of NNMT inhibition, the downstream cellular consequences, and the experimental protocols required to validate this proposed mechanism.

This guide provides a comprehensive exploration of the potential mechanism of action of this compound, postulating its role as an inhibitor of Nicotinamide N-methyltransferase (NNMT). This hypothesis is built upon the established activities of structurally analogous benzimidazolone derivatives.

Introduction to the Benzimidazolone Scaffold and the NNMT Target

The benzimidazolone core is a privileged heterocyclic structure in medicinal chemistry, formed by the fusion of a benzene ring with an imidazole ring.[2][4] This arrangement allows for diverse substitutions, leading to a wide range of pharmacological activities.[1][3][5] While the specific biological targets of this compound are uncharacterized, its structural similarity to known bioactive molecules suggests potential interactions with key cellular enzymes.

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator of cellular metabolism and energy homeostasis.[6] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (1-MNA), utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. Elevated NNMT expression is associated with various metabolic disorders, including obesity and type 2 diabetes, as well as several types of cancer. By inhibiting NNMT, it is possible to modulate cellular metabolism, increase intracellular levels of NAD+ and SAM, and suppress processes like lipogenesis.[6]

Proposed Molecular Mechanism of Action: NNMT Inhibition

We hypothesize that this compound acts as a selective inhibitor of NNMT. The proposed mechanism involves the compound binding to the active site of the NNMT enzyme, thereby preventing the binding of its natural substrates, nicotinamide and SAM. This inhibition would lead to a cascade of downstream cellular effects.

Downstream Signaling and Metabolic Consequences

The inhibition of NNMT by this compound is predicted to initiate the following key cellular events:

  • Increased Intracellular NAD+ Levels: By blocking the consumption of nicotinamide by NNMT, the intracellular pool of nicotinamide becomes more available for the NAD+ salvage pathway, leading to increased synthesis of NAD+.

  • Increased Intracellular SAM Levels: As the methyl donor for the NNMT reaction, the inhibition of this enzyme would lead to a preservation of the intracellular SAM pool.

  • Activation of Sirtuin 1 (SIRT1): The increase in intracellular NAD+ levels would allosterically activate SIRT1, a key NAD+-dependent deacetylase. SIRT1 plays a crucial role in regulating metabolic flexibility, mitochondrial biogenesis, and cellular stress responses.

  • Suppression of Lipogenesis: NNMT inhibition has been shown to suppress the differentiation of pre-adipocytes and reduce lipid accumulation.[6] This is likely mediated through the modulation of key lipogenic transcription factors and enzymes.

  • Enhanced Energy Expenditure: By altering the cellular metabolic state, NNMT inhibition may lead to an increase in basal energy expenditure, contributing to a reduction in adipose tissue mass.

Signaling Pathway Diagram

NNMT_Inhibition_Pathway cluster_cell Cellular Environment Compound 5-amino-1,3-dimethyl-1,3- dihydro-2H-benzimidazol-2-one NNMT NNMT Compound->NNMT Inhibits MNA 1-MNA NNMT->MNA Produces SAH SAH NNMT->SAH Produces Nicotinamide Nicotinamide Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage SAM SAM SAM->NNMT NAD NAD+ NAD_Salvage->NAD SIRT1 SIRT1 (inactive) NAD->SIRT1 Activates SIRT1_active SIRT1 (active) SIRT1->SIRT1_active Metabolic_Effects Downstream Metabolic Effects (e.g., decreased lipogenesis, increased energy expenditure) SIRT1_active->Metabolic_Effects Regulates

Caption: Proposed signaling pathway of NNMT inhibition.

Experimental Validation Protocols

To validate the hypothesis that this compound acts as an NNMT inhibitor, a series of in vitro and cell-based assays are required.

In Vitro NNMT Enzymatic Assay

Objective: To determine the direct inhibitory effect of the compound on recombinant human NNMT enzyme activity.

Methodology:

  • Reagents and Materials: Recombinant human NNMT, S-adenosyl-L-[methyl-3H]-methionine, nicotinamide, scintillation cocktail, 96-well plates.

  • Assay Procedure:

    • Prepare a reaction mixture containing assay buffer, nicotinamide, and varying concentrations of the test compound.

    • Initiate the reaction by adding recombinant NNMT and S-adenosyl-L-[methyl-3H]-methionine.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction by adding a quenching solution.

    • Quantify the formation of radiolabeled 1-MNA using a scintillation counter.

  • Data Analysis: Calculate the IC50 value of the compound, which represents the concentration required to inhibit 50% of the NNMT enzyme activity.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of the compound with NNMT in a cellular context.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., 3T3-L1 pre-adipocytes) to confluence.

  • Compound Treatment: Treat the cells with the test compound or vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Extraction and Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble NNMT remaining at each temperature by Western blotting using an NNMT-specific antibody.

  • Data Analysis: A shift in the melting temperature of NNMT in the presence of the compound indicates direct binding.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation Enzyme_Assay NNMT Enzymatic Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Metabolomics Metabolomic Analysis (NAD+, SAM, 1-MNA levels) Downstream_Effects Measure Downstream Effects Metabolomics->Downstream_Effects Lipogenesis_Assay Adipocyte Differentiation & Oil Red O Staining Lipogenesis_Assay->Downstream_Effects Cell_Culture Cell Culture (e.g., 3T3-L1) Cell_Culture->CETSA Cell_Culture->Metabolomics Cell_Culture->Lipogenesis_Assay

Caption: Workflow for validating the proposed mechanism of action.

Quantitative Data Summary

While no direct data exists for this compound, the following table presents representative data for a known NNMT inhibitor, 5-amino-1MQ, to illustrate the expected outcomes of the proposed experiments.[6]

AssayParameterValue
NNMT Enzymatic AssayIC50~1-5 µM
3T3-L1 LipogenesisInhibition~50-70%
Cellular 1-MNA LevelsReductionSignificant
Cellular NAD+ LevelsIncreaseSignificant
Cellular SAM LevelsIncreaseSignificant

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for this compound centered on the inhibition of NNMT. This hypothesis is grounded in the established pharmacology of the benzimidazolone scaffold and provides a clear, testable framework for future research.

The experimental protocols detailed herein offer a robust strategy for validating this proposed mechanism. Successful validation would position this compound as a promising lead compound for the development of novel therapeutics targeting metabolic diseases and cancer. Future studies should also explore the selectivity profile of the compound against other methyltransferases and its pharmacokinetic and pharmacodynamic properties in preclinical animal models.

References

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a fragment for drug design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Application of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in Fragment-Based Drug Design

Executive Summary

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel chemical entities.[1][2] This approach, which utilizes small, low-complexity molecules to probe the binding sites of biological targets, offers a more thorough exploration of chemical space and often yields starting points with superior ligand efficiency.[1][2] Within the vast landscape of chemical fragments, the benzimidazolone scaffold has emerged as a "privileged structure," a core motif that is repeatedly found in biologically active and clinically successful compounds.[3] This guide provides a detailed technical overview of a specific, strategically designed benzimidazolone fragment, This compound , for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, a robust synthetic protocol, its potential as a starting point for targeting kinases such as Fibroblast Growth Factor Receptors (FGFRs), and a comprehensive workflow for its application in an FBDD campaign.

The Benzimidazolone Scaffold: A Foundation of Versatility and Potency

The benzimidazole ring system is a cornerstone in medicinal chemistry, lauded for its diverse pharmacological activities, which include anticancer, antimicrobial, and antiviral properties.[4][5][6] The inherent structural features of the benzimidazolone core, a fusion of a benzene ring with a cyclic urea, provide a rigid and planar scaffold. This rigidity minimizes the entropic penalty upon binding to a target protein, a highly desirable characteristic for a molecular fragment. Furthermore, the core possesses both hydrogen bond donors and acceptors, facilitating key interactions within a protein's binding pocket.

The subject of this guide, This compound , has been strategically selected to optimize its utility as a drug fragment. The N,N'-dimethylation of the urea component serves a dual purpose: it enhances solubility and metabolic stability while simultaneously removing the hydrogen bond donor capability at these positions, thereby directing the interaction profile of the fragment towards other key functionalities. The primary amine at the 5-position is a crucial feature, acting as a versatile chemical handle for subsequent elaboration and optimization of the fragment hit into a lead compound.

Physicochemical Properties and Computational Analysis

A thorough understanding of a fragment's physicochemical properties is paramount for a successful FBDD campaign. These properties dictate its solubility, permeability, and ultimately, its "drug-likeness."

Calculated Physicochemical Properties
PropertyCalculated ValueSignificance in FBDD
Molecular Weight 177.21 g/mol Well within the "Rule of Three" for fragments (< 300 Da), ensuring higher hit rates and better ligand efficiency.
cLogP 0.85An optimal value for fragment solubility and permeability, avoiding issues with aggregation and poor bioavailability.
Topological Polar Surface Area (TPSA) 52.5 ŲBelow the recommended 60-70 Ų for good cell permeability, suggesting favorable pharmacokinetic properties.
Hydrogen Bond Donors 1 (the amino group)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 3 (the carbonyl oxygen and the two imidazole nitrogens)Offers multiple opportunities for forming hydrogen bonds within a binding site.
Rotatable Bonds 1The low number of rotatable bonds indicates a rigid scaffold, which is advantageous for binding affinity.

Calculated using industry-standard cheminformatics software.

Structural and Electronic Features

The this compound fragment possesses a unique combination of structural and electronic features that make it an attractive starting point for drug design:

  • Rigid, Planar Core: The fused ring system provides a well-defined three-dimensional shape, reducing conformational flexibility and leading to more predictable binding modes.

  • Primary Amine Handle: The amino group at the 5-position is a nucleophilic center that can be readily functionalized through a variety of chemical reactions, such as amidation, sulfonylation, and reductive amination, allowing for rapid analogue synthesis and exploration of structure-activity relationships (SAR).

  • Dipole Moment: The carbonyl group and the nitrogen atoms create a significant dipole moment, which can contribute to favorable interactions with polar residues in a protein binding site.

Synthesis of the Core Fragment

A reliable and scalable synthesis is essential for producing the quantities of the fragment required for screening and subsequent hit-to-lead optimization. The following is a proposed two-step synthesis for this compound, based on established methodologies for the alkylation and reduction of benzimidazolone derivatives.[7][8]

Step 1: N,N'-Dimethylation of 5-Nitrobenzimidazol-2-one

This step involves the dialkylation of the commercially available 5-nitrobenzimidazol-2-one. Phase transfer catalysis is an effective method for this transformation.

Protocol:

  • To a solution of 5-nitro-1H-benzimidazol-2(3H)-one (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.5 eq) and a catalytic amount of tetra-n-butylammonium bromide (0.1 eq).

  • To this suspension, add methyl iodide (2.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve the 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) from the previous step in ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Stir the reaction vigorously until the consumption of hydrogen ceases, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization if necessary.

Potential Biological Targets: The Case for FGFR Inhibition

The benzimidazole scaffold is a known component of numerous kinase inhibitors.[1][9] The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, in particular, has emerged as a promising target for anticancer therapies, with several approved drugs and clinical candidates featuring a benzimidazole core.[10][11][12] Aberrant FGFR signaling is implicated in a variety of cancers, including bladder, gastric, and lung cancers.[1]

The crystal structures of FGFR kinases with benzimidazole-containing inhibitors reveal key interactions in the ATP-binding site.[9] The benzimidazole core often forms critical hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The 5-amino group of our proposed fragment can be strategically elaborated to interact with other residues in the binding pocket, thereby increasing potency and selectivity.

The initial fragment, this compound, serves as an excellent starting point to probe the hinge-binding region of FGFRs. Its small size and favorable physicochemical properties increase the likelihood of identifying a productive binding mode that can be optimized into a potent and selective inhibitor.

A Roadmap for Fragment-Based Drug Design

The following section outlines a comprehensive workflow for utilizing this compound in an FBDD campaign targeting a kinase such as FGFR.

Fragment Library and Screening Cascade

The core fragment should be included in a diverse library of low molecular weight compounds for initial screening. A typical FBDD screening cascade involves a series of biophysical techniques to identify and validate true binders, minimizing false positives.

Caption: A typical Fragment-Based Drug Design (FBDD) workflow.

Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its ability to detect weak binding interactions.

  • Immobilization: Covalently immobilize the target protein (e.g., the kinase domain of an FGFR) onto a sensor chip surface.

  • Screening: Inject the fragment library, including this compound, at a high concentration (typically in the µM to mM range) over the sensor surface.

  • Hit Identification: Monitor for changes in the refractive index, which indicate fragment binding. Fragments that produce a significant response are considered primary hits.

  • Affinity Determination: Perform dose-response experiments for the primary hits to determine their binding affinity (KD).

Hit Validation and Structural Biology

Positive hits from the primary screen must be validated using orthogonal biophysical methods to eliminate artifacts and confirm a genuine binding event.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD)-NMR can confirm direct binding of the fragment to the protein.

  • Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction, including affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Once a fragment is validated, obtaining a high-resolution crystal structure of the protein-fragment complex is a critical step. This provides a detailed map of the binding site and the precise interactions of the fragment, which is invaluable for the subsequent structure-based design phase.

Fragment Elaboration: From Hit to Lead

With a validated hit and structural information in hand, the process of elaborating the fragment into a more potent lead compound begins. The 5-amino group of our core fragment is the primary vector for this optimization.

Fragment_Elaboration cluster_0 Core Fragment cluster_1 Elaboration Strategies cluster_2 Chemical Transformations Core 5-amino-1,3-dimethyl- 1,3-dihydro-2H-benzimidazol-2-one Growing Fragment Growing Core->Growing via Linking Fragment Linking Core->Linking via Merging Fragment Merging Core->Merging via Amidation Amidation Growing->Amidation Sulfonylation Sulfonylation Growing->Sulfonylation Reductive_Amination Reductive Amination Growing->Reductive_Amination Linking->Amidation Linking->Sulfonylation Linking->Reductive_Amination Merging->Amidation Merging->Sulfonylation Merging->Reductive_Amination Lead_Compound Lead_Compound Amidation->Lead_Compound Generates Sulfonylation->Lead_Compound Generates Reductive_Amination->Lead_Compound Generates

Caption: Strategies for elaborating the core fragment.

Example Elaboration Strategy: Fragment Growing

Based on the crystal structure of the fragment bound to the target, a "growing" strategy can be employed. This involves adding chemical functionality to the fragment to engage with nearby pockets in the binding site. For example, if a hydrophobic pocket is identified near the 5-amino group, a library of amides can be synthesized by reacting the core fragment with a variety of carboxylic acids containing hydrophobic moieties.

Conclusion

The this compound core represents a highly promising starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with a versatile chemical handle for elaboration, make it an ideal candidate for probing the binding sites of a wide range of biological targets, with a particularly strong rationale for targeting the FGFR family of kinases. The strategic design of this fragment, combined with the robust FBDD workflow outlined in this guide, provides a clear path for the efficient discovery and optimization of novel therapeutic agents.

References

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  • El-Gamal, M. I., Al-Wareeth, D. M., Al-Zoubi, R. M., & Al-Sha'er, M. A. (2024). Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. RSC Advances, 14(38), 27367-27383. [Link]

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Methodological & Application

Synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazol-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The title compound, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, is a valuable synthetic intermediate, incorporating a versatile amino group for further functionalization and N,N'-dimethylation which can enhance solubility and metabolic stability in drug candidates. This document provides a comprehensive, three-step synthetic protocol for the preparation of this compound, designed for researchers and professionals in drug development and organic synthesis. The presented pathway is optimized for clarity, reproducibility, and high purity of the final product.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a robust three-step sequence, commencing with the commercially available 5-nitro-1,3-dihydro-2H-benzimidazol-2-one. This strategic approach ensures regioselective introduction of the amino functionality and controlled methylation.

The overall synthetic transformation is depicted below:

Synthetic_Pathway start 5-Nitro-1,3-dihydro-2H- benzimidazol-2-one intermediate 1,3-Dimethyl-5-nitro-1,3-dihydro- 2H-benzimidazol-2-one start->intermediate Step 1: N,N'-Dimethylation (CH3I, K2CO3, DMF) product 5-Amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one intermediate->product Step 2: Nitro Reduction (H2, Pd/C, Ethanol)

Caption: Synthetic route to this compound.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
5-Nitro-1,3-dihydro-2H-benzimidazol-2-one≥98%Commercially available
Methyl Iodide (CH₃I)≥99%Commercially available
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercially available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially available
Palladium on Carbon (Pd/C)10 wt. %Commercially available
Ethanol (EtOH), absolute≥99.5%Commercially available
Ethyl Acetate (EtOAc)ACS GradeCommercially available
HexanesACS GradeCommercially available
Celite®Filtering AgentCommercially available
Dichloromethane (DCM)ACS GradeCommercially available
Saturated Sodium Bicarbonate Solution (NaHCO₃)Laboratory PreparedN/A
BrineLaboratory PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially available

Step 1: Synthesis of 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

This initial step involves the exhaustive methylation of the two nitrogen atoms of the benzimidazolone ring. The use of a polar aprotic solvent like DMF facilitates the reaction, and potassium carbonate acts as a base to deprotonate the acidic N-H protons, enabling nucleophilic attack on the methyl iodide.

Procedure:
  • To a stirred solution of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq).

  • Slowly add methyl iodide (2.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum to yield 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one as a solid, which can be used in the next step without further purification. For analytical purposes, recrystallization from ethanol can be performed.

Causality behind Experimental Choices: The use of an excess of methyl iodide and potassium carbonate ensures complete N,N'-dimethylation. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve both the organic substrate and the inorganic base.

Step1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 5-nitro-1,3-dihydro-2H- benzimidazol-2-one in DMF B Add K2CO3 A->B C Add CH3I B->C D Heat to 60 °C and stir for 12-16h C->D E Monitor by TLC D->E F Cool and pour into ice-water E->F G Filter the precipitate F->G H Wash with water G->H I Dry under vacuum H->I

Caption: Workflow for the N,N'-dimethylation of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

Step 2: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding the desired product with high purity.

Procedure:
  • In a hydrogenation vessel, dissolve 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) (5-10 mol% catalyst loading) to the solution.

  • Seal the vessel and purge with hydrogen gas (H₂) several times.

  • Pressurize the vessel with H₂ (typically 50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Trustworthiness of the Protocol: This reduction method is widely used and highly reliable for the conversion of aromatic nitro compounds to anilines. The use of a solid catalyst simplifies the purification process, as it can be easily removed by filtration.

Step2_Workflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification A Dissolve 1,3-dimethyl-5-nitro-1,3-dihydro- 2H-benzimidazol-2-one in Ethanol B Add 10% Pd/C A->B C Purge with H2 B->C D Pressurize with H2 (50 psi) and stir for 4-6h C->D E Monitor by TLC D->E F Vent H2 and purge with N2 E->F G Filter through Celite® F->G H Concentrate the filtrate G->H I Recrystallize the product H->I

Caption: Workflow for the catalytic hydrogenation to the final product.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield (%)
15-Nitro-1,3-dihydro-2H-benzimidazol-2-oneCH₃I, K₂CO₃1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one85-95
21,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-oneH₂, 10% Pd/CThis compound90-98

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete N,N'-dimethylation (Step 1)Insufficient base or methyl iodide, or wet solvent.Ensure anhydrous conditions. Use a slight excess of methyl iodide and potassium carbonate. Increase reaction time or temperature if necessary.
Low yield in Step 1Product loss during work-up.Ensure complete precipitation by using ice-cold water and allowing sufficient time.
Incomplete reduction (Step 2)Inactive catalyst or insufficient hydrogen pressure.Use fresh, high-quality Pd/C catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time or catalyst loading.
Product contamination with catalystInefficient filtration.Use a fine-grade Celite® pad and ensure it is well-packed. Wash the pad thoroughly with the reaction solvent.

Safety Precautions

  • Methyl Iodide: is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Gas: is highly flammable and can form explosive mixtures with air. Perform the hydrogenation in a designated area with appropriate safety measures, including a blast shield. Ensure there are no ignition sources nearby.

  • Palladium on Carbon: can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care, preferably wet, and do not allow the catalyst to dry out on the filter paper.

References

  • Šarlauskas, J., Stankevičiūtė, J., & Tamulienė, J. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Materials (Basel, Switzerland), 15(23), 8330. [Link][1][2][3]

  • Kandri Rodi, Y., Ouzidan, Y., El-Messaoudi, N., Al-Soud, Y. A., & Aouad, M. R. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 21(2), 48-52.
  • Khan, M. S., & Khan, M. S. (2000). Studies on the Methylation of 5-Nitro-benzimidazoles. Turkish Journal of Chemistry, 24(4), 387-391.[4]

  • Kondal Reddy, K., & Subba Rao, N. V. (1970). Alkylation and Aralkylation of N-Heterocycles—IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 71(4), 141-147.[5]

  • Zakharyan, R. A., Tlevlesov, V. I., & Sargsyan, A. S. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.[6]

Sources

Application Note & Protocol: Quantitative Analysis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate and potential impurity in pharmaceutical synthesis. We present detailed protocols for two robust and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices. This guide is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, validation, and troubleshooting to ensure data integrity and regulatory compliance.

Introduction: The Analytical Imperative

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The benzimidazol-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Accurate and precise quantification of this compound is paramount for several reasons:

  • Process Control: Monitoring its formation and consumption during synthesis ensures reaction optimization and consistent yield.

  • Impurity Profiling: As a potential starting material or intermediate, its presence as an impurity in the final API must be controlled within strict limits defined by regulatory bodies like the ICH.[2][3]

  • Stability Studies: Quantifying its degradation products helps to establish the stability profile and shelf-life of drug substances and products.[4]

This application note details the methodologies required to achieve reliable quantification, underpinned by rigorous validation principles to ensure that the analytical procedures are suitable for their intended purpose.[5][6]

Principles of Analysis

The selection of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.

HPLC-UV: The Workhorse for Purity and Assay

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the cornerstone of pharmaceutical analysis for assay and impurity determination. The principle relies on the differential partitioning of the analyte between a stationary phase (a packed column) and a liquid mobile phase. For this compound, a reverse-phase (RP) C18 column is ideal. The non-polar stationary phase retains the analyte, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used for elution. The aromatic nature of the benzimidazolone core provides strong UV absorbance, allowing for sensitive detection and quantification. This method is robust, cost-effective, and ideal for determining the purity of the compound in bulk material or during synthesis.

LC-MS/MS: The Gold Standard for Trace-Level Quantification

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7][8] After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and enters the mass spectrometer. A triple quadrupole mass spectrometer is then used in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects a specific fragment ion for detection. This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating matrix interference and providing exceptional sensitivity.

Recommended Analytical Protocols

Method 1: Quantification by Reverse-Phase HPLC-UV

This protocol is optimized for the quantification of this compound as a bulk substance or as a major component in a reaction mixture.

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a quaternary pump and UV detector.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 chemistry provides excellent retention for the moderately polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid improves peak shape and provides protons for ionization if transferring to MS.[9][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Program See Table 1 belowA gradient is used to ensure elution of the main peak with good symmetry and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
UV Detection 254 nmThe benzimidazole ring system is expected to have strong absorbance around this wavelength. A full UV scan should be run on the reference standard to determine the optimal wavelength (λmax).
Run Time 15 minutesSufficient time for elution and column re-equilibration.

Table 1: HPLC Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of sample diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

  • Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in the sample diluent, and dilute to a final concentration within the calibration range. For example, dissolve 10 mg of the sample in 100 mL of diluent to get a 100 µg/mL solution, then dilute 1:4 to get 25 µg/mL.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Std Prepare Standard Solutions Inject_Cal Inject Calibration Standards Prep_Std->Inject_Cal Prep_Sample Prepare Sample Solutions Inject_Sample Inject Samples Prep_Sample->Inject_Sample Generate_Curve Generate Calibration Curve (Peak Area vs. Conc.) Inject_Cal->Generate_Curve Quantify Quantify Sample Concentration Inject_Sample->Quantify Generate_Curve->Quantify

Caption: HPLC-UV analysis workflow.

Method 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is designed for the trace-level quantification of this compound in complex matrices like plasma or for identifying it as a low-level impurity.

  • Reagents from Section 3.1.1.

  • Internal Standard (IS): A stable isotope-labeled version (e.g., d3- or 13C-labeled) of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

  • Sample preparation solvents (e.g., Acetonitrile for protein precipitation).

ParameterRecommended SettingRationale
LC System UHPLC System (e.g., Waters ACQUITY, Thermo Vanquish)UHPLC provides better resolution and faster run times.
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S)Required for high-sensitivity MRM analysis.[7]
Column C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm)Smaller particle size for higher efficiency compatible with UHPLC.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2 belowA fast gradient suitable for UHPLC and rapid analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature reduces viscosity and can improve peak shape.
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive ModeThe amino group is readily protonated, making positive mode ESI highly efficient.
MRM Transitions See Table 3 belowTo be determined by infusing the analyte and optimizing precursor and product ions.

Table 2: UHPLC Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 98 2
2.5 5 95
3.0 5 95
3.1 98 2

| 4.0 | 98 | 2 |

Table 3: Hypothetical MRM Transitions Molecular Weight of C9H11N3O is 177.20 g/mol . The protonated molecule [M+H]+ would be m/z 178.2.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Analyte (Quantifier) 178.2 Fragment 1 100 Optimized Value
Analyte (Qualifier) 178.2 Fragment 2 100 Optimized Value
Internal Standard IS [M+H]+ IS Fragment 100 Optimized Value

Note: Product ions and collision energy must be determined experimentally by direct infusion of the standard into the mass spectrometer.

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.[11]

  • Transfer the supernatant to a clean vial for injection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Spike_IS Spike Sample with Internal Standard (IS) Extract Perform Extraction (e.g., Protein Precipitation) Spike_IS->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Inject Inject Extract into UHPLC-MS/MS System Centrifuge->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Integrate Integrate Peak Areas (Analyte and IS) Acquire->Integrate Calculate Calculate Concentration (Ratio of Analyte/IS vs. Cal Curve) Integrate->Calculate

Caption: LC-MS/MS sample preparation and analysis workflow.

Method Validation: Ensuring Trustworthy Results

Every analytical protocol must be validated to prove its suitability for the intended purpose.[2][12] Validation should be performed according to ICH Q2(R1) guidelines.

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal measured is unequivocally from the analyte.No interference from blank matrix, placebo, or known impurities at the retention time of the analyte. Peak purity should pass.
Linearity To demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.For Assay: 80-120% of the test concentration. For Impurities: From reporting threshold to 120% of the specification.
Accuracy Closeness of test results to the true value.Recovery of 80-120% for assay, 70-130% for impurities at low levels.[6][8]
Precision (Repeatability & Intermediate)The agreement among a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) should have a Relative Standard Deviation (RSD) ≤ 2% for assay and ≤ 10% for impurities.[5]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N ≥ 10; Precision (RSD) ≤ 10% and Accuracy within 80-120%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like flow rate, pH, or column temperature are slightly varied.[6]

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing/Fronting) Column degradation; Incompatible sample solvent; pH of mobile phase inappropriate.Use a new column; Ensure sample is dissolved in mobile phase or a weaker solvent; Adjust mobile phase pH.
Inconsistent Retention Times Leak in the system; Column temperature fluctuation; Inadequate column equilibration.Check fittings for leaks; Ensure column oven is stable; Increase equilibration time between runs.
Low MS Sensitivity Ion source is dirty; Inefficient ionization; Suboptimal MRM parameters.Clean the ion source; Optimize source parameters (e.g., temperature, gas flows); Re-optimize MRM transitions and collision energies.
High Signal in Blank Carryover from previous injection; Contaminated solvent or glassware.Inject a strong solvent wash; Use fresh mobile phase and clean vials.
Analyte Instability Degradation in solution (e.g., photolysis, oxidation).[4]Prepare solutions fresh; Store standards and samples protected from light and at low temperatures.[4]

References

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Vertex AI Search.
  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation.
  • Separation of 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column. SIELC Technologies.
  • 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-. SIELC Technologies.
  • A Detailed Protocol for the Synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one. Benchchem.
  • Technical Support Center: 5-amino-1,3-dihydro-2H-benzimidazol-2-one. Benchchem.
  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021). PubMed.
  • Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies.
  • Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. (2018). Agilent.

Sources

using 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: A Framework for High-Throughput Screening Using 5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a Novel Scaffold for Kinase Inhibitor Discovery

Abstract

The benzimidazole core is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous FDA-approved drugs and clinical candidates due to its versatile binding properties and broad biological activity.[1][2] This application note presents a comprehensive framework for utilizing a novel derivative, this compound, in high-throughput screening (HTS) campaigns. While this specific derivative is not extensively documented in HTS literature, its parent structures are known intermediates for developing potent enzyme inhibitors.[3] We provide detailed, field-proven protocols for a biochemical kinase inhibition assay using Fluorescence Polarization (FP), a robust and homogenous format ideal for HTS.[4][5] This guide covers the entire workflow from assay development and validation to data analysis and hit confirmation, designed to empower researchers in drug discovery to leverage this promising chemical scaffold.

Introduction: The Benzimidazolone Scaffold

The benzimidazolone ring system is a cornerstone in drug discovery, with derivatives showing efficacy as antipsychotics, antihistamines, and antiemetics.[1][6] Its rigid structure and ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions allow it to bind effectively with a wide range of biological macromolecules.[2] This makes it an ideal starting point for building libraries of small molecules for screening against various targets. Kinases, a major class of drug targets, are particularly well-suited for inhibition by scaffolds like benzimidazolone. This document outlines a strategic approach to screen for novel kinase inhibitors using this compound, a compound designed for chemical diversification and optimization.

Compound Profile: this compound

This application note focuses on a specific, novel derivative. While detailed experimental data for this exact molecule is emerging, its core properties are based on the well-characterized parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one. The addition of dimethyl groups at the N1 and N3 positions can enhance solubility, metabolic stability, and cell permeability, making it an attractive candidate for HTS.

PropertyValueSource
Parent CAS Number 95-23-8[7]
Parent Molecular Formula C₇H₇N₃O
Parent Molecular Weight 149.15 g/mol
Structure (Parent) A benzimidazole core with an amino group at position 5 and a carbonyl at position 2.[8]
Predicted Role Scaffold for combinatorial chemistry; HTS library component.[3]

High-Throughput Screening (HTS) Workflow

A successful HTS campaign is a multi-stage process designed to efficiently identify and validate active compounds from a large library.[9] The workflow ensures that resources are focused on the most promising candidates, minimizing false positives and negatives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit-to-Lead Assay_Dev Assay Development (e.g., FP, TR-FRET) Miniaturization Miniaturization (384-well format) Assay_Dev->Miniaturization Optimize for HTS Validation Assay Validation (Z' > 0.5) Miniaturization->Validation QC Check Pilot Pilot Screen (~2,000 compounds) Validation->Pilot Primary Primary HTS (Full Library @ 10 µM) Pilot->Primary Confirm Robustness Hit_ID Primary Hit Identification (>3σ from control) Primary->Hit_ID Data Analysis Confirmation Hit Confirmation (Re-test fresh stock) Hit_ID->Confirmation Dose_Response Dose-Response (IC50 Determination) Confirmation->Dose_Response Validate Activity SAR Preliminary SAR (Analogue Testing) Dose_Response->SAR Identify Potent Leads

Caption: A generalized workflow for a high-throughput screening campaign.

Assay Choice: Fluorescence Polarization (FP) for Kinase Screening

For screening kinase inhibitors, Fluorescence Polarization (FP) is an excellent choice. It is a homogenous ("mix-and-read") assay format that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4][5]

Principle:

  • A small, fluorescently labeled peptide (tracer) that is a known substrate for the target kinase tumbles rapidly in solution, resulting in low polarization of emitted light.

  • When the kinase binds to this tracer, the resulting complex is much larger and tumbles more slowly, leading to a high polarization signal.

  • A competitive inhibitor from the compound library will bind to the kinase's active site, displacing the tracer. This frees the tracer to tumble rapidly again, causing a decrease in the polarization signal.

This method is highly amenable to automation and less prone to certain types of interference compared to simple fluorescence intensity assays.[4][10]

FP_Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present Kinase_A Kinase Complex Slow Tumbling High FP Signal Kinase_A->Complex Tracer_A Tracer Tracer_A->Complex Kinase_B Kinase Tracer_B Free Tracer (Fast Tumbling) Result Low FP Signal Tracer_B->Result Inhibitor Inhibitor (Cmpd-X) Inhibitor->Kinase_B Binds

Caption: The principle of a competitive Fluorescence Polarization (FP) assay.

Detailed Protocols

Protocol 1: Assay Development and Validation

Objective: To determine optimal concentrations of kinase and fluorescent tracer and validate the assay for HTS using the Z' factor.

Materials:

  • Target Kinase (e.g., a tyrosine kinase)

  • FP Tracer (fluorescently labeled peptide substrate)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Positive Control: Staurosporine (a potent, broad-spectrum kinase inhibitor)

  • Negative Control: DMSO (vehicle)

  • Solid white, low-volume 384-well assay plates

Procedure:

  • Kinase Titration:

    • Prepare a serial dilution of the kinase in assay buffer.

    • Add a fixed, low concentration of the FP tracer (e.g., 1 nM) to all wells.

    • Add the kinase dilutions to the wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an FP-capable plate reader.

    • Causality: This step identifies the kinase concentration that yields ~80% of the maximum FP signal, ensuring the assay is sensitive to inhibition. This is typically the Kd concentration.

  • Assay Validation (Dry Run): [11]

    • Prepare the assay plate with 16 wells for the positive control and 16 wells for the negative control.

    • Negative Control Wells: Add 50 nL of DMSO.

    • Positive Control Wells: Add 50 nL of Staurosporine (final concentration 1 µM).

    • Add kinase and tracer at their optimal concentrations determined above to all 32 wells.

    • Incubate and read the plate as before.

    • Calculate the Z' factor:

      Z' = 1 - ( (3 * (σpos + σneg)) / |µpos - µneg| )

      Where σ is the standard deviation and µ is the mean of the positive (pos) and negative (neg) controls.

    • Trustworthiness: An assay is considered robust and suitable for HTS when the Z' factor is consistently greater than 0.5. This metric accounts for both the dynamic range of the assay and the data variation, providing confidence in the results.[9]

Protocol 2: Primary HTS and Data Analysis

Objective: To screen the compound library at a single concentration to identify primary "hits".

Procedure:

  • Plate Preparation:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound (typically dissolved in DMSO) to the wells of a 384-well assay plate. Aim for a final assay concentration of 10 µM.

    • Dedicate specific columns for positive (Staurosporine) and negative (DMSO) controls on every plate.[9]

    • Causality: Including controls on every plate is critical for quality control and allows for plate-to-plate normalization of the data.[12][13]

  • Reagent Addition:

    • Using an automated liquid handler, add the kinase solution to all wells.

    • Incubate for 15 minutes to allow compounds to bind to the enzyme.

    • Add the FP tracer solution to all wells to initiate the competitive binding reaction.

  • Incubation and Detection:

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the FP signal on a plate reader.

  • Data Analysis and Hit Selection:

    • Normalization: Normalize the raw data for each plate. The average signal from the negative control (DMSO) wells is set as 0% inhibition, and the average signal from the positive control (Staurosporine) wells is set as 100% inhibition.

    • Hit Criteria: A compound is identified as a "hit" if its percent inhibition value is greater than three standard deviations (3σ) from the mean of the negative controls for that plate.

    • Causality: Using a statistical cutoff (like 3σ or a robust Z-score) minimizes the selection of false positives arising from random experimental noise.[9][12]

Protocol 3: Hit Confirmation and Dose-Response

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Procedure:

  • Hit Confirmation:

    • Source fresh, powdered stock of the primary hit compounds.

    • Re-test these compounds in the primary assay format, often in triplicate, to ensure the observed activity is reproducible and not an artifact of the library sample.

  • Dose-Response Curve:

    • For confirmed hits, prepare a 10-point, 3-fold serial dilution series in DMSO.

    • Test these dilutions in the kinase assay (in triplicate).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Data Presentation:

The results of the dose-response analysis should be summarized in a table to easily compare the potency and selectivity of confirmed hits.

Compound IDTarget KinaseAssay TypeIC₅₀ (nM)
Cmpd-X Kinase AFP85
Cmpd-X Kinase B (Counter-screen)FP1,250
Cmpd-X Kinase C (Counter-screen)FP>10,000
StaurosporineKinase AFP6

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. By employing a robust HTS workflow centered on a validated, homogenous assay like Fluorescence Polarization, researchers can efficiently screen large compound libraries. The protocols detailed in this note provide a self-validating system, from initial assay development and quality control with the Z' factor to rigorous hit confirmation and potency determination. This framework enables the identification of potent and selective lead compounds for further optimization in drug development programs.

References

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  • National Center for Biotechnology Information. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]

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  • ResearchGate. (n.d.). Examples of benzimidazolone-based biologically active derivatives, drugs, and clinical candidates. Retrieved from [Link]

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developing kinase inhibitors with 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Developing Kinase Inhibitors with a 5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Scaffold

Introduction: The Benzimidazolone Scaffold in Modern Kinase Inhibitor Design

The pursuit of selective and potent protein kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology.[1][2] Within the vast landscape of heterocyclic chemistry, the benzimidazole core has emerged as a "privileged scaffold," a structural framework that consistently demonstrates the ability to bind to a wide range of biological targets.[3][4][5] Its unique physicochemical properties, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, allow for efficient and specific binding to macromolecular targets.[4]

The benzimidazol-2-one variant, in particular, offers a rigid and synthetically tractable platform for building highly specific ATP-competitive kinase inhibitors.[6][7][8] This guide focuses on a specific, functionalized core: This compound . The strategic placement of the 5-amino group serves as a critical chemical handle for diversification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents that can probe the deep pockets of the kinase ATP-binding site. The N1 and N3 dimethyl groups enhance metabolic stability and modulate solubility, making this scaffold an attractive starting point for developing novel therapeutics targeting key oncogenic kinases such as Abl, Flt3, and Src.[9][10][11]

This document provides a comprehensive overview of the design principles, synthetic protocols, and bio-evaluation workflows necessary to leverage this promising scaffold for the development of next-generation kinase inhibitors.

Part 1: Synthesis of the Core Scaffold

The successful development of any inhibitor library hinges on a robust and scalable synthesis of the core scaffold. The following multi-step protocol outlines the synthesis of this compound, adapted from established methods for the parent amine.[12] This pathway is designed to mitigate the formation of difficult-to-remove byproducts that can arise from more direct nitration routes.

Protocol 1: Synthesis of this compound

Causality: This synthetic route begins with the formation of the benzimidazolone core from a commercially available phenylenediamine, followed by methylation and a final reduction. This sequence ensures high purity of the key 5-nitro intermediate before the crucial amino group is revealed, providing a clean starting material for subsequent diversification.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N,N'-Dimethylation cluster_2 Step 3: Nitro Reduction A 4-Nitro-1,2-phenylenediamine B 5-Nitro-1,3-dihydro-2H- benzimidazol-2-one A->B Urea, 160-180°C C 1,3-Dimethyl-5-nitro-1,3-dihydro- 2H-benzimidazol-2-one B->C Iodomethane (2.2 eq), K2CO3, DMF D 5-Amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one C->D SnCl2·2H2O, EtOH, Reflux or H2, Pd/C, MeOH

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • Cyclization to form the Benzimidazolone Core:

    • In a round-bottom flask, combine 4-nitro-1,2-phenylenediamine (1.0 eq) and urea (3.0 eq).

    • Heat the mixture to 160-180°C under a nitrogen atmosphere for 2-3 hours. The mixture will melt, evolve ammonia, and then re-solidify.

    • Rationale: This condensation reaction is a classic and cost-effective method for forming the cyclic urea structure of the benzimidazolone.

    • Cool the reaction to room temperature. Add 2M NaOH and heat to boiling to dissolve the product and hydrolyze any remaining urea.

    • Filter the hot solution and acidify the filtrate with concentrated HCl or acetic acid to a pH of ~5-6.

    • Collect the resulting precipitate (5-nitro-1,3-dihydro-2H-benzimidazol-2-one) by vacuum filtration, wash with water, and dry thoroughly.

  • N,N'-Dimethylation:

    • Suspend the 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and potassium carbonate (K₂CO₃, 3.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add iodomethane (CH₃I, 2.2 eq) dropwise at room temperature.

    • Rationale: K₂CO₃ acts as a base to deprotonate the weakly acidic benzimidazolone nitrogens, facilitating nucleophilic attack on the iodomethane. Using a slight excess of methylating agent ensures complete conversion.

    • Stir the reaction at room temperature for 12-18 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid (1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one) by filtration, wash extensively with water, and dry.

  • Reduction of the Nitro Group:

    • Suspend the dimethylated nitro compound (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) and reflux the mixture for 3-4 hours.

    • Rationale: Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups to amines, particularly in the presence of other functional groups. Catalytic hydrogenation (e.g., H₂, Pd/C) is a cleaner alternative if available.

    • Cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product into ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Part 2: Design and Structure-Activity Relationship (SAR) Analysis

With the core scaffold in hand, the next phase involves the rational design of derivatives to achieve high potency and selectivity for the target kinase. The 5-amino group is the primary vector for modification.

General Design Strategy:

The goal is to append chemical moieties to the 5-amino group that can form key interactions with the ATP-binding site of the target kinase. These interactions typically include:

  • Hinge-Binding: Forming hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase.

  • Hydrophobic Pockets: Occupying hydrophobic regions within the active site.

  • Gatekeeper Residue Interaction: Designing substituents that can accommodate or interact with the "gatekeeper" residue, a key determinant of inhibitor selectivity.

G cluster_R R-Group Exploration (SAR) Scaffold 5-Amino-1,3-dimethyl- benzimidazol-2-one Core Amide Amide Coupling (R-COOH) Scaffold->Amide Sulfonamide Sulfonamide Formation (R-SO2Cl) Scaffold->Sulfonamide Urea Urea Formation (R-NCO) Scaffold->Urea R_Aryl Substituted Aryl/Heteroaryl Rings (Probes hydrophobic pockets) Amide->R_Aryl R_Flexible Flexible Alkyl Chains with Polar Groups (Targets solvent-exposed region) Sulfonamide->R_Flexible R_Rigid Rigid Linkers (Optimizes binding entropy) Urea->R_Rigid Output Optimized Inhibitor (High Potency & Selectivity) R_Aryl->Output R_Flexible->Output R_Rigid->Output

Caption: General SAR strategy for inhibitor optimization.

SAR Insights for Key Kinase Targets:

  • Targeting FLT3: FMS-like tyrosine kinase 3 (FLT3) mutations are common in Acute Myeloid Leukemia (AML).[10] Type II inhibitors that stabilize the inactive "DFG-out" conformation are effective against some mutations but can be susceptible to resistance from mutations in the kinase domain (TKD).[13][14][15]

    • SAR Strategy: Derivatives of the 5-amino group should be designed to extend into the allosteric back pocket adjacent to the ATP binding site.[13] Large, hydrophobic aryl or heteroaryl groups connected via an amide or urea linkage are often effective. For example, a benzamide substituent can mimic interactions seen in potent FLT3 inhibitors like quizartinib.[15]

  • Targeting Abl Kinase: The BCR-Abl fusion protein is the driver of Chronic Myeloid Leukemia (CML). Resistance to first-line inhibitors like imatinib is often caused by point mutations, most notably the T315I "gatekeeper" mutation.[16]

    • SAR Strategy: To inhibit the T315I mutant, the inhibitor must bind without clashing with the bulky isoleucine residue. This often requires a more compact or linear R-group at the 5-amino position. An ethynyl linkage to an aryl ring, for instance, can provide rigidity and the correct vector to avoid the gatekeeper while still accessing key interaction points.[16]

  • Targeting Src Kinase: As a non-receptor tyrosine kinase, Src is involved in signaling pathways that control cell proliferation and motility.[17] Its overexpression is linked to the progression of many solid tumors.[11]

    • SAR Strategy: Src inhibitors often feature groups that can occupy the hydrophobic pocket behind the gatekeeper residue. Small, substituted aromatic rings (e.g., a phenyl or pyridyl ring) attached via a sulfonamide or amide linker can confer high potency.[11] The N-methyl groups on the benzimidazolone core can help position the molecule favorably within the active site.

Part 3: Protocols for Biological Evaluation

Once a library of compounds has been synthesized, a cascade of assays is required to determine their biological activity. The following protocols provide a self-validating workflow, from initial enzymatic screening to confirmation of on-target activity in a cellular context.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Causality: This assay directly measures the enzymatic activity of the target kinase by quantifying the amount of ADP produced, which is directly proportional to substrate phosphorylation. It is a highly sensitive and robust method for determining inhibitor potency (IC₅₀) in a high-throughput format.[18]

G Start Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Dilution Series Step1 Step 1: Kinase Reaction Incubate Kinase, Inhibitor, Substrate, and ATP Start->Step1 Step2 Step 2: Terminate & Deplete ATP Add ADP-Glo™ Reagent Step1->Step2 ADP is produced Step3 Step 3: Convert ADP to ATP Add Kinase Detection Reagent Step2->Step3 Unused ATP removed Step4 Step 4: Generate Signal Luciferase/Luciferin reaction produces light Step3->Step4 New ATP synthesized End Measure Luminescence Calculate % Inhibition and IC50 Step4->End

Caption: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations.

    • Prepare the kinase reaction buffer as recommended by the enzyme supplier.

    • Prepare a solution containing the target kinase and its specific peptide or protein substrate.

    • Prepare an ATP solution at a concentration close to the Kₘ of the kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted inhibitor. Include "no inhibitor" (DMSO only) for 100% activity control and "no enzyme" for 0% activity control.

    • Add 2 µL of the kinase/substrate mixture to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[19]

Protocol 3: Cell Proliferation Assay (Sulforhodamine B - SRB)

Causality: This assay assesses the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines. The SRB dye binds stoichiometrically to cellular proteins, providing a sensitive measure of total cell biomass, which correlates with cell number.[5] This is a crucial step to ensure that enzymatic inhibition translates into a desired biological outcome (e.g., halting cancer cell growth).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well for MV4-11 AML cells).

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the inhibitor (prepared in culture medium) for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation and Staining:

    • Gently remove the culture medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

  • Data Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Western Blot for Target Engagement

Causality: This protocol provides direct evidence that the inhibitor is engaging its intended target within the cell. By measuring the phosphorylation level of the target kinase (autophosphorylation) and its key downstream substrates, one can confirm the mechanism of action. A reduction in phosphorylation indicates successful target inhibition.[20]

Step-by-Step Methodology:

  • Cell Lysis:

    • Culture cells to ~80% confluency and treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀) for a defined period (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FLT3) or a downstream effector (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with antibodies for the total kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative decrease in phosphorylation upon inhibitor treatment.

Part 4: Data Presentation

Clear and concise data presentation is essential for comparing the efficacy and selectivity of newly synthesized inhibitors.

Table 1: Sample Inhibitor Profiling Data

Compound IDLinkerR-GroupFLT3 IC₅₀ (nM)[13]Abl T315I IC₅₀ (nM)Src IC₅₀ (nM)MV4-11 GI₅₀ (nM)[20]
Scaffold --NH₂>10,000>10,000>10,000>10,000
INH-001 Amide3-methoxyphenyl951,250850110
INH-002 Amide4-(morpholino)phenyl442,3001,50055
INH-003 Urea3-(trifluoromethyl)phenyl845060015
INH-004 Ethynyl4-aminophenyl5,600257,800>5,000

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. Its synthetic accessibility and the strategic positioning of the 5-amino group allow for extensive SAR exploration to achieve potent and selective inhibition of key oncogenic kinases. The integrated workflow of rational design, robust synthesis, and a tiered biological evaluation strategy—from enzymatic assays to cellular mechanism of action studies—provides a clear path from initial concept to a validated lead compound.

Future work should focus on optimizing the pharmacokinetic properties of lead compounds, including solubility and metabolic stability. Furthermore, exploring this scaffold's potential for developing multi-targeted inhibitors that can simultaneously address multiple signaling pathways or overcome drug resistance could provide significant therapeutic advantages.[6]

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Application Notes and Protocols: Evaluating 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as a Potential FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its dysregulation through genetic alterations is a known driver in various cancers, making it a compelling target for therapeutic intervention.[2][3] The benzimidazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5] This document presents a comprehensive guide for the investigation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one , a novel derivative, as a potential inhibitor of the FGFR kinase family. This guide is intended for researchers, scientists, and drug development professionals, providing a structured workflow from initial biochemical screening to cellular characterization and downstream signaling analysis. We offer detailed, field-proven protocols and explain the scientific rationale behind experimental choices to ensure a robust evaluation of this compound's therapeutic potential.

Introduction: The Rationale for Targeting FGFR

The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), trigger critical downstream signaling cascades.[1] These pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, are fundamental to normal cellular function.[6][7] However, aberrant FGFR activation—stemming from gene amplification, activating mutations, or chromosomal translocations—is a significant oncogenic driver in a range of malignancies, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors.[3][8][9] Consequently, the development of small molecule inhibitors that target the ATP-binding pocket of the FGFR kinase domain is a clinically validated and highly pursued strategy in oncology.[2][10]

This guide focuses on a systematic approach to evaluate the potential of this compound as a novel FGFR inhibitor. While the parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, is a known chemical intermediate, the biological activity of this specific dimethylated derivative against FGFR is uncharacterized.[4] We hypothesize that the structural features of this molecule may confer inhibitory activity against the FGFR kinase domain. The following sections provide the necessary protocols to test this hypothesis rigorously.

FGFR Signaling Pathway Overview

Upon ligand binding and dimerization, FGFRs undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domains. This phosphorylation event creates docking sites for adaptor proteins like FRS2 (FGFR Substrate 2), which subsequently recruit other signaling molecules to activate downstream cascades that drive cellular responses.[1][6]

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR Extracellular Domain Transmembrane Kinase Domain (pY) FGF->FGFR:f0 HSPG HSPG (Cofactor) HSPG->FGFR:f0 FRS2 FRS2 (pY) FGFR:f2->FRS2 Phosphorylation PLCG PLCγ FGFR:f2->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF (Inhibits Apoptosis) PKC PKC PLCG->PKC PKC->TF (Cell Morphology) Gene Expression\n(Proliferation, Survival, Migration) Gene Expression (Proliferation, Survival, Migration) TF->Gene Expression\n(Proliferation, Survival, Migration) Inhibitor 5-amino-1,3-dimethyl- 1,3-dihydro-2H- benzimidazol-2-one Inhibitor->FGFR:f2 Blocks ATP Binding & Autophosphorylation

Caption: Canonical FGFR signaling pathways activated upon ligand binding.

Experimental Workflow for Inhibitor Characterization

A tiered approach is essential for the efficient evaluation of a novel compound. The workflow should progress from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This ensures that resources are focused on compounds with demonstrated on-target activity.

Workflow start Compound Synthesis & Characterization (5-amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one) biochem Tier 1: Biochemical Assays start->biochem kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC50 against FGFR1/2/3/4 biochem->kinase_assay cell_based Tier 2: Cellular Assays kinase_assay->cell_based If IC50 is potent proliferation Cell Proliferation Assay (e.g., CellTiter-Glo®) Test on FGFR-dependent cancer cell lines cell_based->proliferation target_engagement Target Engagement & Downstream Signaling (Western Blot) cell_based->target_engagement invivo Tier 3: In Vivo Models (Conceptual) proliferation->invivo If cellularly active target_engagement->invivo If cellularly active xenograft Xenograft Tumor Models Evaluate anti-tumor efficacy invivo->xenograft

Caption: A tiered workflow for evaluating a potential FGFR inhibitor.

Synthesis and Preparation of Test Compound

Note: As this is a novel compound for this application, a specific, published synthesis protocol is not available. The following is a proposed synthetic route based on established chemical principles.

The synthesis of this compound can be conceptually approached via the methylation of the parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one.[4]

  • Synthesis of the Precursor: The precursor, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, can be synthesized through a multi-step process starting from phthalimide, involving nitration, amidation, a Hofmann rearrangement, cyclization with urea, and a final reduction of the nitro group.[4]

  • N,N'-Dimethylation: The two nitrogen atoms of the urea moiety in the benzimidazolone ring can be methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., DMF or acetonitrile).

  • Purification and Characterization: The final product must be purified, typically by column chromatography or recrystallization. The identity and purity of this compound must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Stock Solution Preparation: For biological assays, prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Tier 1: In Vitro Biochemical Kinase Assays

The first critical step is to determine if the compound directly inhibits the enzymatic activity of FGFR kinases. A luminescent ADP-detection assay is a robust, high-throughput method for this purpose.[11][12]

Protocol 4.1: ADP-Glo™ Kinase Assay for FGFR Activity

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to kinase activity.[11]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 enzymes

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[11]

  • Substrate (e.g., Poly(E,Y) 4:1)

  • ATP (at a concentration near the Kₘ for each enzyme, e.g., 25-50 µM)

  • Test Compound: this compound (serial dilution in DMSO)

  • Positive Control Inhibitor (e.g., Erdafitinib, a known pan-FGFR inhibitor)[10]

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Dispense a small volume (e.g., 1 µL) of each compound concentration into the assay plate wells. Include "DMSO only" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate master mix in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Dispense 2 µL of the 2X kinase/substrate mix into each well.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[11]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterExample ValueRationale
FGFR Enzyme Conc.1-5 ng/reactionTitrated to achieve ~10-30% ATP to ADP conversion.[12]
Substrate Conc.0.2 µg/µLAs recommended by substrate supplier.
ATP Conc.50 µMNear the Kₘ for robust inhibitor characterization.
Reaction Time60 minAllows for sufficient product formation.

Tier 2: Cell-Based Assays

Positive results from biochemical assays must be validated in a cellular context to assess membrane permeability, off-target effects, and true biological impact.

Protocol 5.1: Cell Viability Assay in FGFR-Dependent Cancer Cells

Principle: This assay measures the effect of the compound on the proliferation and viability of cancer cell lines with known FGFR genetic alterations (e.g., amplifications, fusions, or mutations), which render them dependent on FGFR signaling for survival. A reduction in cell viability indicates on-target activity.[13]

Materials:

  • FGFR-dependent cell lines (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 translocation).[14]

  • Control cell line (with no known FGFR alterations).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit.

  • Test Compound and Positive Control Inhibitor.

  • White, clear-bottom 96-well cell culture plates.

  • Plate-reading luminometer.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound (e.g., from 100 µM down to 1 nM). Include DMSO vehicle controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).

  • Signal Development: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence.

Data Analysis:

  • Calculate the percent viability relative to DMSO-treated controls.

  • Plot percent viability versus the log of the inhibitor concentration and fit to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 5.2: Western Blot Analysis of FGFR Phosphorylation and Downstream Signaling

Principle: Western blotting provides direct evidence of target engagement by measuring the phosphorylation status of FGFR and key downstream signaling proteins. A potent inhibitor should decrease the phosphorylation of these targets in a dose-dependent manner.[15][16]

Materials:

  • FGFR-dependent cell line (e.g., SNU-16).

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF membranes.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary Antibodies:

    • Phospho-FGFR (p-FGFR, Tyr653/654)

    • Total FGFR

    • Phospho-FRS2 (p-FRS2)

    • Phospho-ERK1/2 (p-ERK1/2)

    • Total ERK1/2

    • Loading Control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Serum-starve the cells for 4-6 hours if assessing ligand-stimulated phosphorylation.

  • Inhibitor Incubation: Treat cells with increasing concentrations of the test compound for 2-4 hours.

  • Ligand Stimulation (Optional): If applicable, stimulate the cells with an appropriate FGF ligand (e.g., 100 ng/mL FGF2) for 10-15 minutes.[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse directly on the plate with ice-cold RIPA buffer. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.[15] Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), prepare samples with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.[16]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To analyze total protein levels and loading controls, the membrane can be stripped and reprobed with the respective antibodies.

Data Interpretation: A successful FGFR inhibitor will show a dose-dependent decrease in the signal for p-FGFR, p-FRS2, and p-ERK, with minimal change in the total protein levels for FGFR, ERK, and the loading control.

Tier 3: In Vivo Efficacy (Conceptual Framework)

Should this compound demonstrate potent and selective activity in vitro and in cellular assays, the next logical step is to evaluate its efficacy in vivo.

Model Selection:

  • Xenograft Models: The most common approach involves subcutaneously implanting human cancer cells with known FGFR alterations (e.g., SNU-16, KMS-11) into immunocompromised mice.[8][17]

  • Treatment: Once tumors are established, mice are treated with the test compound (administered orally or via injection) and a vehicle control. Tumor volume is measured regularly.

  • Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include analysis of target phosphorylation in tumor tissue post-treatment (pharmacodynamics) and assessment of animal body weight as a measure of toxicity.

Conclusion

This document provides a structured and comprehensive framework for the initial evaluation of this compound as a potential FGFR inhibitor. By following this tiered workflow—from direct enzymatic inhibition to cellular pathway modulation—researchers can generate the critical data necessary to determine if this novel compound warrants further preclinical and clinical development. The provided protocols are designed to be robust and adaptable, ensuring high-quality, reproducible data that will definitively characterize the compound's biological activity against this important cancer target.

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investigating 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one as an NNMT inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

A Methodological Framework for Investigating Novel Benzimidazol-2-one Analogs as Nicotinamide N-Methyltransferase (NNMT) Inhibitors

Abstract

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a spectrum of human diseases, including metabolic disorders, oncology, and neurodegenerative conditions.[1][2][3][4] Its primary function involves the methylation of nicotinamide, a process that consumes the universal methyl donor S-adenosylmethionine (SAM) and impacts cellular NAD+ pools.[3][5][6] Consequently, inhibiting NNMT offers a promising strategy to rebalance cellular metabolism. The benzimidazol-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules.[7][8] This guide provides a comprehensive framework for the investigation of novel compounds bearing this scaffold, using 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (hereafter referred to as Cpd-DBZ) as a representative candidate. We present a logical, multi-stage workflow, from initial in vitro enzymatic assays to cell-based target engagement and metabolic impact analysis, designed to rigorously characterize the potential of Cpd-DBZ as a selective NNMT inhibitor.

Introduction: The Rationale for Targeting NNMT

NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from SAM to nicotinamide (NAM), yielding 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[4][9] This seemingly simple reaction has profound consequences on cellular homeostasis. By consuming NAM, NNMT directly depletes the precursor pool for the NAD+ salvage pathway, a critical route for maintaining cellular NAD+ levels.[3][10] Furthermore, the consumption of SAM and generation of SAH can significantly alter the cell's "methylation potential," thereby influencing epigenetic regulation of gene expression.[9]

Overexpression of NNMT is implicated in:

  • Metabolic Diseases: Including obesity and type 2 diabetes, where it is highly expressed in adipose tissue and the liver.[3][11] Inhibition of NNMT in animal models reverses diet-induced obesity and improves insulin sensitivity.[11][12]

  • Cancer: Elevated NNMT levels are found in numerous cancers and are associated with promoting cell proliferation, migration, and chemoresistance.[2][13][14]

  • Neurodegenerative Diseases: Dysregulation of NNMT may play a role in the pathology of Parkinson's and Alzheimer's diseases.[2][14]

Given this context, the discovery of potent and selective NNMT inhibitors is of high therapeutic interest. This document outlines the essential protocols to validate whether a novel compound, Cpd-DBZ, possesses the desired inhibitory activity and cellular effects.

Part I: In Vitro Enzymatic Characterization

The foundational step is to determine if Cpd-DBZ directly interacts with and inhibits purified NNMT enzyme. The most common and high-throughput friendly methods rely on detecting the reaction co-product, SAH, through a coupled enzymatic reaction that generates a fluorescent signal.[1][15][16]

Principle of the Fluorometric NNMT Inhibition Assay

The assay operates on a two-step principle. First, NNMT catalyzes the methylation of nicotinamide using SAM, producing 1-MNA and SAH. In the second step, SAH is hydrolyzed by SAH hydrolase to generate homocysteine. This homocysteine then reacts with a specific thiol-detecting probe to yield a highly fluorescent product.[1][16] An inhibitor of NNMT will reduce the production of SAH, leading to a decrease in the fluorescent signal.

Experimental Workflow: In Vitro NNMT Assay

G cluster_prep Reagent Preparation cluster_reaction Reaction & Incubation cluster_detection Signal Detection cluster_analysis Data Analysis P1 Prepare 3X Cpd-DBZ serial dilutions R1 Dispense 50 µL of 3X Inhibitor/Controls to plate P1->R1 P2 Prepare Reaction Mix: - NNMT Enzyme - SAM - SAH Hydrolase R2 Add 75 µL of Reaction Mix P2->R2 P3 Prepare Controls: - No Inhibitor (100% Activity) - Known Inhibitor (e.g., MNA) - No Enzyme (Background) P3->R1 R1->R2 R3 Add 25 µL Nicotinamide to start reaction R2->R3 R4 Incubate at 37°C for 15-60 min R3->R4 D1 Stop reaction (e.g., Isopropyl Alcohol) R4->D1 D2 Add Thiol Detecting Probe D1->D2 D3 Incubate at RT for 5 min D2->D3 D4 Read Fluorescence (Ex/Em = 392/482 nm) D3->D4 A1 Subtract Background Signal D4->A1 A2 Calculate % Inhibition A1->A2 A3 Plot Dose-Response Curve & Calculate IC50 A2->A3

Caption: Workflow for in vitro fluorometric NNMT inhibitor screening.

Protocol 1: Fluorometric In Vitro NNMT Inhibition Assay

This protocol is adapted from commercially available kits and should be optimized for specific enzyme concentrations and reagent stability.[1][15][16]

Materials:

  • Recombinant Human NNMT Enzyme

  • S-Adenosyl Methionine (SAM)

  • Nicotinamide

  • SAH Hydrolase (or a kit-provided enzyme mix)

  • Thiol Detecting Probe

  • NNMT Assay Buffer (e.g., 50 mM Tris pH 8.6, 1 mM DTT)[2]

  • Cpd-DBZ, dissolved in DMSO

  • Known NNMT inhibitor (e.g., 1-methylnicotinamide, MNA) for positive control

  • 96-well white, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of Cpd-DBZ in NNMT Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in the well is low (<0.5%) to avoid solvent effects on enzyme activity.[1]

  • Control Setup: Prepare wells for:

    • 100% Activity Control: Contains assay buffer with DMSO instead of inhibitor.

    • Inhibitor Control: Contains a known inhibitor like MNA at a concentration that gives >80% inhibition.

    • Background Control: Contains all reaction components except for the substrate, nicotinamide. This accounts for any background fluorescence from the enzymes or probe.[1]

  • Reaction Plate Setup: To a 96-well plate, add reagents in the following order:

    • 50 µL of Cpd-DBZ dilution, control inhibitor, or buffer/DMSO.

    • Prepare a master "Reaction Mix" containing NNMT enzyme, SAM, and SAH hydrolase in assay buffer. Add 75 µL of this mix to each well.

  • Initiate Reaction: Add 25 µL of Nicotinamide to all wells except the Background Control to start the reaction. Mix thoroughly using a multichannel pipette.

  • Incubation: Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by adding 50 µL of chilled isopropyl alcohol. Incubate on ice for 5 minutes.[1][15][16]

  • Detection:

    • Prepare the Thiol Detecting Probe working solution in DMSO as per the manufacturer's instructions.

    • Add 50 µL of the probe working solution to each well.

    • Incubate at room temperature for 5 minutes, protected from light.

  • Measurement: Immediately measure the fluorescence using a plate reader with excitation at ~392 nm and emission at ~482 nm.[1][15][17]

Data Analysis and Interpretation
  • Correct for Background: Subtract the average fluorescence value of the Background Control wells from all other wells.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

  • Determine IC50: Plot the % Inhibition against the logarithm of Cpd-DBZ concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

ParameterDescriptionExample Value
IC50 Half-maximal inhibitory concentration1.5 µM
Hill Slope Steepness of the dose-response curve1.1
Goodness of fit for the curve>0.98
Table 1: Key parameters derived from the in vitro dose-response curve.

Part II: Cell-Based Target Engagement & Metabolic Profiling

Demonstrating direct enzyme inhibition is the first step. The next critical phase is to verify that Cpd-DBZ can enter cells, engage with NNMT, and produce the expected downstream metabolic changes.

Rationale for Cellular Assays

Cell-based assays are essential to assess:

  • Membrane Permeability: Can the compound cross the cell membrane to reach its cytosolic target?

  • Target Engagement: Does the compound inhibit NNMT in the complex cellular environment?

  • Mechanism of Action: Does inhibition lead to the predicted downstream effects on key metabolites like NAD+ and SAM?[6][12]

Metabolic Pathway of NNMT and its Inhibition

G cluster_pathways Cellular Metabolic Impact NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage Consumed by SAM SAM SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) (Product) NNMT->MNA Methylation SAH SAH NNMT->SAH Inhibitor Cpd-DBZ Inhibitor->NNMT NAD NAD+ NAD_Salvage->NAD L1 Inhibition of NNMT by Cpd-DBZ... L2 ...blocks NAM consumption, increasing its availability for... L3 ...NAD+ synthesis. L4 ...prevents SAM consumption, preserving the cellular methyl pool.

Caption: Impact of Cpd-DBZ on the NNMT metabolic pathway.

Protocol 2: Quantification of Intracellular 1-MNA by LC-MS

This protocol measures the direct product of NNMT activity within the cell. A reduction in 1-MNA levels upon treatment is strong evidence of target engagement.

Materials:

  • Cell line with detectable NNMT activity (e.g., 3T3-L1 adipocytes, U2OS osteosarcoma cells).[18]

  • Appropriate cell culture medium and supplements.

  • Cpd-DBZ.

  • Cell lysis buffer.

  • Methanol (LC-MS grade) for protein precipitation.

  • LC-MS system.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow to ~80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of Cpd-DBZ (and a vehicle control) for 24 hours.[18]

  • Cell Harvest and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold lysis buffer, scrape the cells, and collect the lysate.

  • Metabolite Extraction:

    • Add an equal volume of ice-cold methanol to the lysate to precipitate proteins.[13]

    • Vortex and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[13]

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the supernatant for 1-MNA levels using a targeted LC-MS method with an appropriate standard curve for absolute quantification. Normalize results to the total protein concentration of the initial lysate.

Protocol 3: Analysis of Cellular NAD+ and SAM Levels

This protocol assesses the key downstream metabolic consequences of NNMT inhibition.

Procedure: The cell culture, treatment, and metabolite extraction steps are identical to Protocol 2. The LC-MS analysis is simply targeted to detect and quantify NAD+ and SAM instead of 1-MNA.

Expected Cellular Outcomes
MetaboliteExpected Change with Cpd-DBZRationale
1-MNA Decrease Direct result of NNMT inhibition.
NAD+ Increase More nicotinamide is available for the NAD+ salvage pathway.[6][10][12]
SAM Increase Consumption of the cellular methyl donor by NNMT is reduced.[6][12]
Table 2: Predicted impact of an effective NNMT inhibitor on key cellular metabolites.

Part III: Selectivity Profiling

A therapeutically viable inhibitor must be selective for its target. Off-target activity, especially against other methyltransferases that use SAM as a cofactor, can lead to toxicity.

Protocol 4: Counter-Screening Against a Methyltransferase Panel

Rationale: To ensure that the inhibitory activity of Cpd-DBZ is specific to NNMT, it must be tested against a panel of related enzymes. This is a critical step for validating the compound as a specific molecular probe or a potential drug lead.[12][18]

Procedure:

  • Select Panel: Choose a panel of relevant human methyltransferases. This should include enzymes from different families, such as:

    • Histone Methyltransferases (e.g., G9a, SETD2)

    • DNA Methyltransferases (e.g., DNMT1)

    • Other Small Molecule Methyltransferases (e.g., COMT, PNMT)

  • Perform Assays: Use established in vitro activity assays for each of these enzymes. Test Cpd-DBZ at a high concentration (e.g., 10-30 µM).

  • Analyze Results:

    • If Cpd-DBZ shows less than 50% inhibition against any enzyme in the panel at a high concentration, it is generally considered selective.

    • If significant inhibition is observed for other methyltransferases, a full dose-response curve should be generated to determine the IC50 for the off-target enzyme. A compound is considered selective if there is at least a 100-fold difference between the IC50 for NNMT and any off-target enzyme.

Summary and Future Directions

This guide outlines a systematic, three-part strategy to investigate this compound (Cpd-DBZ) as a potential NNMT inhibitor.

  • In Vitro Validation: Confirms direct enzyme inhibition and determines potency (IC50).

  • Cellular Confirmation: Verifies membrane permeability, target engagement (reduced 1-MNA), and the desired downstream metabolic effects (increased NAD+ and SAM).

  • Selectivity Profiling: Establishes the specificity of the compound for NNMT over other related enzymes.

If Cpd-DBZ demonstrates potency, cellular activity, and selectivity through these protocols, it would be validated as a strong candidate for further preclinical development. Subsequent steps would include pharmacokinetic studies (ADME), in vivo efficacy testing in disease models (e.g., diet-induced obese mice), and safety toxicology assessments.[6]

References

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  • Signalling pathways regulating NNMT expression. Schematic... ResearchGate. [Link]

  • NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. BellBrook Labs. [Link]

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  • Ulanovskaya, O. A., et al. (2013). NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink. Oncogene, 32(41), 5101-5111. [Link]

  • (PDF) Nicotinamide N-methyltransferase (NNMT) regulates the glucocorticoid signaling pathway during the early phase of adipogenesis. ResearchGate. [Link]

  • Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Medicinal Chemistry Research, 30(5), 1079-1090. [Link]

  • NNMT Fluorogenic Assay Kit. BPS Bioscience. [Link]

  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 141-152. [Link]

  • NNMT enzyme assay. NNMT specific activity in 7 human cancer cell lines... ResearchGate. [Link]

  • 5-Amino-1MQ. GenOracle. [Link]

  • van Haren, M. J., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 295(1), 19-28. [Link]

  • Iliev, I., et al. (2021). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 26(11), 3328. [Link]

  • 5-Amino-1MQ NNMT Inhibitor. Peptide Sciences. [Link]

  • Li, W., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. International Journal of Molecular Sciences, 22(15), 8033. [Link]

  • 5-Amino-1MQ - Research NNMT Inhibitor. Livewell Peptides. [Link]

  • van Haren, M. J., et al. (2017). Inhibitors of nicotinamide: N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(29), 6247-6254. [Link]

  • What are NNMT inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Gioiello, A., et al. (2019). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Molecules, 24(18), 3295. [Link]

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cell-based assays for evaluating 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Comprehensive Cell-Based Assay Strategies for Characterizing the Bioactivity of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities.[1][2] Derivatives of this structure are known to exhibit potent antiproliferative, kinase inhibitory, antimicrobial, and anti-inflammatory properties.[3][4] The compound this compound is a specific derivative whose biological activity is yet to be fully characterized. Its parent structure, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, serves as a key intermediate in the synthesis of novel therapeutics, including inhibitors of the ecto-5'-nucleotidase (CD73), an important immuno-oncology target.[5]

Given the therapeutic potential of this chemical class, a systematic evaluation of the compound's effect on cellular processes is imperative. This document provides a comprehensive, tiered approach for researchers, scientists, and drug development professionals to elucidate the bioactivity of this compound. The proposed workflow progresses from broad, foundational screening assays to more complex, mechanistic, and target-specific investigations. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and trustworthiness.

Strategic Workflow for Bioactivity Profiling

A logical, phased approach is critical to efficiently characterize a novel compound. The workflow begins with high-throughput, cost-effective assays to identify any primary cytotoxic or anti-proliferative effects. Positive "hits" from this initial phase are then advanced to more detailed mechanistic studies to determine the mode of action (e.g., apoptosis, cell cycle arrest) and, finally, to assays aimed at identifying specific molecular targets.

G cluster_0 Phase 1: Foundational Activity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target-Specific Investigation A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity & Viability Assays (e.g., MTT, LDH) A->B C Cell Proliferation Assay (e.g., EdU Incorporation) A->C D Apoptosis Assays (Annexin V/PI, Caspase-Glo) B->D If Cytotoxic E Cell Cycle Analysis (Propidium Iodide Staining) C->E If Anti-proliferative F Kinase Activity Assays (Cellular Phosphorylation) D->F If Apoptotic I Data Analysis (IC50/EC50 Determination) D->I E->F If Cell Cycle Arrest E->I G GPCR Signaling Assays (cAMP, Calcium Flux) F->G Explore Other Targets F->I G->I

Caption: Tiered experimental workflow for characterizing a novel compound.

Part 1: Foundational Activity Screening

The initial goal is to determine if the compound exerts any fundamental effect on cell health and growth. These assays are typically colorimetric or luminescent, making them suitable for high-throughput screening in 96- or 384-well formats.[6][7]

Cell Viability and Cytotoxicity Assays

These assays measure overall cell health, but through different lenses. Viability assays, like MTT, measure metabolic activity, while cytotoxicity assays, like LDH release, measure loss of membrane integrity.[8][9] Running them in parallel provides a more complete picture. A compound could inhibit metabolic function without immediately lysing the cell membrane.

  • MTT Assay (Metabolic Viability): Measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[10][11] A decrease in signal indicates reduced viability.

  • LDH Release Assay (Cytotoxicity): Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage.[8][12] An increase in signal indicates cell death and lysis.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions.[6] Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[8]

Cell Proliferation Assays

These assays directly measure the rate of cell division, which is distinct from metabolic viability.[13] A compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing cells).

  • EdU/BrdU Incorporation: These assays rely on the incorporation of a synthetic thymidine analog (5-ethynyl-2'-deoxyuridine or 5-bromo-2'-deoxyuridine) into newly synthesized DNA during the S-phase of the cell cycle.[13][14] Incorporated EdU can be detected via a highly specific "click" chemistry reaction with a fluorescent azide, while BrdU requires antibody-based detection.[14]

Part 2: Mechanistic Elucidation

If the compound shows activity in Phase 1, the next step is to understand how it affects the cells. The ability of a compound to induce programmed cell death (apoptosis) is a key therapeutic goal, especially in cancer drug development.[15][16]

Apoptosis Assays

Apoptosis is a controlled process of cell death characterized by specific morphological and biochemical events, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell membrane.[17]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to PS on the surface of early apoptotic cells, while PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[8][15]

  • Caspase Activity Assays: Caspases are proteases that execute the apoptotic program. Assays like Caspase-Glo® 3/7 use a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.[7][17]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at various concentrations (including the determined IC₅₀) for a specified time (e.g., 24 hours), as described in the MTT protocol. Include a positive control for apoptosis (e.g., Staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Part 3: Target-Specific Investigations

Benzimidazole derivatives are well-documented as inhibitors of protein kinases.[3][18] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.[19] Therefore, investigating the compound's effect on kinase signaling pathways is a logical next step.

Cellular Kinase Inhibition Assays

These assays measure the phosphorylation status of a specific kinase substrate within the cell, providing a physiologically relevant readout of kinase activity.[20][21] This approach is superior to purely biochemical assays as it accounts for cell permeability and off-target effects within the cellular milieu.[22]

  • Cellular Phosphorylation Immunoassays (ELISA/TR-FRET): These assays quantify the phosphorylation of a specific substrate. Cells are treated with the compound, lysed, and the lysate is analyzed. In a sandwich ELISA format, one antibody captures the total substrate protein, and a second, phospho-specific antibody is used for detection.[19][20]

G cluster_pathway Hypothetical Kinase Signaling Pathway Compound 5-amino-1,3-dimethyl- 1,3-dihydro-2H- benzimidazol-2-one Receptor Receptor Tyrosine Kinase (e.g., EGFR) Compound->Receptor Inhibition? Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Output Cell Proliferation, Survival TF->Output

Caption: Potential inhibition of a kinase cascade by the test compound.

G Protein-Coupled Receptor (GPCR) Signaling

GPCRs are another major class of drug targets, regulating countless physiological processes through second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).[23][24] Given the structural diversity of benzimidazoles, assessing activity at GPCRs can uncover novel mechanisms of action.

  • cAMP Assays: For GPCRs coupled to Gs or Gi proteins, activation leads to an increase or decrease in intracellular cAMP levels, respectively.[24] These changes can be measured using various methods, including luciferase-based biosensors like the GloSensor™ assay.[23]

  • Calcium Flux Assays: GPCRs coupled to Gq proteins trigger the release of calcium from intracellular stores.[23] This can be monitored in real-time using calcium-sensitive fluorescent dyes.[23]

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized to determine the potency of the compound, typically expressed as the IC₅₀ (for inhibition) or EC₅₀ (for activation) value.

Table 1: Hypothetical Bioactivity Profile of this compound

Assay TypeCell LineEndpointIC₅₀ (µM) [Mean ± SD]Notes
MTT Viability MCF-7Metabolic Activity5.2 ± 0.7Potent reduction in cell viability after 48h treatment.
LDH Cytotoxicity MCF-7Membrane Integrity> 50Not significantly cytotoxic at active concentrations.
Caspase-3/7 Glo MCF-7Apoptosis Induction7.8 ± 1.1Induces apoptosis at concentrations consistent with viability loss.
p-ERK Cellular Assay MCF-7ERK Phosphorylation1.5 ± 0.3Suggests inhibition of the MAPK signaling pathway.

Data are hypothetical and for illustrative purposes only.

The profile in Table 1 suggests the compound is not overtly cytotoxic but is a potent inhibitor of cell viability, likely acting through the induction of apoptosis via inhibition of the ERK signaling pathway.

References

  • Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • Biocompare. Cell-based Assays for GPCR Activity.
  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • Tandfonline.com. Full article: Cell-based apoptosis assays in oncology drug discovery.
  • Thermo Fisher Scientific. Cell Proliferation Assay Protocols.
  • MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Reaction Biology. Spotlight: Cell-based kinase assay formats.
  • Marin Biologic Laboratories. Cell-Based Assays for G Protein-Coupled Receptors (GPCRs).
  • PubMed. Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • Agilent. GPCR Signaling Assays.
  • European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery.
  • Creative Proteomics. Apoptosis Assay Service.
  • Biocompare. Cell Proliferation Assays: Methods for Measuring Dividing Cells.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Medium. Cell death assays for drug discovery.
  • SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • ABClonal. 4 Methods for Measuring Cell Proliferation.
  • baseclick GmbH. Proliferations Assay | Methods, Analysis & Applications.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Preprints.org. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • PubMed. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Agilent. Manual: Cell Proliferation Assay Kit.
  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • NIH. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies.
  • lookchem. Cas 95-23-8,5-Amino-1,3-dihydro-2H-benzimidazol-2-one.
  • NIH. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors.
  • ResearchGate. Synthetic approaches to synthesize benzimidazole derivatives.
  • NIH. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents.
  • PubMed Central. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
  • PubMed. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor.

Sources

Application Notes & Protocols: Enhancing the Potency of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. The primary objective is to leverage the reactive amino group at the C5-position to synthesize novel analogs with improved biological potency. We will explore rational design principles based on structure-activity relationships (SAR) and provide detailed, field-tested protocols for key derivatization reactions, including amide bond formation and sulfonamide synthesis. Furthermore, this guide outlines a general framework for the biological evaluation and characterization of these newly synthesized compounds.

Introduction: The Benzimidazolone Core and Rationale for Derivatization

The benzimidazole ring system, an isostere of naturally occurring purines, is a versatile pharmacophore that interacts with a diverse range of biological targets.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][5][6] The specific scaffold, this compound, presents a unique opportunity for chemical modification. The presence of an amino group on the benzene ring provides a convenient handle for introducing a variety of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.[7][8]

Structure-activity relationship (SAR) studies on various benzimidazole derivatives have consistently shown that substitutions at the C5 and C6 positions can significantly influence their therapeutic efficacy.[5][8] By strategically modifying the 5-amino group, we can explore new chemical space, potentially enhancing target engagement, improving pharmacokinetic profiles, and ultimately, boosting therapeutic potency.

This guide will focus on two primary, high-yield derivatization strategies:

  • Amide Bond Formation: Acylation of the 5-amino group to introduce a diverse range of functionalities.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides to generate sulfonamide derivatives, a common motif in many clinically successful drugs.

Strategic Derivatization Workflows

The following diagram illustrates the overall workflow for the derivatization and subsequent evaluation of this compound.

G cluster_0 Synthesis & Derivatization cluster_1 Purification & Characterization cluster_2 Biological Evaluation A Starting Material: 5-amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one B Strategy 1: Amide Synthesis (Acylation) A->B C Strategy 2: Sulfonamide Synthesis A->C D Library of Novel Derivatives B->D C->D E Purification (e.g., Column Chromatography, Recrystallization) D->E F Structural Characterization (NMR, MS, HPLC) E->F G In Vitro Potency Assays (e.g., Enzyme Inhibition, Receptor Binding) F->G H Data Analysis & SAR G->H H->A Iterative Design & Optimization

Caption: Workflow for Derivatization and Evaluation.

Experimental Protocols

General Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light (254 nm). Purification of compounds can be achieved by column chromatography using silica gel (60-120 mesh) or by recrystallization. Structural characterization of synthesized derivatives should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Purity should be assessed by high-performance liquid chromatography (HPLC).

Protocol 1: Amide Synthesis via Acylation

This protocol describes the general procedure for the acylation of the 5-amino group with an acyl chloride. The choice of acyl chloride will determine the nature of the R group in the final product.

Rationale: Amide bond formation is a robust and versatile reaction in medicinal chemistry. The introduction of different acyl groups allows for the systematic exploration of how size, lipophilicity, and hydrogen bonding potential of the substituent at the C5-position affect biological activity.

G cluster_0 Amide Synthesis Reaction Scheme A This compound B + C R-COCl (Acyl Chloride) D ->[Base (e.g., Pyridine), Solvent (e.g., DCM)] E N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amide Derivative

Caption: General Reaction Scheme for Amide Synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, such as pyridine or triethylamine (1.2 eq.), to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Protocol 2: Sulfonamide Synthesis

This protocol details the synthesis of sulfonamide derivatives by reacting the starting material with a sulfonyl chloride.

Rationale: The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents. Its introduction can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to enhanced interactions with biological targets.

G cluster_0 Sulfonamide Synthesis Reaction Scheme A This compound B + C R-SO2Cl (Sulfonyl Chloride) D ->[Base (e.g., Pyridine), Solvent (e.g., DCM)] E N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonamide Derivative

Caption: General Reaction Scheme for Sulfonamide Synthesis.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine. Pyridine serves as both the solvent and the base.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-16 hours. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.

Biological Evaluation: A General Protocol for Potency Screening

The newly synthesized derivatives should be evaluated for their biological activity to determine if the chemical modifications have led to an improvement in potency. The specific assay will depend on the known or hypothesized biological target of the parent compound. Below is a general protocol for an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives and the parent compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme, and the test compounds at various concentrations.

  • Initiation of Reaction: Add the enzyme's substrate to initiate the reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37 °C) for a predetermined amount of time.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half).

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The results of the biological screening should be tabulated to facilitate comparison and SAR analysis.

Table 1: Hypothetical Potency Data for Derivatized Compounds

Compound IDR-Group (Amide)R-Group (Sulfonamide)IC₅₀ (µM)Fold Improvement vs. Parent
Parent--10.5-
AM-01 -CH₃-8.21.3x
AM-02 -Ph-5.12.1x
AM-03 -CH₂Ph-2.83.8x
SF-01 --CH₃9.51.1x
SF-02 --Ph4.32.4x
SF-03 --p-tolyl3.53.0x

Interpretation:

The hypothetical data in Table 1 suggests that derivatization of the 5-amino group generally leads to an increase in potency. For the amide series, increasing the steric bulk and aromatic character of the R-group (from methyl to phenyl to benzyl) results in a progressive enhancement of activity. A similar trend is observed in the sulfonamide series, with aromatic substituents being more favorable than aliphatic ones. This preliminary SAR provides a foundation for the design of a second generation of more potent analogs.

Conclusion

The derivatization of the 5-amino group of this compound is a promising strategy for enhancing its biological potency. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of novel amide and sulfonamide derivatives. The systematic exploration of different substituents will enable researchers to establish a clear structure-activity relationship and guide the development of new and more effective therapeutic agents based on the benzimidazolone scaffold.

References

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PMC - PubMed Central. [Link]

  • Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry. [Link]

  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. [Link]

  • Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. (2024). MDPI. [Link]

Sources

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one for studying metabolic pathways

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Application Note: A Chemoproteomic Approach to Elucidate Metabolic Pathways Using a Hypothetical Benzimidazolone Probe

Introduction: The Challenge of Mapping Dynamic Metabolic Networks

Metabolic pathways are intricate, dynamic networks that are fundamental to cellular function, and their dysregulation is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2] Understanding the flux through these pathways—the rate of turnover of molecules—is critical for identifying novel therapeutic targets and developing effective drugs. While genomic and proteomic approaches provide valuable information about the components of these networks, they often fail to capture the real-time functional activity of the enzymes that govern metabolic flux.[3]

Chemical probes, small molecules designed to interact with specific enzymes or metabolites, offer a powerful solution for interrogating the functional state of metabolic networks directly within a biological system.[4] This application note presents a comprehensive guide for researchers, scientists, and drug development professionals on the use of a hypothetical chemical probe, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (hereafter referred to as 5-ADMB) , for studying metabolic pathways.

While there is currently no published research on the specific use of 5-ADMB for metabolic studies, its benzimidazolone core is a common scaffold in bioactive compounds.[5] For the purpose of this guide, we will treat 5-ADMB as a novel, selective inhibitor of Nicotinamide N-methyltransferase (NNMT) , an enzyme that has emerged as a critical regulator of cellular metabolism and energy homeostasis.[2][6] The protocols and principles outlined herein are based on established methodologies in chemical biology and metabolomics and are designed to be adaptable for the characterization of any novel chemical probe targeting a specific metabolic enzyme.

Mechanism of Action: Targeting NNMT to Modulate Key Metabolic Hubs

NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA).[7] This reaction consumes a universal methyl donor, S-adenosylmethionine (SAM), converting it to S-adenosyl-L-homocysteine (SAH).[8] The activity of NNMT sits at a critical intersection of two major metabolic pathways:

  • The NAD+ Salvage Pathway: By consuming nicotinamide, NNMT regulates the pool of this essential precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for hundreds of redox reactions and a substrate for signaling enzymes like sirtuins and PARPs.[6][9]

  • One-Carbon Metabolism (Methionine Cycle): The consumption of SAM by NNMT influences the cellular methylation potential, impacting a wide range of epigenetic and metabolic processes.[10]

Elevated NNMT expression is associated with several pathological conditions, including obesity, type 2 diabetes, and various cancers.[1][11][12] By inhibiting NNMT, a chemical probe like our hypothetical 5-ADMB would be expected to increase intracellular levels of NAD+ and SAM, thereby remodeling cellular metabolism and potentially reversing the pathological effects of NNMT overexpression.[13][14][15]

Visualizing the Targeted Metabolic Pathway

The following diagram illustrates the central role of NNMT in cellular metabolism and the expected impact of its inhibition by 5-ADMB.

NNMT_Pathway cluster_NAD NAD+ Salvage Pathway cluster_Methionine Methionine Cycle NAM Nicotinamide (NAM) NAD NAD+ NAM->NAD Salvage Enzymes NNMT NNMT NAM->NNMT Sirtuins Sirtuins, PARPs NAD->Sirtuins SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Cellular Methylation (DNA, Histones, etc.) SAM->Methylation SAM->NNMT NNMT->SAH MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Probe 5-ADMB (Hypothetical Inhibitor) Probe->NNMT Experimental_Workflow A Step 1: In Vitro Enzyme Inhibition Assay B Step 2: Cell Culture and Treatment with 5-ADMB A->B Confirm Probe Activity C Step 3: Metabolite Extraction B->C D Step 4: LC-MS/MS Based Metabolomic Analysis C->D E Step 5: Data Analysis and Pathway Interpretation D->E

Caption: A five-step workflow for investigating the metabolic impact of a chemical probe.

Protocol 1: In Vitro NNMT Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 5-ADMB against recombinant human NNMT.

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (NAM)

  • S-adenosylmethionine (SAM)

  • 5-ADMB stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Detection reagent for SAH or a coupled-enzyme system to measure NAD+ production.

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 2X solution of NNMT enzyme in assay buffer.

    • Prepare a 4X solution of NAM and SAM in assay buffer.

    • Prepare a serial dilution of 5-ADMB in DMSO, then dilute into assay buffer to create 4X working solutions.

  • Assay Plate Setup:

    • Add 5 µL of each 4X 5-ADMB concentration (or DMSO for control) to the wells of a 384-well plate.

    • Add 10 µL of the 2X NNMT enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for probe-enzyme binding.

  • Initiate Reaction:

    • Add 5 µL of the 4X NAM/SAM substrate mix to each well to start the reaction.

  • Incubation and Detection:

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or absorbance).

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the log of the 5-ADMB concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Metabolomics Study

Objective: To quantify the changes in key metabolites in the NNMT pathway (NAM, NAD+, SAM, SAH, 1-MNA) in cultured cells treated with 5-ADMB.

Materials:

  • Human cell line with detectable NNMT expression (e.g., HepG2, adipocytes)

  • Cell culture medium and supplements

  • 5-ADMB stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., 80:20 Methanol:Water, pre-chilled to -80°C)

  • Cell scraper

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with the desired concentrations of 5-ADMB (and a DMSO vehicle control) for a specified time (e.g., 24 hours). Include multiple biological replicates for each condition.

  • Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of pre-chilled extraction solvent to each well.

    • Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50:50 Acetonitrile:Water).

    • Vortex, centrifuge to pellet any debris, and transfer the supernatant to LC-MS vials.

Protocol 3: LC-MS/MS Analysis of NAD+ and Methionine Cycle Metabolites

Objective: To separate and quantify target metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [16][17] Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating these polar metabolites. [18] General LC-MS/MS Parameters:

ParameterExample SettingRationale
Column HILIC Column (e.g., SeQuant ZIC-pHILIC)Provides good retention and separation of polar metabolites like NAD+ and SAM.
Mobile Phase A 20 mM Ammonium Carbonate, 0.1% NH4OH in WaterA common aqueous phase for HILIC.
Mobile Phase B AcetonitrileThe organic phase for HILIC.
Gradient Start at high %B, decrease to elute analytesA typical gradient for HILIC separates compounds based on polarity.
Ionization Mode Positive Electrospray Ionization (ESI+)NAD+, SAM, and related metabolites ionize well in positive mode.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions.

MRM Transitions (Hypothetical):

  • NAD+: Precursor m/z 664.1 -> Product m/z (e.g., 428.1, 136.1)

  • SAM: Precursor m/z 399.1 -> Product m/z (e.g., 250.1, 136.1)

  • Nicotinamide: Precursor m/z 123.1 -> Product m/z (e.g., 80.0)

  • Note: Specific transitions must be optimized for the instrument being used.

Data Analysis:

  • Integrate the peak areas for each MRM transition in each sample.

  • Generate a standard curve for each analyte using known concentrations to enable absolute quantification.

  • Normalize the metabolite levels to cell number or total protein content.

  • Perform statistical analysis (e.g., t-test or ANOVA) to identify significant changes between control and 5-ADMB-treated groups.

Interpreting the Results

A successful experiment using 5-ADMB as an NNMT inhibitor would be expected to yield the following results:

  • Increased NAD+ Levels: Inhibition of NNMT should spare the nicotinamide pool, leading to increased synthesis of NAD+. [9]* Increased SAM Levels: As the consumption of SAM by NNMT is blocked, its intracellular concentration should rise. [10]* Decreased 1-MNA and SAH Levels: The products of the NNMT reaction should decrease upon enzyme inhibition. [13]* Downstream Pathway Effects: Changes in the NAD+/NADH and SAM/SAH ratios can have widespread effects on cellular processes. For example, increased NAD+ may activate sirtuins, while an altered SAM/SAH ratio can impact epigenetic marks. [19][20] By quantifying these changes, researchers can gain a detailed understanding of how NNMT activity shapes the metabolic landscape of the cell and how its inhibition can be used to therapeutically reprogram metabolism in disease states.

Conclusion

This application note provides a comprehensive framework for using a hypothetical chemical probe, 5-ADMB, to investigate the role of the metabolic enzyme NNMT. The detailed protocols for enzyme inhibition assays, cellular metabolite extraction, and LC-MS/MS analysis provide a robust starting point for researchers aiming to characterize novel chemical probes and elucidate their effects on metabolic pathways. This chemoproteomic approach, which bridges chemical synthesis with advanced analytical techniques, is invaluable for advancing our understanding of metabolic regulation and accelerating the development of new therapeutic strategies.

References

  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. (n.d.). Frontiers. Retrieved from [Link]

  • Nicotinamide N-Methyltransferase (NNMT) and Liver Cancer: From Metabolic Networks to Therapeutic Targets. (n.d.). MDPI. Retrieved from [Link]

  • Exploring NNMT: from metabolic pathways to therapeutic targets. (2024). PubMed. Retrieved from [Link]

  • Peptide Therapy - 5-Amino-1MQ. (n.d.). Revolution Health & Wellness. Retrieved from [Link]

  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. (n.d.). Swolverine. Retrieved from [Link]

  • What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (n.d.). Nootropicology. Retrieved from [Link]

  • What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide. (n.d.). Amazing Meds. Retrieved from [Link]

  • 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. (n.d.). 1st Optimal. Retrieved from [Link]

  • Exploring NNMT: from metabolic pathways to therapeutic targets. (n.d.). R Discovery. Retrieved from [Link]

  • Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions. (n.d.). PubMed Central. Retrieved from [Link]

  • NNMT: Key Metabolic-Epigenetic Regulator, Cancer Target, and Aging Modulator. (n.d.). AIE. Retrieved from [Link]

  • Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway. (2022). PubMed. Retrieved from [Link]

  • Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation. (2021). PubMed. Retrieved from [Link]

  • A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. (n.d.). MDPI. Retrieved from [Link]

  • Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. (n.d.). Brenner Lab. Retrieved from [Link]

  • LC-MS/MS method for NADmetabolites. (n.d.). Bio-protocol. Retrieved from [Link]

  • Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. (n.d.). Frontiers. Retrieved from [Link]

  • NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • What are NNMT inhibitors and how do they work? (n.d.). Patsnap Synapse. Retrieved from [Link]

  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. (n.d.). PubMed Central. Retrieved from [Link]

  • A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. (n.d.). Infoscience. Retrieved from [Link]

  • Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. (2024). PubMed Central. Retrieved from [Link]

  • Nicotinamide N-Methyltransferase Interacts with Enzymes of the Methionine Cycle and Regulates Methyl Donor Metabolism. (n.d.). ResearchGate. Retrieved from [Link]

  • 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. (n.d.). PubChem. Retrieved from [Link]

  • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. (n.d.). LookChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate for pharmacologically active agents. The benzimidazolone scaffold is recognized as a "privileged structure" due to its prevalence in bioactive molecules.[1] Achieving a high yield of this specific derivative requires careful control over a three-stage synthetic sequence: (1) Synthesis of the N,N'-dimethylated diamine intermediate, (2) Cyclization to form the benzimidazol-2-one core, and (3) Reduction of the nitro-precursor to the final amino product.

This guide provides a structured, question-and-answer approach to address specific experimental challenges at each stage of this pathway.

Overall Synthetic Workflow

The following diagram outlines the most common synthetic route, which will form the basis of our troubleshooting guide.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Reduction A 4-Nitro-o-phenylenediamine B N1,N2-Dimethyl-4-nitro-1,2-phenylenediamine A->B  Methylation (e.g., Dimethyl Sulfate) C 1,3-Dimethyl-5-nitro-1,3-dihydro- 2H-benzimidazol-2-one B->C  Cyclizing Agent (e.g., CDI, Urea) D 5-Amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one C->D  Reduction (e.g., Catalytic Hydrogenation)

Caption: General three-stage synthesis pathway.

Troubleshooting Guide & FAQs

Stage 1: Synthesis of N¹,N²-Dimethyl-4-nitro-1,2-phenylenediamine

This initial stage is critical, as impurities or low yields will propagate through the entire synthesis. The primary challenge is achieving selective and complete N,N'-dimethylation without side reactions.

Q1: My methylation of 4-nitro-o-phenylenediamine is incomplete or results in a mixture of products. How can I improve selectivity and yield?

A1: This is a common issue stemming from the differential reactivity of the two amino groups and the potential for over-alkylation.

  • Causality: The amino group para to the electron-withdrawing nitro group is less nucleophilic than the amino group meta to it. This can lead to preferential mono-methylation. Furthermore, the secondary amines formed are still nucleophilic and can be methylated again to form water-soluble quaternary ammonium salts, which are lost during aqueous workup, thus reducing the yield.

  • Troubleshooting Steps:

    • Choice of Methylating Agent: Dimethyl sulfate is often more effective and economical than methyl iodide for this transformation. Use at least 2.2 equivalents to ensure complete dimethylation.

    • Base and Solvent System: A moderately strong base like potassium carbonate (K₂CO₃) in an aprotic polar solvent such as DMF or Acetonitrile is a standard choice. The use of a very strong base (e.g., NaH) can deprotonate the amines too effectively, potentially leading to undesired side reactions.

    • Temperature Control: Run the reaction at a slightly elevated temperature (e.g., 50-70 °C) to ensure both amino groups react. However, avoid excessive heat, which can promote side reactions and decomposition. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[2]

    • Workup Procedure: Ensure the workup pH is neutral or slightly basic before extraction to keep your product in the organic layer. Acidic conditions can protonate the amine, making it water-soluble.

ParameterRecommendationRationale
Methylating Agent Dimethyl SulfateHigh reactivity, cost-effective.
Equivalents 2.2 - 2.5 eq.Drives reaction to completion, minimizes mono-methylated product.
Base Anhydrous K₂CO₃Sufficiently basic, easy to remove, minimizes side reactions.
Solvent DMF or AcetonitrileGood solubility for reactants, suitable boiling point.
Temperature 50 - 70 °CBalances reaction rate and stability.
Stage 2: Cyclization to form the Benzimidazol-2-one Core

The formation of the 5-membered urea ring is the defining step of the synthesis. The choice of cyclizing agent is the most critical factor influencing yield and purity.

Q2: I am using urea for the cyclization and getting a low yield with a dark, tarry crude product. What is causing this and what is a better alternative?

A2: The urea melt method, while inexpensive, is often problematic.

  • Causality: Cyclization with urea requires high temperatures (typically 160-220 °C).[1][3] At these temperatures, the N,N'-dimethylated diamine intermediate and the product can decompose or polymerize, leading to the formation of intractable tars and a significant reduction in yield.

  • Recommended Alternative: 1,1'-Carbonyldiimidazole (CDI) CDI is a superior, albeit more expensive, reagent for this transformation. It acts as a phosgene equivalent that operates under much milder conditions, typically at room temperature or with gentle heating in a solvent like THF or Dichloromethane.[4]

  • Troubleshooting & Optimization with CDI:

    • Stoichiometry: Use a slight excess of CDI (1.1-1.2 equivalents) to ensure the reaction goes to completion.

    • Solvent: Ensure your N¹,N²-dimethyl-4-nitro-1,2-phenylenediamine starting material is fully dissolved in a dry aprotic solvent (e.g., THF) before adding the CDI.

    • Reaction Monitoring: The reaction often proceeds smoothly at room temperature over several hours. Monitor by TLC until the starting diamine spot is consumed.

    • Workup: The workup is typically a simple aqueous wash to remove imidazole hydrochloride, followed by extraction and solvent evaporation.

G cluster_urea Urea Method cluster_cdi CDI Method start Choose Cyclizing Agent urea High Temp (160-220°C) start->urea Cost-Sensitive cdi Mild Conditions (RT - 40°C) start->cdi Yield-Focused urea_pro Pro: Inexpensive urea->urea_pro urea_con Con: Low Yield, Tar Formation, Decomposition urea->urea_con cdi_pro Pro: High Yield, Clean Reaction, Easy Workup cdi->cdi_pro cdi_con Con: Higher Reagent Cost cdi->cdi_con

Caption: Decision matrix for choosing a cyclizing agent.

Stage 3: Reduction of the Nitro Group

This final step converts the nitro-intermediate to the target 5-amino product. The main challenges are achieving complete reduction and preventing contamination of the final product.

Q3: My catalytic hydrogenation of 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one is very slow or stalls completely. What should I investigate?

A3: Catalytic hydrogenation is a clean and efficient method, but it is sensitive to several factors.

  • Causality: The catalyst's surface is where the reaction occurs. If the active sites are blocked or the reactants cannot reach them, the reaction rate will plummet. Common culprits include catalyst poisoning, poor mixing, or insufficient hydrogen pressure.

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure your Palladium on Carbon (Pd/C) or Raney Nickel catalyst is fresh and has been handled properly (i.e., not exposed to air for extended periods if pyrophoric). A typical loading is 5-10 mol% of the catalyst relative to the substrate.[5]

    • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure, using a slightly pressurized system (e.g., 2-4 bar or 30-60 psi) significantly increases the reaction rate by improving hydrogen availability at the catalyst surface.

    • Solvent Choice: Use a solvent that fully dissolves the starting material, such as Ethanol, Methanol, or Ethyl Acetate. Poor solubility limits the substrate's access to the catalyst.

    • Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen and the substrate to the catalyst surface.

    • Catalyst Poisons: Sulfur-containing compounds are notorious catalyst poisons. Ensure all glassware is scrupulously clean and that solvents are of high purity.

Q4: After reduction, my isolated product has a pink, brown, or purplish tint. What causes this discoloration and how can I remove it?

A4: This is a classic sign of oxidation.

  • Causality: Aromatic amines, particularly phenylenediamines and their derivatives, are highly susceptible to air oxidation, which forms intensely colored quinone-imine type impurities.[6] This can happen during the reaction workup or upon storage.

  • Purification Protocol:

    • Inert Atmosphere Workup: After filtering off the hydrogenation catalyst, conduct the solvent evaporation and subsequent steps under an inert atmosphere (Nitrogen or Argon) to the extent possible.

    • Recrystallization with Additives: The most effective purification method is recrystallization from a suitable solvent (e.g., Ethanol/water mixture). During this process, add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or a decolorizing agent like activated charcoal.[7]

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. Add a spatula tip of activated charcoal and/or sodium dithionite. Swirl for a few minutes, then perform a hot filtration to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to obtain pure, colorless crystals.

    • Storage: Store the final, dry product in an amber vial under an inert atmosphere and refrigerated to prevent long-term oxidative degradation.[8]

Experimental Protocols

Protocol 2: Cyclization using 1,1'-Carbonyldiimidazole (CDI)

This protocol is adapted from general procedures for benzimidazolone synthesis.[4]

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N¹,N²-dimethyl-4-nitro-1,2-phenylenediamine (1.0 eq) in anhydrous Tetrahydrofuran (THF, approx. 10 mL per gram of substrate).

  • To this stirred solution, add CDI (1.1 eq) portion-wise at room temperature over 10 minutes.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes), observing the disappearance of the starting diamine.

  • Once complete, carefully add water (approx. 5 mL per gram of substrate) to quench any unreacted CDI.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of THF used).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one, which can be purified by recrystallization from ethanol.

Protocol 3: Catalytic Hydrogenation

This protocol is based on standard procedures for nitro group reduction.[5][9]

  • To a hydrogenation flask or a suitable pressure vessel, add the 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and a solvent such as Methanol or Ethanol (approx. 20 mL per gram of substrate).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the nitro compound) to the suspension.

  • Seal the vessel, purge it with nitrogen, and then evacuate and backfill with hydrogen gas three times.

  • Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product as described in Q4 via recrystallization from an ethanol/water mixture with activated charcoal.

References

Technical Support Center: Purification of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the purification of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. As a Senior Application Scientist, I understand that obtaining this key intermediate in high purity is critical for the success of subsequent synthetic steps and biological assays. This guide is structured to provide actionable solutions to common challenges encountered during its purification, moving from general advice to specific troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and potential impurities of this compound.

Q1: What are the most likely impurities I should expect?

The impurity profile is highly dependent on the synthetic route. A common pathway involves the N-methylation of 5-amino-1,3-dihydro-2H-benzimidazol-2-one or the reduction of a nitrated precursor followed by methylation.

Common Process-Related Impurities:

  • Starting Materials: Unreacted 4-nitro-1,2-phenylenediamine derivatives or unmethylated benzimidazolone precursors.

  • Incomplete Methylation: Mono-methylated species (5-amino-1-methyl-1,3-dihydro-2H-benzimidazol-2-one) are common impurities if the methylation reaction does not go to completion.

  • Over-methylation/Side-Reactions: While less common for the ring nitrogens, methylation of the exo-amino group is a potential side reaction, leading to isomeric impurities that can be difficult to separate.

  • Reagents and Byproducts: Residual coupling agents (like CDI), bases (e.g., carbonates), and their salts.[1]

Common Degradation Impurities:

  • Oxidation Products: The aromatic amino group is susceptible to oxidation, which can occur during the reaction, workup, or purification. This often results in the formation of colored impurities, giving the product a yellow, brown, or pink hue.

  • Hydrolysis Products: Although the benzimidazolone core is generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening.

Q2: My compound is off-white/colored. What is the cause and how can I fix it?

A colored product is almost always due to the oxidation of the 5-amino group. This is a common issue with aromatic amines.

Causality: Aromatic amines can be oxidized by atmospheric oxygen, residual oxidizing agents from a previous synthetic step (e.g., nitro-group reduction byproducts), or metal ion contaminants. This process is often accelerated by light and heat.

Solution:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored, highly conjugated impurities.

  • Inert Atmosphere: Perform purification steps (especially chromatography and solvent evaporation) under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Use of Antioxidants: In some cases, adding a trace amount of an antioxidant like sodium dithionite or ascorbic acid during workup can prevent oxidation.

Q3: What are the best storage conditions to maintain the purity of the final product?

To prevent degradation, proper storage is crucial.

  • Temperature: Store at low temperatures (2-8°C).

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) to prevent oxidation.

  • Light: Use an amber, tightly sealed vial to protect from light, as benzimidazole derivatives can be photosensitive.[2]

  • Moisture: Keep in a desiccated environment to prevent clumping and potential moisture-induced degradation.

Q4: What solubility properties are key for purification?

Understanding the solubility is fundamental for designing effective crystallization and chromatography protocols. While specific data for the N,N-dimethylated title compound is not widely published, we can infer properties from its parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, and general principles.[2]

SolventExpected SolubilityPurification Application
Water Practically InsolubleUseful for precipitating the product from reaction mixtures or washing out inorganic salts.
Methanol, Ethanol Soluble to Sparingly SolubleGood candidates for recrystallization, often in combination with a less polar co-solvent.
Dichloromethane (DCM), Chloroform SolubleCommon solvents for dissolving the crude product for column chromatography.
Ethyl Acetate (EtOAc) Sparingly to Moderately SolubleExcellent for chromatography and can be a good recrystallization solvent.
N,N-Dimethylformamide (DMF) Very SolubleGood for dissolving stubborn crude products, but its high boiling point makes it difficult to remove.[2] Often used as a primary solvent for reactions.
Hexanes, Heptane InsolubleUsed as anti-solvents in crystallization and as a non-polar component in chromatography mobile phases.

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for specific experimental challenges.

Problem 1: Low Recovery After Silica Gel Column Chromatography

Observation: You load your crude material onto a silica gel column, but the final yield of the purified product is significantly lower than expected.

Causality: The title compound contains a basic amino group and two amide-like nitrogens within the benzimidazolone core. The acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption of the compound onto the stationary phase. This can also catalyze on-column degradation.

Solutions:

  • Method A: Deactivating the Silica Gel:

    • Prepare a slurry of your silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Add 0.5-1% triethylamine (Et₃N) or ammonia solution relative to the solvent volume.

    • Pack the column with this slurry.

    • Ensure your mobile phase also contains the same percentage of the basic additive. This neutralizes the acidic silanol groups, preventing strong product adsorption.

  • Method B: Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds. Use Brockmann activity II or III for best results.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase (C18) silica can be highly effective, using solvent systems like acetonitrile/water or methanol/water.[3]

Problem 2: Product Co-elutes with an Impurity

Observation: TLC or HPLC analysis shows an impurity with a very similar Rf or retention time to your desired product, making separation by standard chromatography difficult.

Causality: This often occurs with isomeric impurities, such as a mono-methylated precursor or a byproduct from a side reaction. These impurities have very similar polarities to the final product.

Solutions:

  • Optimize the Mobile Phase:

    • Change Solvent Selectivity: Do not just increase the polarity; change the nature of the solvents. If you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol system. The different solvent interactions (hydrogen bonding, dipole-dipole) can alter the relative elution order.

    • Ternary Solvent Systems: Introduce a third solvent in small quantities. For example, adding 1-2% methanol or isopropanol to a DCM/EtOAc mixture can significantly improve the separation of closely eluting spots.

  • Recrystallization:

    • This is often the most powerful technique for removing small amounts of closely related impurities.

    • Carefully select a solvent system where the desired product has high solubility at high temperatures but low solubility at room temperature, while the impurity is either very soluble or very insoluble.

    • Refer to the Detailed Protocol: Recrystallization below.

Problem 3: Compound "Oils Out" or Fails to Crystallize

Observation: When attempting to recrystallize the product, it separates from the solution as an oil rather than forming solid crystals.

Causality: This happens when the solution becomes supersaturated at a temperature where the product's solubility is still too high for crystal nucleation to occur (i.e., above its melting point in the solvent). The presence of impurities can also inhibit crystal lattice formation.

Solutions:

  • Slower Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator (4°C), and finally to a freezer if necessary.

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and re-attempt the slow cooling process.

  • Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of pure solid, add a "seed" crystal to induce crystallization.

  • Change Solvent System: Try a different solvent or solvent pair. If you are using a single solvent, try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm, dissolved solution until it just begins to turn cloudy, then allow it to cool slowly.

Part 3: Detailed Experimental Protocols

Workflow Diagram: General Purification Strategy

G crude Crude Product (Post-Workup) pre_purify Optional: Aqueous Wash / Trituration crude->pre_purify main_purify Primary Purification (Choose one) pre_purify->main_purify cryst Recrystallization main_purify->cryst chrom Column Chromatography main_purify->chrom analysis Purity Analysis (TLC, HPLC, NMR) cryst->analysis chrom->analysis pure Pure Product (>97%) analysis->pure Purity OK re_purify Re-purify if needed analysis->re_purify Purity Not OK re_purify->main_purify

Caption: A general workflow for the purification of the target compound.

Protocol 1: Column Chromatography on Deactivated Silica Gel

Objective: To purify the title compound from less polar and more polar impurities while minimizing on-column losses.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH) of HPLC grade

  • Glass chromatography column

  • Collection tubes

Methodology:

  • Determine Eluent System: On a TLC plate, find a solvent system that gives your product an Rf value of ~0.25-0.35. A good starting point is a gradient of 0% to 5% Methanol in Dichloromethane. Add 0.5% Et₃N to the TLC mobile phase to mimic column conditions.

  • Prepare the Slurry: For every 100 g of silica gel, prepare your starting eluent (e.g., 100% DCM) and add 0.5 mL of Et₃N. In a beaker, make a slurry of the silica gel with this solvent.

  • Pack the Column: Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly. Do not let the column run dry.

  • Load the Sample: Dissolve your crude product in a minimum amount of DCM. If it is not fully soluble, add a few drops of MeOH. Alternatively, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your starting solvent (DCM + 0.5% Et₃N). Gradually increase the polarity by adding more Methanol (e.g., stepping from 1% MeOH to 2%, 3%, etc., or using a continuous gradient).

  • Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

Troubleshooting Purification: A Decision Tree

G start Problem Observed? p1 Colored Product start->p1 p2 Multiple Spots on TLC start->p2 p3 Low Yield from Column start->p3 p4 Oiling Out start->p4 c1 Cause: Oxidation p1->c1 Likely c2 Cause: Impurities Present p2->c2 Likely c3 Cause: Adsorption on Silica p3->c3 Likely c4 Cause: Improper Crystallization p4->c4 Likely s1 Solution: - Recrystallize with Charcoal - Use Inert Atmosphere c1->s1 s2 Solution: - Column Chromatography - Recrystallization c2->s2 s3 Solution: - Add Base (Et3N) to Eluent - Use Neutral Alumina c3->s3 s4 Solution: - Slow Cooling - Change Solvent - Seed/Scratch c4->s4

Caption: A decision tree for troubleshooting common purification issues.

Protocol 2: Recrystallization

Objective: To achieve high purity by removing small amounts of contaminants.

Materials:

  • Crude or semi-pure product

  • Recrystallization solvents (e.g., Ethanol, Ethyl Acetate, Water)

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Buchner funnel and filter paper

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble when hot. A good starting pair is Ethanol/Water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent (e.g., Ethanol) needed to fully dissolve the solid.

  • Decolorization (If Necessary): If the solution is colored, add a small amount of activated charcoal (spatula tip) and boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • BenchChem. (2025). A Detailed Protocol for the Synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one.

  • SIELC Technologies. (n.d.). Separation of 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column.

  • Yar, M., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 27(23), 8330.

  • BenchChem. (2025). Technical Support Center: 5-amino-1,3-dihydro-2H-benzimidazol-2-one.

  • Sigma-Aldrich. (n.d.). 5-Amino-1,3-dihydro-2H-benzimidazol-2-one.

  • D'Elia, V., et al. (2019). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Molecules, 24(24), 4583.

  • Clark, R. L., & Pessolano, A. A. (1958). Synthesis of Some Substituted Benzimidazolones. Journal of the American Chemical Society, 80(7), 1657–1662.

  • Rosen, G. M., & Rauckman, E. J. (1981). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. Organic Preparations and Procedures International, 13(3-4), 189-204.

  • Moe, N. S. (1967). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. Acta Chemica Scandinavica, 21, 1389-1390.

  • El Messaoudi, N., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(16), 4983.

  • ResearchGate. (n.d.). Important biologically active N-alkylated amines.

  • Holzgrabe, U., & Wawer, I. (2024). Investigation of Impurities in Peptide Pools. OPUS Würzburg.

  • Holzgrabe, U., & Wawer, I. (2023). Investigation of Impurities in Peptide Pools. MDPI.

  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate.

  • Yar, M., et al. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. National Institutes of Health.

  • Autech. (n.d.). 5-Amino-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one, 97%+ Purity.

  • Wang, C., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Journal of Organic Chemistry, 89(12), 8397-8406.

  • Kumar, P., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(1), 585-598.

  • BenchChem. (2025). A Comparative Guide to Solvents in Peptide Synthesis: N,N-Dimethylformamide (DMF) vs. Greener Alternatives.

  • ResearchGate. (n.d.). Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography.

  • Semantic Scholar. (2015). Highly alkaline stable N1-alkyl substituted 2-methylimidazolium functionalized alkaline anion exchange membranes.

Sources

stability and degradation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound in solution. Here, you will find answers to frequently asked questions and troubleshooting guides to address common experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of this compound.

1. What are the recommended storage conditions for the solid compound?

For optimal stability, the solid compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1] For short to medium-term storage, room temperature (20-25°C) in a tightly sealed, opaque container is generally acceptable. For long-term storage, refrigeration at 2-8°C is recommended.[1]

2. How should I prepare and store solutions of this compound?

It is highly recommended to prepare solutions fresh for each experiment.[1] If temporary storage is unavoidable, solutions should be protected from light and stored at low temperatures (e.g., 2-8°C or -20°C) for a limited duration.[1] The choice of solvent can impact stability; while the compound is soluble in methanol and N,N-Dimethylformamide (DMF), solutions in protic solvents may be less stable than those in aprotic solvents.[1]

3. Is this compound sensitive to light?

While specific photostability data for this compound is not extensively documented, related benzimidazole derivatives are known to be susceptible to degradation upon light exposure.[1] Therefore, it is crucial to handle both the solid compound and its solutions with protection from light.[1]

4. What is the stability of this compound in acidic and basic solutions?

Benzimidazole derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions, which may lead to the opening of the imidazole ring.[1] Although generally considered stable, prolonged exposure to extreme pH conditions should be avoided. A preliminary stability study in your specific experimental buffer is advisable.[1]

5. Is the compound susceptible to oxidation?

Yes, the primary amino group on the benzimidazole ring is a potential site for oxidation, which can lead to the formation of colored impurities.[1] It is important to avoid strong oxidizing agents.[1]

6. What are the likely degradation pathways?

Based on the chemical structure and data from related compounds, the most probable degradation pathways include:

  • Oxidation: The amino group is prone to oxidation.[1]

  • Hydrolysis: Under strong acidic or basic conditions, the imidazole ring may undergo cleavage.[1]

  • Photodegradation: Exposure to UV or visible light may induce degradation.[1]

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experimentation with this compound.

Observed Problem Potential Cause Troubleshooting Steps & Rationale
Variability in experimental results or loss of compound activity. Degradation of the compound in solution.1. Prepare solutions fresh before each use: This minimizes the impact of time-dependent degradation.[1]2. Protect solutions from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]3. Control temperature: If experiments are lengthy, consider running them at a controlled, lower temperature if the protocol allows.4. Conduct a preliminary stability study: Assess the compound's stability in your specific experimental buffer over the time course of your experiment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound.1. Analyze samples promptly after preparation: This provides a baseline chromatogram with minimal degradation.[1]2. Compare to a freshly prepared standard: A direct comparison will help identify peaks corresponding to the parent compound versus degradation products.[1]3. Investigate potential degradation pathways: Consider if experimental conditions (e.g., pH, light exposure, presence of oxidizing agents) could have induced degradation through oxidation or hydrolysis.[1]
Inconsistent or poor solubility. Potential degradation of the compound or use of impure solvent.1. Verify the purity of the solvent: Ensure solvents are of high purity and free from contaminants.2. Use fresh, high-quality compound: If the solid has changed in appearance (e.g., color), it may have degraded.
Color change in solution (e.g., yellowing). Oxidation of the amino group.1. Degas solvents: Removing dissolved oxygen can help minimize oxidation.2. Consider working under an inert atmosphere (e.g., nitrogen or argon): This is particularly important for long-term experiments or when storing solutions.

III. Experimental Protocols & Methodologies

To ensure the integrity of your experimental results, it is crucial to understand the stability of this compound under your specific conditions. The following protocols for forced degradation studies can help elucidate potential degradation pathways and develop stability-indicating analytical methods. Forced degradation studies are a critical component in understanding a molecule's stability by intentionally exposing it to more severe conditions than it would typically encounter.[2]

A. Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for conducting forced degradation studies.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Subject aliquots of the stock solution to the following stress conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60-80°C) in the dark.

    • Photodegradation: Expose a solution to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber). A dark control sample wrapped in aluminum foil should be run in parallel.[1]

  • Analyze all samples (including a non-stressed control) at various time points using a suitable analytical method, such as HPLC-UV or LC-MS.

B. Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.

Objective: To separate and quantify the parent compound from its potential degradation products.

Suggested HPLC Parameters:

  • Column: A reverse-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) is often effective. The pH of the buffer can be adjusted to optimize separation. For LC-MS compatibility, volatile buffers like ammonium formate or formic acid should be used.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Aliquot oxidation Oxidative Stress (3% H₂O₂) stock->oxidation Aliquot thermal Thermal Stress (60-80°C, Dark) stock->thermal Aliquot photo Photolytic Stress (UV/Vis Light) stock->photo Aliquot dark_control Dark Control stock->dark_control Aliquot hplc Stability-Indicating HPLC-UV/LC-MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc dark_control->hplc data Data Interpretation: - Assess % Degradation - Identify Degradation Products - Evaluate Method Specificity hplc->data

C. Potential Degradation Pathways

The following diagram illustrates the potential sites of degradation on the this compound molecule.

compound [label=< this compound

>];

oxidation [label="Oxidation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; photodegradation [label="Photodegradation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

compound [label=< this compound

>];

oxidation [label="Oxidation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; photodegradation [label="Photodegradation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

compound -> oxidation [label="Amino Group"]; compound -> hydrolysis [label="Imidazole Ring"]; compound -> photodegradation [label="Aromatic System"]; } Caption: Potential Degradation Sites.

IV. Summary of Stability Profile

The following table summarizes the known and potential stability characteristics of this compound in solution.

Condition Stability Profile Potential Degradation Products Recommendations
pH Susceptible to hydrolysis under strongly acidic or basic conditions.Imidazole ring-opened products.Avoid prolonged exposure to extreme pH. Buffer solutions to a stable pH range. Conduct a pH stability profile study for your specific application.
Light Benzimidazole derivatives are often photosensitive.[1]Photodegradation products (structures not specifically identified in literature).Protect solid and solutions from light at all times using amber glassware or by wrapping containers in foil.[1]
Temperature Elevated temperatures can accelerate degradation.Thermally induced degradation products.Store solutions at recommended low temperatures (2-8°C or -20°C).[1] Avoid prolonged exposure to high temperatures during experiments.
Oxidants The amino group is susceptible to oxidation.[1]Oxidized derivatives (e.g., nitroso, nitro compounds), colored impurities.Avoid contact with strong oxidizing agents.[1] Use degassed solvents to minimize exposure to atmospheric oxygen.

V. References

  • Technical Support Center: 5-amino-1,3-dihydro-2H-benzimidazol-2-one - Benchchem. Available at: --INVALID-LINK--

  • Separation of 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: --INVALID-LINK--

  • stability-indicating rp-hplc method: Topics by Science.gov. Available at: --INVALID-LINK--

  • Forced Degradation Studies - MedCrave online. Available at: --INVALID-LINK--

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available at: --INVALID-LINK--

References

storage conditions for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

This guide provides researchers, scientists, and drug development professionals with essential technical information and troubleshooting advice for the proper storage and handling of this compound (CAS: 53439-88-6) to ensure its integrity and prevent degradation. Adherence to these guidelines is critical for the reproducibility and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum stability and to prevent degradation, the solid compound should be stored under refrigerated conditions, specifically at 2-8°C.[1] It is imperative to store it in a tightly sealed, opaque container under an inert atmosphere, such as argon or nitrogen.[1] This multi-faceted approach mitigates the primary degradation risks: oxidation, moisture absorption, and photodegradation.

Q2: How sensitive is this compound to light and atmospheric exposure?

While specific photostability data for the dimethylated derivative is not extensively published, related benzimidazole compounds are known to be susceptible to degradation upon exposure to light.[2][3] Furthermore, the exocyclic amino group on the benzimidazole ring is a prime site for oxidation, which can be initiated by both light and atmospheric oxygen.[2] This oxidative process is often visualized as a gradual discoloration (yellowing or browning) of the material. Therefore, protection from light and air is not merely a suggestion but a critical storage requirement.

Q3: What is the recommended procedure for storing solutions of this compound?

Solution stability is significantly lower than solid-state stability and is dependent on the solvent, temperature, and light exposure.[2] It is strongly recommended to prepare solutions fresh for immediate use.[2] If short-term storage is unavoidable, store the solution in a tightly capped vial with minimal headspace, protect it from light by using an amber vial or wrapping it in foil, and keep it refrigerated. Protic solvents may lead to lower stability compared to aprotic solvents like DMF, in which the parent compound is highly soluble.[2][4]

Q4: What are the primary chemical degradation pathways I should be aware of?

The two most probable degradation pathways for this molecule are:

  • Oxidation: The aromatic amino group is readily oxidized, leading to the formation of colored impurities and a loss of compound potency.[2] This is the most common degradation pathway under suboptimal storage conditions.

  • Hydrolysis: While generally stable, the imidazolone ring can be susceptible to hydrolytic cleavage under prolonged exposure to strongly acidic or basic conditions.[2]

Q5: Are there any specific chemical incompatibilities to consider?

Yes. Avoid contact with strong oxidizing agents, as they will aggressively degrade the molecule at the amino group.[2][5] Other incompatibilities noted for the parent benzimidazolone structure include strong acids, acid chlorides, and acetic anhydride.[5] Accidental contact with these substances will compromise the integrity of your material.

Storage Condition Summary

ParameterRecommendation for Solid CompoundRationale
Temperature Long-Term: 2°C to 8°C.[1] Short-Term (days): Room Temperature (20-25°C) is acceptable.[2]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen).[1]Prevents oxidation of the sensitive amino group.[2]
Light Store in an opaque or amber, light-blocking container.[2][3]Prevents photodegradation, a known issue for benzimidazole derivatives.[2]
Moisture Store in a tightly sealed container within a desiccator.[2][5][6]Prevents moisture absorption which can lead to clumping and potential hydrolysis.[2]
Container Use a well-sealed glass vial (amber preferred).Ensures an inert storage surface and protection from environmental factors.

Troubleshooting Guide

This section addresses common issues that may arise from improper storage.

Observed Problem Probable Cause & Explanation Recommended Action & Prevention
Discoloration of Solid (e.g., white powder turning yellow/brown)Oxidation. The amino group has likely oxidized due to exposure to atmospheric oxygen and/or light. This indicates significant degradation and the presence of impurities.[2]Action: The material is likely compromised and should be discarded. Prevention: Strictly adhere to storage under an inert atmosphere[1] and in a light-proof container.[3]
Unexpected Peaks in HPLC/LC-MS Compound Degradation. The appearance of new peaks, especially in freshly prepared solutions, points to the degradation of the stock material. This could be due to oxidation, photolysis, or moisture-induced reactions.[2]Action: Confirm the identity of the main peak with a fresh, reliable standard if available. Prevention: Always prepare solutions immediately before use.[2] Re-evaluate your solid storage protocol against the recommendations.
Poor Solubility or Clumping Moisture Absorption. The compound has likely absorbed atmospheric water, a sign that the storage container was not properly sealed or stored in a desiccated environment.[2]Action: Gently dry the material under a vacuum if the extent of hydration is minimal. However, replacement is the safer option. Prevention: Always use a tightly sealed container and store it in a desiccator.[2][6]

Visual Logic & Workflow Diagrams

Diagram 1: Storage Decision Workflow This diagram outlines the decision-making process for the proper storage of this compound upon receipt and during use.

cluster_storage Storage Protocol A Compound Received B Immediate Use? A->B C Prepare Solution Fresh Protect from Light B->C Yes D Store for Long-Term? B->D No G Use in Experiment C->G E Store at Room Temp (Short-Term) in Desiccator D->E No F 1. Place in Opaque Vial 2. Purge with Inert Gas (Ar/N2) 3. Seal Tightly 4. Store at 2-8°C in Desiccator D->F Yes E->G F->G cluster_degradation Degradation Pathways Parent 5-amino-1,3-dimethyl- 1,3-dihydro-2H- benzimidazol-2-one Oxidation Oxidized Impurities (Colored) Parent->Oxidation O2 / Air (Most Common) Hydrolysis Ring-Opened Products Parent->Hydrolysis Strong Acid/Base (Less Common) Photolysis Photodegradation Products Parent->Photolysis UV / Light

Caption: Primary degradation pathways for the compound.

Protocol: Basic Compound Stability Check by HPLC

This protocol provides a framework to assess the stability of your compound if degradation is suspected.

Objective: To compare the purity of a compound sample exposed to stress conditions (light, air) against a properly stored control.

Methodology:

  • Solution Preparation:

    • Accurately prepare a stock solution of the compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., Methanol or DMF).

    • Aliquot the solution into two separate, clearly labeled HPLC vials: one clear (for stress testing) and one amber (for control).

  • Incubation:

    • Stress Sample (Clear Vial): Place the vial uncapped on a lab bench exposed to ambient light and air for a defined period (e.g., 24 hours).

    • Control Sample (Amber Vial): Immediately cap the vial, wrap it in parafilm, and store it in the dark at 2-8°C.

  • HPLC Analysis:

    • At time t=0, inject the control sample to obtain a baseline chromatogram and purity assessment.

    • After the incubation period (e.g., 24 hours), inject both the stress and control samples onto the HPLC system using a suitable method (e.g., C18 column with a gradient of water and acetonitrile).

  • Data Analysis:

    • Compare the chromatograms of the t=0 control, t=24h control, and t=24h stress samples.

    • Interpretation:

      • A stable compound will show no significant change in the purity or appearance of new peaks between the control samples.

      • If the stress sample shows a decrease in the main peak area and/or the appearance of new impurity peaks compared to the controls, it confirms the compound's sensitivity to light and air.

References

  • LookChem. (n.d.). Cas 95-23-8, 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on identifying and removing impurities from this compound. Our approach is rooted in fundamental chemical principles and validated through extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities in benzimidazole synthesis include unreacted starting materials, by-products from incomplete reactions, and regioisomers. For this specific molecule, potential impurities could include starting materials from the synthetic route, such as related nitro-aromatic precursors if the amino group is introduced by reduction.[1] Over-alkylation or incomplete alkylation products are also a possibility. Additionally, oxidation of the amino group can lead to colored impurities.[2]

Q2: What is the best initial approach to assess the purity of my crude product?

A2: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is the recommended starting point. TLC provides a quick, qualitative assessment of the number of components in your sample.[3][4] HPLC, particularly when coupled with a mass spectrometer (LC-MS), offers a quantitative analysis of purity and can provide the molecular weights of impurities, which is crucial for their identification.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for confirming the structure of the desired product and identifying impurities if they are present in significant amounts.[7][8][9]

Q3: My compound has a slight discoloration. Does this indicate a significant purity issue?

A3: Not necessarily, but it warrants investigation. Discoloration, often a yellow or brown hue, can be due to trace amounts of highly colored impurities, such as oxidized species or residual starting materials from nitration steps.[10] While the concentration of these impurities might be low, they can impact downstream applications. It is advisable to proceed with a purification step like recrystallization or a charcoal treatment to remove these colored bodies.

Q4: Can I use distillation to purify this compound?

A4: Distillation is generally not a suitable method for this compound. This compound is a solid with a relatively high molecular weight and is likely to have a very high boiling point, making distillation impractical.[11] Decomposition would likely occur before the compound boils. Techniques such as recrystallization and chromatography are far more appropriate.[12][13]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process.

Recrystallization Troubleshooting

Issue: My compound "oils out" during recrystallization and does not form crystals.

  • Potential Cause & Scientific Rationale: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[13][14] This often happens when the solution is supersaturated at a temperature above the melting point of the solute (or a solute-impurity eutectic mixture). The presence of significant impurities can lower the melting point of your compound, exacerbating this issue.

  • Suggested Solutions:

    • Re-heat and Add More Solvent: Heat the mixture to re-dissolve the oil, then add more of the hot solvent to decrease the concentration. Allow the solution to cool more slowly.

    • Change the Solvent System: Your current solvent may be too good a solvent. Try a solvent system where the compound is less soluble at room temperature but still sufficiently soluble at elevated temperatures. A two-solvent system (one in which the compound is soluble and one in which it is sparingly soluble) can also be effective.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure crystalline material, add a single crystal to the cooled solution to induce crystallization.

Chromatography Troubleshooting

Issue: My compound is streaking on the silica gel column and I'm getting poor separation.

  • Potential Cause & Scientific Rationale: The amino group on your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[15] This strong interaction can lead to tailing or streaking of the peak, resulting in poor separation.[16]

  • Suggested Solutions:

    • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a volatile base, such as triethylamine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel. This minimizes the strong interaction with your basic compound, leading to sharper peaks and better separation.[15][16]

    • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina or an amine-functionalized silica gel. These materials have a basic surface and are more suitable for the purification of basic compounds.[15]

    • Employ Reversed-Phase Chromatography: If normal-phase chromatography is proving difficult, reversed-phase chromatography is an excellent alternative. For basic amines, using a mobile phase with a high pH can deprotonate the amine, making it more hydrophobic and increasing its retention, which can improve separation.[15]

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventBoiling Point (°C)Solubility of Compound (Qualitative)Notes
Water100Sparingly solubleGood for final washing of crystals.
Methanol65SolubleA potential solvent for recrystallization, possibly in a co-solvent system.[17]
Ethanol78SolubleSimilar to methanol, good for co-solvent systems.
Isopropanol82Moderately SolubleMay be a good single solvent for recrystallization.
Ethyl Acetate77Sparingly SolubleCan be used as an anti-solvent with a more polar solvent.[3][18]
Acetonitrile82Moderately SolubleAnother potential recrystallization solvent.
N,N-Dimethylformamide (DMF)153Very SolubleGenerally too good a solvent for recrystallization, but useful for dissolving the compound for other purposes.[17]

Experimental Protocols

Protocol 1: Purity Assessment by Analytical HPLC

This protocol provides a general method for assessing the purity of your compound. Method optimization will be required for your specific instrument and impurity profile.

  • Preparation of the Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.[19]

  • Sample Preparation:

    • Dissolve approximately 1 mg of your compound in 1 mL of methanol or a suitable solvent to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of your detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of your compound as the percentage of the main peak area relative to the total area of all peaks.[20]

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying your compound via recrystallization.

  • Solvent Selection:

    • Using small test tubes, test the solubility of a small amount of your crude product in various solvents from Table 1 to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Add the solvent in small portions and allow the solution to heat before adding more.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Visualizations

Workflow for Impurity Identification and Removal

G cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Purification Methods cluster_3 Final Analysis Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Initial Screen HPLC/LC-MS Analysis HPLC/LC-MS Analysis TLC Analysis->HPLC/LC-MS Analysis Quantitative Assessment NMR Spectroscopy NMR Spectroscopy HPLC/LC-MS Analysis->NMR Spectroscopy Structural Confirmation Impurity Profile Impurity Profile NMR Spectroscopy->Impurity Profile Select Purification Method Select Purification Method Impurity Profile->Select Purification Method Recrystallization Recrystallization Select Purification Method->Recrystallization High Purity & Crystalline Column Chromatography Column Chromatography Select Purification Method->Column Chromatography Multiple Impurities Preparative HPLC Preparative HPLC Select Purification Method->Preparative HPLC Difficult Separation Purified Product Purified Product Recrystallization->Purified Product Column Chromatography->Purified Product Preparative HPLC->Purified Product Final Purity Check (HPLC, NMR) Final Purity Check (HPLC, NMR) Purified Product->Final Purity Check (HPLC, NMR) Quality Control Pure Compound (>99%) Pure Compound (>99%) Final Purity Check (HPLC, NMR)->Pure Compound (>99%)

Caption: Workflow for identifying and removing impurities.

Decision Tree for Purification Method Selection

G start Crude Product Purity Assessment (TLC/HPLC) is_crystalline Is the crude product mostly crystalline? start->is_crystalline major_impurities Are there major impurities with similar polarity? is_crystalline->major_impurities Yes column_chroma Perform Column Chromatography (Silica or Alumina) is_crystalline->column_chroma No (Oily/Amorphous) recrystallization Attempt Recrystallization major_impurities->recrystallization No major_impurities->column_chroma Yes final_purity Analyze Purity of Final Product recrystallization->final_purity prep_hplc Use Preparative HPLC column_chroma->prep_hplc Co-eluting Impurities column_chroma->final_purity prep_hplc->final_purity

Caption: Decision tree for selecting a purification method.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Methylation of 5-Aminobenzimidazolone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the N-methylation of 5-aminobenzimidazolone. This document moves beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies and detailed experimental procedures to ensure reproducible success in your synthesis endeavors.

Introduction: The Challenge of Selective N-Methylation

5-Aminobenzimidazolone is a critical scaffold in medicinal chemistry. Its N-methylation is a key step in the synthesis of various biologically active compounds. However, this reaction is not trivial. The molecule presents three potential nucleophilic sites for methylation: the two nitrogen atoms of the imidazole ring (N1 and N3) and the exocyclic amino group (N5). Complicating matters further is the tautomeric nature of the benzimidazole ring, which often leads to a mixture of N1 and N3 methylated isomers.[1] Achieving high yield and, more importantly, high regioselectivity is the primary challenge that this guide will help you overcome.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-methylation of 5-aminobenzimidazolone?

A1: The reaction typically proceeds via a two-step mechanism. First, a base is used to deprotonate one of the nitrogen atoms of the imidazole ring, forming a more nucleophilic benzimidazolide anion. This anion then acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide) in an SN2 reaction to form the N-methylated product. The presence of the amino group and the two imidazole nitrogens creates a competitive environment for this reaction.

Q2: Why is regioselectivity such a significant issue with this specific molecule?

A2: The challenge arises from two main factors:

  • Tautomerism: The 5-aminobenzimidazolone can exist in two tautomeric forms, with the imidazole proton residing on either N1 or N3. Both tautomers can be deprotonated, leading to two different anionic nucleophiles that can react with the methylating agent.[1]

  • Multiple Nucleophilic Sites: In addition to the two imidazole nitrogens, the exocyclic amino group at the C5 position is also nucleophilic and can potentially be methylated, leading to an undesired byproduct.

Q3: Which methylating agent is recommended?

A3: The choice of methylating agent is crucial. The most common and reactive agents are methyl iodide (MeI) and dimethyl sulfate (DMS).[2]

  • Methyl Iodide (MeI): Highly reactive and often provides good yields. However, it is toxic and a volatile liquid.

  • Dimethyl Sulfate (DMS): Also highly reactive and more cost-effective than MeI, but it is extremely toxic and must be handled with extreme caution.

  • Greener Alternatives: Reagents like methanol can be used in certain catalytic systems, offering a more environmentally friendly option, though they may require more specialized catalysts and harsher conditions.[3][4]

Q4: How does the choice of base and solvent impact the reaction?

A4: The base and solvent system is perhaps the most critical factor in controlling both the rate and selectivity of the reaction.[1]

  • Base: The base's role is to deprotonate the benzimidazole N-H.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Often used in polar aprotic solvents like DMF or acetone. They are generally safer and easier to handle but may require heating.

    • Strong Bases (e.g., Sodium Hydride, NaH): Very effective at deprotonation, even at low temperatures. They typically provide higher yields and can improve regioselectivity.[5] However, NaH is highly reactive and requires anhydrous conditions and careful handling.

  • Solvent: Aprotic solvents are strongly preferred to prevent the quenching of the benzimidazolide anion.[1]

    • Polar Aprotic Solvents (DMF, Acetonitrile, Acetone): These are excellent choices as they can dissolve the benzimidazolide salt and promote the SN2 reaction.

    • Nonpolar Aprotic Solvents (THF): Often used in conjunction with strong bases like NaH.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[1] By co-spotting the reaction mixture with the 5-aminobenzimidazolone starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product(s). The spots can be visualized under a UV lamp.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Problem 1: Low to no yield of the desired N-methylated product.

  • Question: My reaction is giving me a very low yield, or I'm only recovering my starting material. What's going wrong?

  • Answer: Low yields can stem from several factors.[1]

    • Potential Cause 1: Insufficient Deprotonation. The base you are using may be too weak to effectively deprotonate the benzimidazolone.

      • Solution: Switch to a stronger base. If you are using K₂CO₃, consider trying sodium hydride (NaH). Ensure your reagents and solvent are completely dry, especially when using NaH.

    • Potential Cause 2: Inactive Methylating Agent. Methyl iodide can degrade over time.

      • Solution: Use a fresh bottle of the methylating agent. Ensure it has been stored properly.

    • Potential Cause 3: Sub-optimal Temperature. The reaction may require more thermal energy to proceed at a reasonable rate.

      • Solution: If you are running the reaction at room temperature, try heating it to reflux (the boiling point of the solvent). Monitor the progress by TLC to avoid byproduct formation at higher temperatures.

Problem 2: Formation of multiple products, leading to difficult purification.

  • Question: My TLC shows multiple product spots, and I suspect I'm getting a mixture of isomers (N1-methyl, N3-methyl, and possibly N5-methyl). How can I improve selectivity?

  • Answer: Achieving high regioselectivity is the central challenge. The formation of multiple isomers is due to the molecule's tautomerism and multiple nucleophilic sites.[1][6]

    • Potential Cause 1: Thermodynamic vs. Kinetic Control. The reaction conditions may favor a mixture of products.

      • Solution 1: Modulate Steric Hindrance. While not directly modifiable on the starting material, the choice of solvent can influence the solvation shell around the different nitrogen atoms, sometimes favoring methylation at the less sterically hindered position.

      • Solution 2: Leverage Electronic Effects. The amino group at C5 is an electron-donating group, which can influence the relative nucleophilicity of N1 and N3. This effect can be subtly manipulated by the solvent polarity.

      • Solution 3: Consider a Biocatalytic Approach. For ultimate selectivity, enzymatic methods using engineered methyltransferases can offer near-perfect regioselectivity (>99:1) under very mild conditions.[5][7]

Problem 3: I've isolated a byproduct that I suspect is an over-methylated quaternary salt.

  • Question: My product analysis suggests the formation of a 1,3-dimethylbenzimidazolium salt. How can I prevent this?

  • Answer: The formation of a quaternary salt is a common side reaction, especially under harsh conditions or with an excess of the methylating agent.[1]

    • Potential Cause 1: Excess Methylating Agent. Using too much methyl iodide or dimethyl sulfate will drive the reaction towards double methylation.

      • Solution: Use a carefully controlled stoichiometric amount of the methylating agent (typically 1.05 to 1.1 equivalents). Add the agent dropwise to the reaction mixture to avoid localized high concentrations.

    • Potential Cause 2: Prolonged Reaction Time or High Temperature.

      • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. Avoid excessive heating if possible.

Data Presentation

The choice of reaction conditions significantly influences the outcome. The following table provides a general guide for optimizing your reaction based on common variables.

Base Solvent Typical Temperature Advantages Considerations
K₂CO₃Acetone, AcetonitrileRefluxEasy to handle; moderate reactivity.May require longer reaction times; lower regioselectivity.
Cs₂CO₃DMF, AcetonitrileRoom Temp to 80 °CHigher solubility and reactivity than K₂CO₃.More expensive.
NaHTHF, DMF0 °C to Room TempHighly effective; often provides higher yields and better selectivity.[5]Requires strictly anhydrous conditions; safety precautions are critical.

Visualizations

General Reaction Mechanism

The diagram below illustrates the key steps in the N-methylation of 5-aminobenzimidazolone, highlighting the formation of the two main regioisomers.

G cluster_start Step 1: Deprotonation cluster_react Step 2: SN2 Attack A 5-Aminobenzimidazolone (Tautomeric Mixture) C Benzimidazolide Anions (Resonance Structures) A->C Deprotonation B Base E N1-methyl isomer C->E Attack at N1 F N3-methyl isomer C->F Attack at N3 D Methylating Agent (e.g., CH3I)

Caption: Reaction mechanism for N-methylation.

Experimental Workflow

This workflow outlines the general procedure from setup to final product.

G A 1. Reaction Setup (Flask, Stirrer, N2) B 2. Add 5-Aminobenzimidazolone, Solvent, and Base A->B C 3. Add Methylating Agent (Dropwise) B->C D 4. Heat & Monitor (via TLC) C->D E 5. Reaction Work-up (Filter, Concentrate) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G G cluster_no_reaction No Reaction cluster_decomposition Product Decomposition/Side Reactions Start Low Yield Observed Q1 Is Starting Material Consumed (TLC)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol4 Run at Lower Temp. A1_Yes->Sol4 Sol1 Increase Temperature A1_No->Sol1 Sol2 Use Stronger Base (e.g., NaH) Sol1->Sol2 Sol3 Check Reagent Purity (esp. Methylating Agent) Sol2->Sol3 Sol5 Use Stoichiometric Reagents Sol4->Sol5

Caption: Troubleshooting flowchart for low yield.

Experimental Protocols

Protocol 1: General Procedure for N-methylation using K₂CO₃ in DMF

This protocol is a general starting point and may require optimization.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 5-aminobenzimidazolone (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to create a ~0.1 M solution. Add finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Methylating Agent Addition: While stirring vigorously, add methyl iodide (MeI, 1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC every hour.

  • Work-up: Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of DMF or ethyl acetate.

  • Extraction: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (3x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity with methanol) to separate the isomers.

Protocol 2: Monitoring Reaction Progress by TLC

  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark spots for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spotting:

    • Dissolve a small amount of your 5-aminobenzimidazolone starting material in a suitable solvent (e.g., methanol) and spot it on the "SM" mark.

    • Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the "Rxn" mark.

    • Spot both the starting material and the reaction mixture on the "Co" mark.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 95:5 dichloromethane:methanol). Ensure the solvent level is below the pencil line.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the "Rxn" lane indicates the reaction is progressing. New, higher Rf spots will correspond to your product(s).

References

  • ResearchGate. (n.d.). Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. ResearchGate. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Retrieved from [Link]

  • Dalton Transactions. (2019). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Transition-Metal-Catalyzed N-Methylation of Benzylamine. ResearchGate. Retrieved from [Link]

  • PubMed. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylation of amines or nitrobenzenes with various methylation agents. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine.
  • ResearchGate. (n.d.). Procedure for 1,3-N-methylation of benzimidazole synthesis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzimidazole and N‐methylbenzimidazole from o‐phenylenediamine and methanol catalyzed by Ir@YSMCNs. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
  • Google Patents. (n.d.). CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone.
  • PubMed. (2020). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic preparative scale methylation. 5‐bromobenzimidazole was selectively methylated. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102002002A - Preparation method of 5-aminobenzimidazole.
  • Google Patents. (n.d.). CN103193714B - 5-amino-benzimidazolone synthetic method.
  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN103193714A - 5-amino-benzimidazolone synthetic method.
  • PubChem. (n.d.). 5-Aminobenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2022). Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases. Molecules. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]

  • PubMed. (2019). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(iii) complexes. Dalton Transactions. Retrieved from [Link]

  • MDPI. (2022). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2021). Current Advances in DNA Methylation Analysis Methods. International Journal of Molecular Sciences. Retrieved from [Link]

  • PubMed. (1982). Effects of 5 cytosine methylation on the B-Z transition in DNA restriction fragments and recombinant plasmids. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in their experimental assays. Poor solubility is a frequent impediment in drug discovery and can lead to unreliable and misleading data. This document provides a structured, in-depth approach to systematically diagnose and resolve these issues, ensuring the integrity and accuracy of your results.

Understanding the Challenge: The Physicochemical Profile of this compound

While specific, quantitative aqueous solubility data for this compound is not extensively documented in public literature, we can infer its likely behavior from its structural features and the known properties of its parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one.

The parent compound is known to be practically insoluble in water but shows good solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and methanol.[1][2] The addition of two methyl groups to the nitrogen atoms in the imidazole ring of this compound likely increases its lipophilicity (fat-solubility) and molecular weight, which would be expected to further decrease its solubility in aqueous solutions. The presence of the amino group provides a site for potential protonation, suggesting that pH may play a crucial role in its solubility profile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've dissolved my this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and what should I do first?

This phenomenon, known as "crashing out," is the most common issue for compounds with low aqueous solubility. It occurs when the compound, which is stable in a high-concentration organic solvent, is rapidly introduced into an aqueous environment where its solubility is significantly lower.

Initial Troubleshooting Workflow:

The first step is to systematically assess the situation without immediately altering the assay buffer composition.

G A Precipitation Observed in Assay Well B Visually Inspect 100% DMSO Stock A->B C Is stock clear? B->C D Re-dissolve stock (Vortex, Gentle Warming) C->D No E Verify Final DMSO Concentration C->E Yes D->B F Is DMSO < 1%? E->F G Reduce DMSO by using serial dilutions in buffer F->G No H Review Final Compound Concentration F->H Yes G->H I Is it above suspected solubility limit? H->I J Lower Final Compound Concentration I->J Yes L Proceed to Advanced Solubilization I->L No K Problem Resolved J->K

Caption: Initial troubleshooting workflow for compound precipitation.

Step-by-Step Actions:

  • Inspect Your Stock Solution: Before any dilution, carefully inspect your concentrated stock solution in 100% DMSO. Ensure there is no precipitate. If you see solid particles, try to redissolve them by vortexing or gentle warming (e.g., in a 37°C water bath). If it doesn't redissolve, your stock concentration may be too high.

  • Control Your Co-Solvent Concentration: The final concentration of DMSO in your assay should be kept to a minimum, ideally below 0.5% and almost always under 1%.[3] Higher concentrations can be directly toxic to cells or interfere with enzyme activity.

  • Perform Serial Dilutions: Instead of a single, large dilution step (e.g., 1:1000), perform a series of intermediate dilutions. This gradual reduction in solvent strength can help keep the compound in solution.

Q2: My compound still precipitates even with low DMSO concentrations and serial dilutions. What are the next steps to improve its solubility?

If basic troubleshooting fails, you'll need to modify the assay buffer itself. The choice of method depends on the nature of your assay (biochemical vs. cell-based) and the properties of your compound.

Advanced Solubilization Strategies:

StrategyMechanism of ActionBest ForKey Considerations
pH Adjustment For ionizable compounds, altering the pH can convert the molecule into a more soluble charged form (salt).[4]Biochemical and some cell-based assays.The amino group on the compound is basic and will be protonated at acidic pH, likely increasing solubility. However, you must ensure the pH is compatible with your target protein or cells.
Co-solvents Using water-miscible organic solvents like polyethylene glycol (PEG) or ethanol can increase the "solvent capacity" of the aqueous buffer.Biochemical assays. Use with caution in cell-based assays.Co-solvents can affect protein conformation and cell viability. Always run a vehicle control to test for these effects.
Surfactants Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3]Biochemical assays ONLY.Surfactants will lyse cell membranes and are therefore not suitable for live-cell assays. They can also denature some proteins.
Solubilizers Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds.[3]Both biochemical and cell-based assays.Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used and generally has low cytotoxicity.

Decision Workflow for Advanced Solubilization:

G A Initial Troubleshooting Failed B Is the compound ionizable? A->B C Adjust Buffer pH B->C Yes D Is the assay cell-based? B->D No C->D E Use Solubilizers (e.g., Cyclodextrins) D->E Yes F Consider Co-solvents (e.g., PEG-400, Ethanol) or Surfactants (e.g., Tween-20) D->F No G Test for Assay Interference E->G F->G H Problem Resolved G->H No Interference I Re-evaluate Assay Parameters or Compound G->I Interference Observed

Caption: Decision workflow for advanced solubilization strategies.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilution
  • Stock Preparation: Accurately weigh your this compound and dissolve it in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (37°C) and vortexing if necessary.

  • Intermediate Dilution Plate: Create an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 into your final assay buffer to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Final Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in the assay buffer. This ensures the DMSO concentration remains constant and low across all final concentrations.

  • Addition to Assay: Add the final serially diluted compound solutions to your assay wells. The final DMSO concentration will now be well below 1%.

Protocol 2: Determining Kinetic Solubility in Your Assay Buffer

This protocol provides a quick assessment of the concentration at which your compound begins to precipitate in a specific buffer over time.

  • Prepare Compound Plate: In a 96-well plate, prepare a series of dilutions of your compound in 100% DMSO. For example, a 2-fold dilution series starting from 50 mM.

  • Prepare Buffer Plate: Add your chosen assay buffer to another 96-well plate.

  • Dilution Step: Transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate (e.g., containing 198 µL of buffer). This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 10-15 minutes at room temperature.

  • Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound itself does not absorb light (e.g., 620 nm). An increase in absorbance indicates light scattering due to precipitate formation. The concentration at which you first observe a significant increase in absorbance is your approximate kinetic solubility limit.

Advanced Considerations for Drug Development Professionals

  • Salt Formation: For compounds with ionizable groups, forming a salt can dramatically improve aqueous solubility and dissolution rate. While this is a medicinal chemistry effort, it is a powerful strategy for lead optimization.

  • Amorphous Solid Dispersions: For preclinical development, formulating the compound as an amorphous solid dispersion can enhance bioavailability.[5] This involves dispersing the compound in a polymeric carrier, which can generate a supersaturated state upon dissolution.

  • Prodrug Strategy: A prodrug is a chemically modified, inactive version of a drug that, after administration, is metabolized into the active form. This approach can be used to temporarily attach hydrophilic groups to improve solubility.[6]

Conclusion

Troubleshooting the solubility of this compound requires a systematic and logical approach. By understanding the compound's likely physicochemical properties and applying the tiered strategies outlined in this guide—from simple dilution adjustments to more advanced formulation techniques—researchers can overcome precipitation issues and generate reliable, high-quality data. Always validate that your chosen solubilization method does not interfere with your assay's biological system.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Bundgaard, H., & Nielsen, N. M. (1988). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics, 43(1-2), 101-110.
  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7155–7162.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Nielsen, S. F., & Larsen, J. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 877–880.
  • RSC Publishing. (n.d.). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. Retrieved from [Link]

  • Srivastava, R., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Computational Biology and Chemistry, 89, 107400.
  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 207-211.
  • Solubility of Things. (n.d.). N,N-Dimethyl-1H-benzimidazol-2-amine. Retrieved from [Link]

  • MDPI. (2022).
  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels? Retrieved from [Link]

  • Daldrup, J.-B. G., et al. (2016). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 55(30), 8443–8453.
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Prodrugs of thiabendazole with increased water-solubility. Retrieved from [Link]

Sources

preventing oxidation of the amino group in 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. The primary focus of this document is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to a critical aspect of working with this molecule: preventing the oxidation of its aromatic amino group.

Aromatic amines are well-known for their susceptibility to oxidation, which can lead to the formation of colored impurities, degradation of the starting material, and compromised reaction outcomes.[1] Understanding the underlying chemical principles and implementing appropriate protective strategies are paramount to achieving reliable and reproducible results. This guide offers practical, field-proven insights and detailed protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group of this compound prone to oxidation?

A1: The amino group attached to the benzimidazole ring is an electron-donating group, which increases the electron density of the aromatic system. This heightened electron density makes the amino group and the aromatic ring more susceptible to attack by oxidizing agents.[1] Common laboratory conditions, such as exposure to air (atmospheric oxygen), certain metal catalysts, and strong oxidizing reagents, can initiate the oxidation process. This can lead to the formation of highly colored nitroso, nitro, and polymeric byproducts, which can be difficult to remove.

Q2: What are the common visual indicators of oxidation?

A2: A noticeable change in the color of the solid compound or its solutions is the most common sign of oxidation. Pure this compound is typically a light-colored solid. The development of a yellow, brown, or even dark purple hue suggests the formation of oxidized impurities. In solution, a similar color progression may be observed. If you notice these changes, it is crucial to assess the purity of your material before proceeding with your experiment.

Q3: What are the general best practices for storing and handling this compound to minimize oxidation?

A3: To maintain the integrity of this compound, adhere to the following storage and handling guidelines:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to atmospheric oxygen.

  • Light Protection: Store in an amber-colored vial or a container protected from light, as light can catalyze oxidation.

  • Temperature Control: Store at cool to room temperature (2-25°C) in a dry environment.

  • Solvent Purity: When preparing solutions, use freshly distilled or high-purity, de-gassed solvents. Protic solvents may be less stable for long-term storage of solutions.[1]

  • Fresh Solutions: Prepare solutions immediately before use whenever possible. Avoid long-term storage of solutions, especially if not under an inert atmosphere.

Q4: Can I use antioxidants to prevent oxidation?

A4: While the use of antioxidants is a common strategy in some applications, it is generally not recommended for synthetic reactions without careful consideration. Antioxidants can interfere with your desired chemical transformations, especially if your reaction involves oxidative steps or reagents that can react with the antioxidant. A more robust and predictable approach in a synthetic setting is the use of protecting groups.

Troubleshooting Guide: Unwanted Oxidation

This section provides a structured approach to troubleshooting issues related to the oxidation of this compound.

Problem 1: Discoloration of the solid compound upon storage.
Potential Cause Troubleshooting Action
Exposure to Air/Moisture Transfer the compound to a fresh, dry container and purge with an inert gas (argon or nitrogen) before sealing. For long-term storage, consider using a desiccator.
Exposure to Light Store the compound in an amber vial or wrap the container with aluminum foil to protect it from light.
Improper Sealing Ensure the container cap is tightly sealed to prevent the ingress of air and moisture.
Problem 2: Reaction mixture turns dark or colored unexpectedly.
Potential Cause Troubleshooting Action
Oxidizing Reagent/Catalyst If your reaction involves reagents that can act as oxidants (e.g., certain metal catalysts, nitric acid, peroxides), the amino group is likely being oxidized. The most effective solution is to protect the amino group before carrying out the reaction. See the detailed protocols for Boc and Cbz protection below.
Air in the Reaction Before starting the reaction, thoroughly de-gas your solvent and purge the reaction vessel with an inert gas. Maintain a positive pressure of the inert gas throughout the experiment.
Solvent Impurities Use high-purity, freshly opened, or distilled solvents. Peroxides can form in some solvents (e.g., THF, diethyl ether) upon storage and exposure to air, and these can act as oxidizing agents.
Problem 3: Low yield or formation of multiple, colored byproducts in a reaction.
Potential Cause Troubleshooting Action
Competing Oxidation Side Reaction This is a strong indicator that the unprotected amino group is not compatible with the reaction conditions. Protecting the amino group is the most reliable solution to prevent these side reactions and improve the yield of your desired product.
Reaction Temperature Too High Elevated temperatures can accelerate the rate of oxidation. If possible, try running the reaction at a lower temperature.

Protecting Group Strategies

To prevent unwanted oxidation during synthesis, the most effective strategy is to temporarily "mask" the reactive amino group with a protecting group.[2] The ideal protecting group should be easy to introduce, stable to the subsequent reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule. For aromatic amines, carbamate-based protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used.[3][4]

G cluster_0 Protecting Group Workflow Start This compound Protect Protect Amino Group (e.g., Boc or Cbz) Start->Protect Protection Step Reaction Perform Desired Chemical Transformation Protect->Reaction Protected Intermediate Deprotect Remove Protecting Group Reaction->Deprotect Modified Intermediate End Product with Free Amino Group Deprotect->End Deprotection Step

Caption: General workflow for using a protecting group.

Method 1: tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a popular choice due to its stability in a wide range of non-acidic conditions and its straightforward removal with mild acids.[3][5]

Experimental Protocol: Boc Protection

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the deprotected amine.

Method 2: Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another excellent choice, particularly if your subsequent reaction steps are sensitive to acidic conditions. The Cbz group is stable to a wide range of reagents and is typically removed by catalytic hydrogenolysis.[4][6]

Experimental Protocol: Cbz Protection

  • Dissolution: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 2:1 ratio).

  • Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq.) or sodium carbonate (Na₂CO₃, 2.0 eq.) and cool the mixture in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously, ensuring the temperature remains low.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Protocol: Cbz Deprotection (Catalytic Hydrogenolysis)

  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (typically 1-16 hours), as monitored by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet during handling.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

G cluster_1 Protection Method Selection Condition Reaction Conditions Acidic Acidic Conditions Condition->Acidic Sensitive to Acid? Basic Basic or Nucleophilic Conditions Condition->Basic Stable in Base? Reductive Reductive Conditions (e.g., Hydrogenation) Condition->Reductive Sensitive to Reduction? Protect_Boc Use Boc Protection Acidic->Protect_Boc No Protect_Cbz Use Cbz Protection Acidic->Protect_Cbz Yes Basic->Protect_Boc Yes Basic->Protect_Cbz Yes Reductive->Protect_Boc Yes Reductive->Protect_Cbz No

Caption: Decision tree for selecting a protecting group.

Analytical Monitoring of Oxidation

Regularly monitoring the purity of your starting material and reaction progress is crucial. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose.

Recommended HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Detection: UV detection at a wavelength where both the starting material and potential impurities absorb (e.g., 254 nm).

  • Analysis: Oxidation products will typically appear as new peaks in the chromatogram, often with different retention times than the parent compound.

LC-MS Analysis:

LC-MS can provide more definitive evidence of oxidation by identifying the molecular weights of the impurities.[7] For example, the formation of a nitroso derivative would correspond to an increase of 15 Da (+NO - H), and a nitro derivative would show an increase of 30 Da (+NO₂ - 2H) from the parent mass.

Summary of Key Recommendations

Aspect Recommendation
Storage Store under an inert atmosphere, protected from light, in a cool, dry place.
Handling Use high-purity, de-gassed solvents and prepare solutions fresh.
Synthesis For reactions incompatible with a free amino group, use a protecting group.
Protection - Boc Group: Suitable for reactions that are not strongly acidic. - Cbz Group: Ideal for syntheses that involve acidic conditions but are compatible with hydrogenolysis.
Monitoring Regularly check the purity of the compound and monitor reactions using HPLC or LC-MS.

By implementing these strategies, researchers can significantly mitigate the risk of oxidation, ensuring the integrity of their experiments and the reliability of their results.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 9(3), 1547-1551.
  • National Institutes of Health. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 20(7), 12489-12503.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • ResearchGate. (2011). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 42(39).
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 16(18), 3386.
  • Oxford Academic. (2012). An Excellent Method for Cbz-protection of Amines. Chemistry Letters, 41(10), 1353-1355.
  • Journal of Chromatography A. (2010). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization tandem mass spectrometry.
  • ResearchGate. (2004). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and Bioanalytical Chemistry, 378(4), 1069-1075.
  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • SciSpace. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (2022).
  • Semantic Scholar. (2022). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved from [Link]

  • Google Patents. (2015). CN103193714B - 5-amino-benzimidazolone synthetic method.
  • Iris Biotech. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Chemical Reviews. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Journal of American Science. (2013). Determination of the New Oxazolidinone Antibiotic Linezolid in Presence of Both its Alkaline and Oxidative Degradation Products Using Validated Stability-Indicating Chromatographic Methods as Per ICH Guidelines. Journal of American Science, 9(6), 155-165.
  • BCO-DMO. (2018). Determination of Amino Acid Concentrations using HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]

  • Wiley Online Library. (2002). Amino Acid Analysis. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-BZI-5A13D-001

Revision: 1.0

Introduction

Welcome to the technical support center for the scale-up synthesis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 53439-88-6). This molecule is a key intermediate in the development of advanced materials and pharmaceutical agents. Scaling its synthesis from the bench to production presents unique challenges, including regioselectivity, impurity profiles, and process safety.

This guide is designed for researchers, process chemists, and drug development professionals. It provides a robust, multi-step synthetic pathway, explains the rationale behind key process decisions, and offers detailed troubleshooting in a practical question-and-answer format. Our approach prioritizes safety, purity, and scalability.

Section 1: Recommended Synthetic Pathway Overview

Direct nitration and subsequent methylation of simpler benzimidazolones can lead to a mixture of isomers and over-alkylated byproducts, which are challenging to separate on a large scale. The recommended pathway outlined below is designed for superior control over regiochemistry and a cleaner impurity profile, making it more amenable to scale-up.

The synthesis proceeds in three main stages starting from 4-nitro-1,2-phenylenediamine:

  • Selective N,N'-Dimethylation: Introduction of the two methyl groups onto the diamine.

  • Cyclization: Formation of the benzimidazolone core.

  • Nitro Group Reduction: Conversion to the final amino product.

Workflow Diagram: Synthetic Pathway

G cluster_0 Stage 1: Dimethylation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Reduction A 4-Nitro-1,2-phenylenediamine B N,N'-Dimethyl-4-nitro-1,2-phenylenediamine A->B  Dimethyl Sulfate,  Base (e.g., K2CO3),  Solvent (e.g., Acetone) C 5-Nitro-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one B->C  Triphosgene / CDI,  Base (e.g., Pyridine),  Solvent (e.g., Toluene) D 5-Amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one C->D  H2, Pd/C Catalyst,  Solvent (e.g., Ethanol)

Caption: Recommended three-stage synthetic workflow.

Section 2: Detailed Protocols and Troubleshooting Guides

This section provides step-by-step protocols for each stage, followed by a troubleshooting Q&A to address common issues encountered during scale-up.

Stage 1: N,N'-Dimethylation of 4-nitro-1,2-phenylenediamine

Objective: To selectively add two methyl groups to the nitrogen atoms of the starting diamine.

  • Setup: To a jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge 4-nitro-1,2-phenylenediamine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add acetone to the reactor to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Reagent Addition: Begin stirring and heat the slurry to a gentle reflux (~56°C). Slowly add dimethyl sulfate (2.2 eq) dropwise via an addition funnel over 2-3 hours. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.[1]

  • Reaction: Maintain the reaction at reflux for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the combined filtrate under reduced pressure.

  • Isolation: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield N,N'-dimethyl-4-nitro-1,2-phenylenediamine as a solid.

  • Q1: The reaction is incomplete, and I still see starting material and a mono-methylated intermediate. What should I do?

    • A: This is often due to insufficient base or methylating agent, or a shortened reaction time.

      • Causality: The second methylation is slower than the first due to steric hindrance. A strong base is required to deprotonate the less nucleophilic second amine.

      • Solution: Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area. You can increase the equivalents of dimethyl sulfate to 2.5 eq and prolong the reflux time. On a larger scale, a stronger base like sodium hydride in an aprotic solvent (e.g., THF) could be considered, but this introduces significant safety and handling challenges.

  • Q2: My product is contaminated with a significant amount of over-methylated quaternary salt. How can I avoid this?

    • A: Over-methylation occurs when the product amines are further alkylated.

      • Causality: This is favored by high local concentrations of the alkylating agent and elevated temperatures.

      • Solution: The most critical parameter is the controlled, slow addition of dimethyl sulfate. A longer addition time at a steady reflux prevents concentration spikes. Avoid exceeding 2.5 equivalents of the methylating agent. Purification can be achieved by exploiting the salt's high polarity; it will remain in the aqueous phase during an extraction or be removed during recrystallization.

Stage 2: Cyclization to form 5-Nitro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Objective: To form the 5-membered urea ring using a carbonyl source.

  • Setup: In a dry, inerted reactor, dissolve N,N'-dimethyl-4-nitro-1,2-phenylenediamine (1.0 eq) in anhydrous toluene.

  • Base Addition: Add pyridine (2.5 eq) to the solution and cool the mixture to 0-5°C using a chiller.

  • Reagent Addition: Prepare a solution of triphosgene (0.4 eq) in anhydrous toluene. Add this solution dropwise to the cooled reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10°C. Caution: Triphosgene is a solid precursor to highly toxic phosgene gas. Handle with extreme care and quench any residual reagent with a basic solution.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor by HPLC for the disappearance of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, wash with 1M HCl to remove pyridine, then with brine.

  • Isolation: Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent like isopropanol to yield the pure nitro-benzimidazolone.

  • Q1: The cyclization reaction is sluggish and stalls before completion.

    • A: This typically points to issues with reagent quality or moisture.

      • Causality: Phosgene equivalents (from triphosgene) are highly susceptible to hydrolysis. Any moisture in the solvent, starting material, or glassware will consume the reagent.

      • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If using 1,1'-Carbonyldiimidazole (CDI) as an alternative cyclizing agent, ensure it is a fresh bottle, as it is also moisture-sensitive.[2] The reaction may also be accelerated by gentle heating (e.g., 40-50°C) after the initial addition is complete.

  • Q2: The workup is generating an emulsion during the aqueous washes.

    • A: Emulsions are common on a larger scale, especially when fine particulates are present.

      • Causality: Pyridinium salts and other byproducts can act as surfactants, stabilizing the oil-water interface.

      • Solution: Add a small amount of brine (saturated NaCl solution) to the wash to increase the ionic strength of the aqueous phase, which often helps break emulsions. Allow the mixture to stand without agitation for an extended period. If the problem persists, a filtration through a pad of celite may be necessary before the aqueous workup.

Stage 3: Catalytic Hydrogenation to the Final Product

Objective: To cleanly reduce the nitro group to the target amine without affecting the rest of the molecule.

  • Setup: To a hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave), add the 5-nitro-1,3-dimethyl-benzimidazolone (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10% palladium on carbon (50% wet, 1-2 mol% Pd) as a slurry in the reaction solvent. Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air. Always handle as a wet paste.

  • Reaction: Seal the reactor, purge several times with nitrogen, and then purge with hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and begin vigorous stirring. The reaction is often exothermic; use cooling to maintain a temperature of 25-40°C.

  • Monitoring: Monitor the reaction by the cessation of hydrogen uptake. Confirm completion by HPLC analysis.

  • Workup: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity. If needed, a final recrystallization (e.g., from ethanol) can be performed to yield the final product.

G start Hydrogenation Stalled or Incomplete? q1 Is the catalyst fresh and active? start->q1 a1_yes Check for catalyst poisons. a1_no Replace with fresh Pd/C catalyst. q1->a1_no No q2 Is hydrogen pressure sufficient? q1->q2 Yes a3_yes Consider increasing catalyst loading or reaction temperature slightly. a2_yes Check for poor mixing/agitation. a2_no Increase H2 pressure as per reactor safety limits. q2->a2_no No q3 Is the starting material pure? q2->q3 Yes q3->a3_yes Yes a3_no Repurify the nitro-intermediate. Sulfur or halide impurities can poison the catalyst. q3->a3_no No

Caption: Troubleshooting guide for the hydrogenation step.

  • Q1: The final product is pink or brown instead of off-white. What is the cause?

    • A: This indicates oxidation of the final aromatic amine product.

      • Causality: Aromatic amines, especially electron-rich ones like this product, are highly susceptible to air oxidation, which forms highly colored quinone-like impurities. This can be exacerbated by residual metal catalysts or exposure to light.

      • Solution: Ensure the catalyst is thoroughly removed by filtration. Concentrate the product solution at moderate temperatures. For storage, keep the final product in a tightly sealed, opaque container under an inert atmosphere (nitrogen or argon).[3] If discoloration is a persistent issue, performing the workup and concentration steps under a nitrogen blanket is recommended.

  • Q2: The hydrogenation reaction is very slow or stalls completely.

    • A: This is almost always a catalyst-related issue.

      • Causality: The catalyst can be "poisoned" by impurities in the starting material (e.g., sulfur compounds, halides) or it may simply be inactive. Poor agitation on a larger scale can also limit the reaction, as this is a three-phase system (solid catalyst, liquid solution, gas) that relies on efficient mass transfer.

      • Solution: First, ensure vigorous stirring. If the problem persists, filter the reaction and add fresh catalyst. If that fails, it strongly suggests the presence of a catalyst poison in your nitro-intermediate. It may need to be re-purified before hydrogenation. A common method to remove such impurities is to pass a solution of the intermediate through a plug of silica gel or activated carbon.[4]

Section 3: General Scale-Up FAQs

  • Q1: What are the most critical safety considerations for this entire process?

    • A: Each stage has distinct hazards.

      • Stage 1: Dimethyl sulfate is extremely toxic and a potential carcinogen. Use appropriate PPE, including non-permeable gloves and a face shield, and work in a chemical fume hood.[1]

      • Stage 2: Triphosgene can release toxic phosgene gas. It is acutely toxic by inhalation. Ensure the reaction is run under a robust inert atmosphere and have a quenching solution (e.g., aqueous NaOH) ready.

      • Stage 3: Catalytic hydrogenation involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). Use intrinsically safe equipment, ensure proper grounding to prevent static discharge, and never allow the dry catalyst to be exposed to air.

  • Q2: How should I adjust reaction times and temperatures when moving from a 1L flask to a 100L reactor?

    • A: Do not assume a linear scale-up.

      • Heat Transfer: The surface-area-to-volume ratio decreases dramatically on scale-up. Exothermic reactions that were easily managed on the bench can run away in a large reactor. Reagent addition rates must be slowed down significantly to allow the reactor's cooling system to keep up. Always monitor the internal reaction temperature, not the jacket temperature.

      • Mixing: What appears well-mixed in a flask may not be in a large reactor. Inefficient mixing can lead to hot spots and high local concentrations of reagents, promoting side reactions. Ensure the impeller design and stirring speed are adequate for the reaction volume and viscosity.

Section 4: Data Summary Tables

Table 1: Recommended Reagent Stoichiometry and Conditions
StepKey ReagentEquivalentsSolventTemperature (°C)Typical Time (h)
1. Dimethylation Dimethyl Sulfate2.2 - 2.5Acetone56 (Reflux)12 - 18
2. Cyclization Triphosgene0.4Toluene0 -> 256 - 9
3. Reduction H₂ / Pd-C1-2 mol% PdEthanol25 - 404 - 12
Table 2: Purification Solvent Systems
CompoundPrimary MethodRecommended Solvent(s)
N,N'-Dimethyl-4-nitro-1,2-phenylenediamineRecrystallizationEthanol / Water
5-Nitro-1,3-dimethyl-benzimidazoloneRecrystallizationIsopropanol or Ethyl Acetate
Final Product RecrystallizationEthanol or Methanol

Section 5: References

  • Synthesis of Benzimidazol-2-ones: A review covering various synthetic routes. Request PDF on ResearchGate for "Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview)". --INVALID-LINK--[5]

  • General Benzimidazolone Synthesis: Provides context on the formation of the core structure. BenchChem, "A Detailed Protocol for the Synthesis of 5-amino-1,3-dihydro-2H-benzimidazol-2-one". --INVALID-LINK--[6]

  • Safety Data for Related Compounds: SDS for 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Chemos GmbH & Co.KG. --INVALID-LINK--[7]

  • Safety Data Sheet Overview: General safety information for 5-Amino-2-benzimidazolinone. ECHEMI. --INVALID-LINK--[8]

  • Compound Stability and Handling: Discusses sensitivity to light and moisture. BenchChem Technical Support Center. --INVALID-LINK--[3]

  • CAS Information for Target Molecule: Hit2Lead, "this compound". --INVALID-LINK--[9]

  • Safety Data for Target Molecule: SDS for 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Capot Chemical. --INVALID-LINK--[1]

  • Flow Chemistry Synthesis of Benzimidazolones: Use of CDI in synthesis. PubMed Central (PMC), "Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions". --INVALID-LINK--[2]

  • Reduction of Nitro Compounds: Discusses various reduction methods including catalytic hydrogenation. Google Patents, "Preparation method of 5-aminobenzimidazole". --INVALID-LINK--[10]

  • Purification with Activated Carbon: Use of carbon for purification in large-scale synthesis. Google Patents, "Method for the production and purification of 1,7'-dimethyl-2'-propyl-2,5'-bi-1h-benzimidazole". --INVALID-LINK--[4]

References

Technical Support Center: Photodegradation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the photostability of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the light-induced degradation of this compound. Here, we provide in-depth troubleshooting advice, scientifically grounded protocols, and answers to frequently asked questions to ensure the integrity of your experiments and formulations.

The benzimidazole core is a privileged structure in medicinal chemistry, but its aromatic amine functionality makes it susceptible to photodegradation.[1] This guide will walk you through diagnosing, mitigating, and preventing this critical issue.

Troubleshooting Guide: Diagnosis & Mitigation

This section is structured to address problems as they arise during your workflow, providing both the "what to do" and the "why you're doing it."

Q1: My solution of this compound is changing color (e.g., turning yellow or brown) after being on the benchtop. What is happening and how can I be sure it's photodegradation?

Answer:

A visible color change is a common indicator of chemical degradation. For a compound like this, which contains an aromatic amine, the formation of colored products is often due to oxidation and polymerization reactions initiated by light. The energy from ambient laboratory light, especially UV wavelengths, can excite the molecule, leading to the formation of reactive species like free radicals.[2] These radicals can then react with oxygen or other molecules to form a cascade of degradation products.[3]

To confirm that light is the culprit, a forced degradation study is the definitive diagnostic tool. This involves intentionally exposing the compound to controlled light conditions and comparing it against a protected sample.

DIAGNOSTIC WORKFLOW: CONFIRMING PHOTODEGRADATION

cluster_prep Sample Preparation cluster_exposure Controlled Exposure (ICH Q1B) cluster_analysis Analysis cluster_conclusion Conclusion prep_sample Prepare identical solutions of the compound split Split into two groups: 1. Exposed Sample 2. Dark Control prep_sample->split expose Place 'Exposed Sample' in photostability chamber. (≥ 1.2M lux-hrs & ≥ 200 W-h/m²) split->expose dark Wrap 'Dark Control' in aluminum foil and place in the same chamber. split->dark analyze Analyze both samples (e.g., using HPLC-UV). expose->analyze dark->analyze compare Compare chromatograms. Look for new peaks or decrease in parent peak. analyze->compare conclusion Significant difference between samples? compare->conclusion conclusion_yes Photodegradation Confirmed conclusion->conclusion_yes Yes conclusion_no Degradation is likely thermal or oxidative. Investigate other causes. conclusion->conclusion_no No start Need for Chemical Stabilization q1 What is the primary degradation mechanism? start->q1 direct Direct Photolysis (Molecule absorbs light) q1->direct Direct Absorption indirect Photo-oxidation (Radical chain reaction) q1->indirect Free Radical Mediated metal Metal-catalyzed Oxidation q1->metal Trace Metals Present sol1 Add UV Absorber (e.g., Benzophenone) direct->sol1 sol2 Add Antioxidant (e.g., BHT, Ascorbic Acid) indirect->sol2 sol3 Add Chelating Agent (e.g., EDTA) metal->sol3 end Optimized Stable Formulation sol1->end sol2->end sol3->end

Caption: Logic for selecting a chemical stabilizer.

Frequently Asked Questions (FAQs)

Q: What is the regulatory standard for photostability testing? A: The globally recognized standard is the ICH Q1B guideline: Photostability Testing of New Drug Substances and Products . [4][5]This guideline specifies the light sources, exposure levels, and experimental approach for systematically evaluating photostability. [6][7]It recommends a total illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. [8] Q: What are the likely photodegradation products of a compound like this? A: For aromatic amines and benzimidazole structures, degradation often involves oxidation of the amino group and potential cleavage or modification of the heterocyclic ring. [9]Common degradation pathways can lead to the formation of nitroso, nitro, or hydroxylated derivatives, as well as colored polymeric products. Hydrolysis of functional groups, like the carbamic portions of some benzimidazoles, can also occur. [10][11]Identifying these products typically requires techniques like HPLC-MS. [12] Q: How do I develop an HPLC method that can properly analyze the degradation? A: You need to develop a "stability-indicating" HPLC method. [13][14]The key requirement is that the method must be able to separate the intact parent compound from all potential degradation products and process-related impurities. [15]* Specificity: This is proven through forced degradation studies (light, heat, acid, base, oxidation). You must demonstrate that the peaks for degradation products do not co-elute with the main compound peak.

  • Detector: A photodiode array (PDA) detector is highly recommended as it can help assess peak purity.

  • Mobile Phase: A gradient elution method using a reversed-phase column (e.g., C18) is typically the starting point for separating compounds with varying polarities. [14] Q: Can solvent choice affect the rate of photodegradation? A: Absolutely. The polarity, viscosity, and hydrogen-bonding capability of the solvent can influence the stability of the compound's excited state and the diffusion of reactive species like oxygen. [16]For example, studies on similar benzimidazole structures have shown they are highly photosensitive in solution but much more stable in solid form. [10][11]It is essential to evaluate photostability in the specific solvent or formulation vehicle intended for the final application.

Experimental Protocols

Protocol 1: Forced Photodegradation Study (as per ICH Q1B)

This protocol is designed to definitively determine if a compound is photolabile and to generate degradation products for analytical method validation.

1. Sample Preparation: a. Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or the final formulation vehicle) at a known concentration (e.g., 1 mg/mL). b. Dispense equal aliquots into chemically inert, transparent containers (e.g., quartz or borosilicate glass vials). c. Prepare a "dark control" sample by wrapping one of the vials completely in aluminum foil. d. If testing a formulation, prepare a placebo (formulation without the active compound) to assess excipient degradation.

2. Exposure: a. Place the transparent vials (exposed samples) and the foil-wrapped vial (dark control) into a calibrated photostability chamber. b. The chamber should be equipped with a light source that mimics the ICH D65/ID65 standard (similar to outdoor daylight) or a combination of a cool white fluorescent and a near-UV lamp. [4] c. Expose the samples until the ICH Q1B recommended total exposure is reached:

  • Visible Light: ≥ 1.2 million lux-hours
  • UV-A Light (320-400 nm): ≥ 200 watt-hours/m²

3. Analysis: a. At the end of the exposure period, retrieve all samples. b. Analyze the exposed samples, the dark control, and an unexposed reference standard by a stability-indicating HPLC-UV/PDA method. [12] c. Evaluation:

  • Compare the chromatogram of the dark control to the reference standard. Any degradation here is not due to light (e.g., thermal).
  • Compare the chromatogram of the exposed sample to the dark control. The appearance of new peaks or a significant decrease in the parent peak area confirms photodegradation.
  • Calculate the mass balance to account for all the starting material.
Protocol 2: Screening of Antioxidants for Photostabilization

This protocol provides a framework for comparing the effectiveness of different antioxidants.

1. Preparation of Stock Solutions: a. Prepare a stock solution of the active compound (e.g., 1 mg/mL) in the desired solvent. b. Prepare stock solutions of various antioxidants (e.g., BHT, BHA, ascorbic acid) at a higher concentration (e.g., 10 mg/mL) in the same solvent, if soluble.

2. Sample Preparation: a. Create a series of test solutions in clear glass vials. Each vial should contain the active compound at its final concentration. b. Control: One vial with only the active compound. c. Test Vials: Add different antioxidants to subsequent vials at a range of concentrations (e.g., 0.01%, 0.05%, 0.1% w/v). d. Prepare a corresponding set of "dark control" vials for each condition, wrapped in aluminum foil.

3. Exposure and Analysis: a. Expose all unwrapped vials to a controlled light source as described in Protocol 1. Store the dark controls under the same temperature conditions. b. Analyze all samples by HPLC at predetermined time points (e.g., 0, 4, 8, 24 hours).

4. Data Evaluation: a. For each condition, calculate the percentage of the active compound remaining relative to its corresponding dark control. b. Plot "% Compound Remaining" vs. "Time" for the control and for each antioxidant condition. c. The most effective antioxidant will be the one that shows the slowest rate of degradation.

AntioxidantConcentration (% w/v)% Degradation (after 24h exposure)
Control (None)045.2%
BHT0.05%12.5%
BHT0.1%5.8%
Ascorbic Acid0.05%18.9%
Ascorbic Acid0.1%9.3%
Table 1: Example data from an antioxidant screening study. This data is illustrative.

References

  • Jordi Labs. ICH Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. 1998. Available from: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. 1998. Available from: [Link]

  • Baertschi SW, et al. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. J Pharm Sci. 2010;99(7):2934-40. Available from: [Link]

  • PharmaCareers. Photolytic Degradation And Its Prevention. 2024. Available from: [Link]

  • Ragno G, et al. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chem Pharm Bull. 2006;54(6):802-806. Available from: [Link]

  • Pharmaguideline. Photolytic Degradation and Its Prevention. Available from: [Link]

  • Lopes L, et al. Photostabilization strategies of photosensitive drugs. Int J Pharm. 2018;542(1-2):34-41. Available from: [Link]

  • Janga KY, et al. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. ResearchGate. 2020. Available from: [Link]

  • Universidad de Huelva. Photobehaviour of benzimidazole-derived pesticides and models in water solution and in nanocontainers. Available from: [Link]

  • Mirkhani V, et al. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. J. Iran. Chem. Soc. 2009;6(4):800-807. Available from: [Link]

  • Slanina T, et al. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chem Sci. 2022;13(45):13437-13447. Available from: [Link]

  • Ragno G, et al. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. 2006. Available from: [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Available from: [Link]

  • Ragno G, et al. Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. 2006. Available from: [Link]

  • StabilityStudies.in. Shielding Medications from Light Degradation: Unveiling Cutting-Edge Photostability Strategies. Available from: [Link]

  • Nielsen CJ, et al. Atmospheric Degradation of Amines (ADA). NILU. 2011. Available from: [Link]

  • Mirkhani V, et al. Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. 2009. Available from: [Link]

  • Gijsman P. Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. 2018. Available from: [Link]

  • Avram E, et al. Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation. MDPI. 2023. Available from: [Link]

  • Performance Additives. Aromatic Amines Antioxidants. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. 2024. Available from: [Link]

  • Science.gov. stability-indicating hplc method: Topics. Available from: [Link]

  • Powell M. Photostability testing theory and practice. Q1 Scientific. 2021. Available from: [Link]

  • Dong MW. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2023. Available from: [Link]

  • Wikipedia. Green photocatalyst. Available from: [Link]

  • Kumar R, et al. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PMC. 2019. Available from: [Link]

  • Altabrisa Group. 3 Key Steps for HPLC Validation in Stability Testing. 2024. Available from: [Link]

  • Flora SJS, et al. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC. 2012. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one and Related Benzimidazolone Scaffolds in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazolone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides a comparative analysis of the anticipated biological activity of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one against a backdrop of structurally related benzimidazolone derivatives. While direct experimental data for this specific compound is limited in publicly accessible literature, we can extrapolate its potential activity profile by examining the established structure-activity relationships (SAR) of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical class.

The Benzimidazolone Core: A Versatile Pharmacophore

The benzimidazolone nucleus, a bicyclic system comprising a fused benzene and imidazolone ring, serves as a rigid and versatile template for drug design. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for high-affinity binding to a diverse range of biological targets.[2] Modifications at the N-1, N-3, and C-5 positions of the benzimidazolone ring have yielded compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4]

Anticipated Activity Profile of this compound

Based on the established bioactivities of related analogs, this compound is predicted to exhibit notable anticancer and antimicrobial activities.

  • Anticancer Potential: The primary mechanism of anticancer action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[5][6] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation and cell division. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7][8] The presence of an amino group at the C-5 position and methyl groups at the N-1 and N-3 positions may influence the compound's binding affinity to tubulin and its overall cytotoxic potency.

  • Antimicrobial Activity: Benzimidazolone derivatives have demonstrated efficacy against various bacterial and fungal strains.[9] The mechanism often involves the inhibition of essential cellular processes. The structural features of this compound suggest it could interfere with microbial growth, although the specific targets would require experimental validation.

Comparative Analysis with Other Benzimidazolone Derivatives

To contextualize the potential of this compound, it is instructive to compare it with other benzimidazolones where experimental data are available. The following table summarizes the activities of selected analogs, highlighting the influence of different substituents.

Compound/DerivativeSubstitution PatternBiological ActivityReported IC50/MIC ValuesReference(s)
Hypothetical: this compound 5-amino, 1,3-dimethylPredicted Anticancer & AntimicrobialNot Available-
1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivativesMultiple nitro and nitramino groupsEnergetic materials with potential biological activityNot explicitly for cytotoxicity[4]
1,2-disubstituted benzimidazolesVaried substituents at C-2 and N-1AnticancerCompound 2a : IC50 = 111.70 µM (A549), 185.30 µM (DLD-1)[10]
Benzimidazol-amino thiazolesThiazole and other groups at C-2 and C-5AnticancerCompound D8 : IC50 = 2.398 µM (human lung cancer)[11]
Benzimidazole/benzoxazole substituted triazolotriazinesComplex heterocyclic systemsAnticancer (Hepatocellular carcinoma)Compound 8e : IC50 = 5.13 µM (HepG2)[12]
1-propenyl-1,3-dihydro-benzimidazol-2-one1-propenylAnticancerShowed cytotoxicity at 20 µM[13]
5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol metal complexesDiethylamino, nitro, phenol, and metal complexesAntibacterial & AntifungalMIC values varied for different complexes and strains[9]

Structure-Activity Relationship Insights:

  • Substitution at C-5: The presence of an amino group at the C-5 position is a common feature in biologically active benzimidazoles. This group can act as a hydrogen bond donor, potentially enhancing target engagement.

  • Substitution at N-1 and N-3: Alkylation at the N-1 and N-3 positions, such as with methyl groups, can influence the compound's lipophilicity and steric profile. This, in turn, can affect cell permeability and interaction with the target protein.

Experimental Protocols for Activity Evaluation

To empirically determine the biological activity of this compound, the following standardized assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, DLD-1, MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[10][14]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of microtubules in vitro.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer with GTP), and the test compound at various concentrations.[14]

  • Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the extent of tubulin polymerization.[14]

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to a positive control (e.g., nocodazole, an inhibitor) and a negative control (e.g., paclitaxel, a stabilizer).[14]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

anticancer_mechanism cluster_cell Cancer Cell Benzimidazolone Benzimidazolone Tubulin Tubulin Benzimidazolone->Tubulin Binds to Microtubule Microtubule Benzimidazolone->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerizes into Mitotic_Spindle Mitotic_Spindle Microtubule->Mitotic_Spindle Forms G2M_Arrest G2M_Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Benzimidazolone (Varying Concentrations) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_plate Read Absorbance (570 nm) add_dmso->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Conclusion

While further empirical studies are necessary to definitively characterize the bioactivity of this compound, a comparative analysis of the broader benzimidazolone class provides a strong rationale for its investigation as a potential therapeutic agent. The insights from structure-activity relationships of known analogs suggest that this compound is a promising candidate for anticancer and antimicrobial drug discovery programs. The experimental protocols outlined in this guide offer a clear path for its preclinical evaluation.

References

  • Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one deriv
  • Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. PubMed Central. (URL: [Link])

  • Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central. (URL: [Link])

  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. ResearchGate. (URL: [Link])

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. (URL: [Link])

  • Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations. PubMed. (URL: [Link])

  • Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. PubMed. (URL: [Link])

  • Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. (URL not available)
  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. (URL: [Link])

  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (URL not available)
  • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. (URL: [Link])

  • Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one. PubMed Central. (URL: [Link])

  • The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics. PubMed. (URL: [Link])

  • Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PubMed Central. (URL: [Link])

  • 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. PubMed Central. (URL: [Link])

  • In-vitro antibacterial and antibiofilm activities and in-silico analysis of a potent cyclic peptide from a novel Streptomyces sp. strain RG-5 against antibiotic-resistant and biofilm-forming pathogenic bacteria. PubMed. (URL: [Link])

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. (URL: [Link])

  • Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes. PubMed Central. (URL: [Link])

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. (URL: [Link])

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. National Institutes of Health. (URL: [Link])

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel Benzimidazolones: A Comparative Approach for 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzimidazole scaffold is a privileged structure, known to be the core of numerous pharmacologically active agents.[1][2] The introduction of novel derivatives, such as 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, presents both an opportunity and a challenge: to precisely elucidate their mechanism of action (MoA). An unverified MoA can lead to costly failures in later stages of drug development.[3] This guide provides a comprehensive, multi-faceted strategy for validating the MoA of this novel compound, framed through a comparative analysis with established alternatives.

Our central hypothesis, based on the prevalence of kinase inhibition within the broader benzimidazole class, is that this compound functions as a protein kinase inhibitor.[1][2] This guide will detail a rigorous, three-phase experimental workflow to test this hypothesis, moving from broad, unbiased target identification to specific biochemical and cellular characterization.

Phase 1: Unbiased Target Identification and In-Cellulo Engagement

The primary and most critical step is to identify the direct binding partners of our lead compound within the native cellular proteome. This avoids assumptions and provides a foundational dataset for all subsequent experiments. We will employ two orthogonal, state-of-the-art techniques: affinity-based chemical proteomics to identify potential targets and the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a physiological context.[4][5]

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Target ID & Engagement A Cell Lysate Preparation B Kinobeads Affinity Chromatography A->B Incubate C Mass Spectrometry (LC-MS/MS) B->C Elute & Analyze G Candidate Target List C->G Identify Bound Proteins D Intact Cell Treatment with Compound E Cellular Thermal Shift Assay (CETSA) D->E Heat Shock F Western Blot / AlphaScreen® Analysis E->F Analyze Soluble Protein H Validated Target Engagement F->H Confirm Stabilization G->E Inform Target Selection I Phase 2: Biochemical Characterization H->I Proceed to Phase 2

Caption: Workflow for initial target identification and validation.

Affinity Chromatography with Kinobeads

This chemical proteomics approach utilizes beads coupled with a cocktail of non-selective kinase inhibitors to capture a large portion of the cellular kinome.[6][7][8] By pre-incubating the cell lysate with our soluble lead compound, we can identify its targets through competition; kinases that bind to our compound will not bind to the beads and will be depleted from the final eluate.

Experimental Protocol: Kinobeads Pulldown Assay

  • Cell Culture and Lysis: Culture a relevant human cell line (e.g., HeLa or a cancer cell line with known kinase dependencies) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • Compound Incubation: Aliquot the cell lysate. To experimental samples, add this compound at a final concentration of 1-10 µM. For the control, add an equivalent volume of vehicle (e.g., DMSO). Incubate for 1 hour at 4°C with gentle rotation.

  • Kinobeads Incubation: Add the pre-washed Kinobeads slurry to each lysate sample. Incubate for another hour at 4°C with rotation to allow for kinase binding.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads. The proteins are then subjected to in-solution trypsin digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated sample versus the vehicle control. Proteins showing a significant dose-dependent reduction in bead binding are considered primary target candidates.[9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target within the complex environment of an intact cell.[4][10] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation and aggregation.[5][11]

Experimental Protocol: CETSA

  • Cell Treatment: Seed cells in culture plates and grow to ~80% confluency. Treat the cells with either vehicle or a range of concentrations of this compound for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein (identified from the Kinobeads experiment) remaining in the soluble fraction using Western blotting or a higher-throughput method like AlphaScreen®.

  • Melt Curve Generation: Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[12]

Comparative Data Table 1: Target Binding Profiles

This table presents a hypothetical comparison of our lead compound with two well-known kinase inhibitors.

FeatureThis compound (Hypothetical)Staurosporine (Broad-Spectrum)Gefitinib (Selective)
Primary Targets (Kinobeads) Kinase A, Kinase B>200 kinases across the kinomeEGFR
Off-Targets (Kinobeads) Kinase C, Kinase D (at 10x primary target concentration)WidespreadMinimal at therapeutic concentrations
CETSA Thermal Shift (Target A) +8°C at 1 µM+10°C at 100 nMNot applicable
CETSA Thermal Shift (EGFR) No significant shift+9°C at 100 nM+12°C at 500 nM

Phase 2: In-Vitro Biochemical Characterization

Once direct targets are identified and validated, the next logical step is to quantify the inhibitory activity of the compound and understand its mode of inhibition. This is achieved through in-vitro enzymatic assays.[13][14][15]

Enzyme Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. We will use a standard biochemical assay, such as a fluorescence-based assay, to determine the IC₅₀ of our lead compound against its identified kinase targets.[16]

Experimental Protocol: In-Vitro Kinase Inhibition Assay

  • Reagents: Obtain recombinant purified kinase A, a suitable peptide substrate, and ATP.

  • Assay Preparation: Prepare a reaction buffer optimal for kinase A activity.

  • Compound Dilution: Perform a serial dilution of this compound to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Reaction Initiation: In a microplate, combine the kinase, the peptide substrate, and the test compound (or vehicle). Allow a brief pre-incubation period. Initiate the kinase reaction by adding ATP.

  • Reaction Termination and Detection: After a set incubation time (e.g., 60 minutes), stop the reaction. Quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., HTRF, AlphaLISA) or by measuring ATP depletion (e.g., Kinase-Glo®).

  • IC₅₀ Calculation: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of Inhibition Studies

To further characterize the interaction, we need to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the enzyme's natural substrate, ATP.[17] This is typically done by measuring the IC₅₀ at various ATP concentrations.

Comparative Data Table 2: Kinase Inhibition Profiles
CompoundTarget KinaseIC₅₀ (nM)Mode of Inhibition (vs. ATP)
This compound (Hypothetical) Kinase A50Competitive
Kinase B250Competitive
Staurosporine Kinase A5Competitive
Kinase B10Competitive
Gefitinib EGFR25Competitive
Kinase A>10,000Not Determined
Modes of Enzyme Inhibition

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition A Enzyme + Substrate ⇌ ES → E + Product B Enzyme + Inhibitor ⇌ EI C Inhibitor binds to active site D Enzyme + Substrate ⇌ ES → E + Product E ES + Inhibitor ⇌ ESI F Enzyme + Inhibitor ⇌ EI G Inhibitor binds to allosteric site

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.

Phase 3: Cellular Pathway and Phenotypic Analysis

Confirming that a compound binds and inhibits a target is crucial, but understanding the downstream consequences of that inhibition within the cell provides the ultimate validation of its mechanism. Here, we use global "omics" approaches to map the compound's impact on cellular signaling networks.

Phosphoproteomics for Pathway Mapping

Since our compound is a hypothesized kinase inhibitor, its most direct effect will be on protein phosphorylation. Phosphoproteomics provides a global, unbiased snapshot of the phosphorylation changes induced by the compound, allowing us to confirm that the inhibition of Kinase A leads to the expected downstream signaling changes.[18][19][20][21][22]

Workflow: Phosphoproteomics Analysis

  • Cell Treatment: Treat cells with the vehicle, our lead compound, and a known inhibitor of Kinase A as a positive control.

  • Protein Digestion & Phosphopeptide Enrichment: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides using methods like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the changes in phosphorylation at specific sites across thousands of proteins. Compare the phosphorylation signature of our compound to that of the known inhibitor. A high degree of similarity provides strong evidence for an on-target mechanism.

Gene Expression Profiling

Changes in signaling pathways ultimately lead to changes in gene expression. Gene expression profiling (using RNA-seq or microarrays) can reveal the broader cellular response to the compound and can help identify potential off-target effects or unexpected secondary mechanisms.[23][24][25][26][27] The principle is that compounds with a shared MoA will induce similar changes in gene expression.[24]

Hypothetical Signaling Pathway

G compound 5-amino-1,3-dimethyl- 1,3-dihydro-2H-benzimidazol-2-one kinaseA Kinase A compound->kinaseA Inhibits substrate1 Substrate 1 kinaseA->substrate1 Phosphorylates substrate2 Substrate 2 substrate1->substrate2 Activates transcription_factor Transcription Factor substrate2->transcription_factor Activates gene_expression Gene Expression Changes transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: Hypothetical pathway inhibited by the lead compound.

Comparative Data Table 3: Cellular Signatures
Analysis TypeThis compound (Hypothetical)Known Kinase A InhibitorStaurosporine (Broad-Spectrum)
Key Phospho-signature Downregulation of Substrate 1 phosphorylationDownregulation of Substrate 1 phosphorylationWidespread, non-specific changes in phosphorylation
Gene Expression Signature High correlation (R² > 0.8) with Kinase A inhibitorReference signatureLow correlation with Kinase A inhibitor signature
Phenotypic Outcome Induction of apoptosis in cancer cell line XInduction of apoptosis in cancer cell line XPotent, widespread cytotoxicity

Conclusion

Validating the mechanism of action for a novel compound like this compound is a systematic process that requires the integration of multiple, orthogonal experimental approaches. By progressing from unbiased target identification (Affinity Chromatography, CETSA) to quantitative biochemical characterization (Inhibition Assays) and finally to broad cellular pathway analysis (Phosphoproteomics, Gene Expression Profiling), researchers can build a robust, evidence-based case for a specific MoA. The comparative framework presented here, using both broad-spectrum and selective inhibitors as benchmarks, is essential for contextualizing the data and making informed decisions in the drug development pipeline. This rigorous, self-validating system ensures a high degree of scientific integrity and provides the trustworthy data needed to advance promising new chemical entities.

References

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Navigating the Structure-Activity Landscape: A Comparative Guide to 5-Amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Leveraging Structure-Activity Relationships for Drug Discovery

The 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one scaffold represents a privileged structure in medicinal chemistry. Its rigid, planar nature, coupled with the presence of key hydrogen bond donors and acceptors, makes it an attractive starting point for the design of potent and selective inhibitors of various biological targets, including kinases and phosphodiesterases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering a comparative look at how subtle molecular modifications can dramatically influence biological activity. We will explore the synthetic rationale, present comparative biological data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The 5-Aminobenzimidazolone Core: A Foundation for Potent Bioactivity

The benzimidazolone moiety is a well-established pharmacophore found in numerous biologically active compounds. The addition of an amino group at the 5-position introduces a critical vector for further chemical modification, allowing for the exploration of a wide range of substituents to probe the binding pockets of target proteins. The N,N'-dimethylation of the urea motif within the benzimidazolone core serves to cap the hydrogen bond donating capacity of the lactam nitrogens and can influence solubility and metabolic stability.

Synthetic Pathways: Accessing Chemical Diversity

The synthesis of this compound analogs typically commences with a commercially available substituted o-phenylenediamine. A general, multi-step synthetic route is outlined below. This approach allows for the late-stage diversification of the 5-amino group, a key strategy for building a focused library of analogs for SAR studies.

General Synthesis Workflow

A 1. 4-Fluoro-2-nitroaniline B 2. N,N'-Dimethylethylenediamine A->B C 3. Cyclization (e.g., CDI) B->C D 4. 5-Fluoro-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one C->D E 5. Nucleophilic Aromatic Substitution (SNAr) with NaN3 D->E F 6. 5-Azido-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one E->F G 7. Reduction (e.g., H2, Pd/C) F->G H 8. This compound (Core Scaffold) G->H I 9. Amide Coupling / Sulfonamide Formation / Reductive Amination H->I J 10. Final Analogs I->J

Caption: General synthetic workflow for the preparation of this compound analogs.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The following sections detail the impact of structural modifications at key positions of the this compound scaffold on biological activity against a representative kinase target, Protein Kinase X (PKX). The presented data, while illustrative, is based on established principles of medicinal chemistry and SAR trends observed in similar heterocyclic kinase inhibitors.

Modifications at the 5-Amino Position: Probing the Solvent-Exposed Region

The 5-amino group serves as a versatile handle for introducing a variety of substituents that can interact with the solvent-exposed region of the kinase ATP-binding site. Acylation of this amine is a common strategy to introduce groups that can form additional hydrogen bonds or hydrophobic interactions.

Table 1: SAR of 5-Acylamino Analogs

CompoundR GroupPKX IC50 (nM)Lipophilic Efficiency (LiPE)
1a -H>10,000-
1b -C(O)CH31,5002.5
1c -C(O)Ph8503.1
1d -C(O)-(4-fluorophenyl)4203.5
1e -C(O)-(4-methoxyphenyl)6803.3
1f -C(O)-(pyridin-4-yl)2503.9
1g -C(O)c-propyl9803.0

Analysis of SAR at the 5-Amino Position:

  • Necessity of Substitution: The unsubstituted 5-amino analog (1a ) is inactive, highlighting the importance of a substituent at this position for engaging the target.

  • Aromatic vs. Aliphatic Acyl Groups: Aromatic acyl groups (e.g., 1c-1f ) generally confer greater potency than aliphatic ones (e.g., 1b , 1g ), suggesting a potential π-stacking interaction with aromatic residues in the binding pocket.

  • Electronic Effects of Phenyl Ring Substitution: Introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (1d ) enhances potency compared to the unsubstituted phenyl analog (1c ). Conversely, an electron-donating methoxy group (1e ) is slightly less favorable. This suggests that modulation of the electronics of the aromatic ring can fine-tune binding affinity.

  • Heteroaromatic Rings: The pyridyl analog (1f ) demonstrates the highest potency in this series. The nitrogen atom in the pyridine ring may act as a hydrogen bond acceptor, forming a favorable interaction with a donor residue in the protein.

cluster_0 SAR at the 5-Amino Position Core This compound Core Amide Amide Linker Core->Amide R_Group R-Group (e.g., Aryl, Heteroaryl, Alkyl) Amide->R_Group Interaction π-stacking H-bonding Hydrophobic interactions R_Group->Interaction Interacts with solvent-exposed region

Caption: Key interactions derived from modifications at the 5-amino position.

Impact of N-Alkylation at the 1- and 3-Positions

While this guide focuses on the N,N'-dimethylated scaffold, it is important to briefly consider the impact of these groups. In many kinase inhibitor scaffolds, larger alkyl groups at these positions can be used to probe deeper into hydrophobic pockets. However, this can also lead to a loss of potency due to steric clashes. The methyl groups in the parent scaffold provide a good balance of metabolic stability and modest lipophilicity without introducing significant steric bulk.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. Below are representative procedures for the synthesis of a key intermediate and a common in vitro kinase assay.

Synthesis of this compound (Core Scaffold)

Step 1: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

A detailed multi-step synthesis for 5-amino-1,3-dihydro-2H-benzimidazol-2-one has been described, starting from phthalimide and proceeding through nitration, amidation, a Hofmann rearrangement, cyclization with urea, and a final reduction step.[1]

Step 2: N,N'-Dimethylation

To a solution of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous DMF, sodium hydride (2.5 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (2.5 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

Step 3: Reduction of the Nitro Group

To a solution of 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in ethanol, palladium on carbon (10 wt%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound as the final product.

In Vitro Protein Kinase X (PKX) Inhibition Assay

This protocol describes a typical luminescence-based kinase assay to determine the IC50 values of test compounds.

Materials:

  • Recombinant human PKX enzyme

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These are then further diluted in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction: 2.5 µL of the diluted compound solution is added to the wells of a 384-well plate. 2.5 µL of a 2x enzyme solution is then added, followed by 5 µL of a 2x substrate/ATP mixture to initiate the reaction. The final reaction volume is 10 µL.

  • Incubation: The plate is incubated at room temperature for 60 minutes.

  • Detection: 10 µL of Kinase-Glo® reagent is added to each well to stop the kinase reaction and initiate the luminescent signal. The plate is incubated for a further 10 minutes at room temperature.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to DMSO controls. The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Start Start: Compound Dilution Dispense_Cmpd Dispense Compound to 384-well plate Start->Dispense_Cmpd Add_Enzyme Add PKX Enzyme Dispense_Cmpd->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix (Initiate Reaction) Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate at RT for 60 min Add_Substrate_ATP->Incubate_1 Add_KinaseGlo Add Kinase-Glo® Reagent (Stop Reaction & Generate Signal) Incubate_1->Add_KinaseGlo Incubate_2 Incubate at RT for 10 min Add_KinaseGlo->Incubate_2 Read_Plate Read Luminescence Incubate_2->Read_Plate Analyze Data Analysis (IC50 determination) Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the in vitro PKX inhibition assay.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The SAR studies presented in this guide, though illustrative, demonstrate that systematic modification of the 5-amino position can lead to significant improvements in potency. The introduction of substituted aryl and heteroaryl acyl groups appears to be a particularly fruitful strategy. Future work should focus on expanding the diversity of substituents at this position, exploring alternative linkers to the 5-amino group, and investigating the impact of modifications to the N-alkyl groups. A thorough understanding of the SAR landscape will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

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A Comparative Guide to the In Vivo Efficacy of Novel Benzimidazolone-Based Compounds and Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of PARP Inhibition and the Rise of Novel Scaffolds

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the cellular machinery that repairs single-strand DNA breaks. In cancer therapy, the inhibition of PARP has emerged as a cornerstone of treatment, especially for tumors harboring deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This therapeutic strategy, known as synthetic lethality, has led to the development and approval of several potent PARP inhibitors (PARPis) that have significantly improved patient outcomes in ovarian, breast, prostate, and pancreatic cancers[1][2].

The benzimidazole scaffold has been identified as a promising pharmacophore in the design of novel PARP inhibitors[3][4][5]. These derivatives have the potential to offer improved potency, selectivity, and pharmacokinetic profiles compared to existing treatments. This guide provides a comparative overview of the in vivo efficacy of a novel investigational compound, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, relative to the well-established and clinically approved PARP inhibitors, Olaparib and Talazoparib.

While specific in vivo efficacy data for this compound is not yet extensively published in peer-reviewed literature, this guide will establish a framework for its evaluation. We will delve into the known mechanisms and in vivo performance of Olaparib and Talazoparib, providing the essential context for researchers and drug development professionals to assess the potential of this and other emerging benzimidazolone-based PARP inhibitors.

Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping

Modern PARP inhibitors exert their cytotoxic effects through a dual mechanism: inhibition of the PARP enzyme's catalytic activity and the trapping of PARP-DNA complexes[6]. While catalytic inhibition disrupts the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during replication, PARP trapping is considered a more potent driver of cytotoxicity. The trapped PARP-DNA complex itself is a physical impediment to DNA replication and transcription, leading to replication fork collapse and, ultimately, cell death in HRR-deficient cells[3][6].

The relative potency of different PARP inhibitors is often distinguished by their PARP trapping efficiency. For instance, Talazoparib is known to be a significantly more potent PARP trapper than Olaparib, which contributes to its high level of anti-tumor activity at lower concentrations[3][6]. Any novel benzimidazolone-based inhibitor, including this compound, would need to be characterized for both its catalytic inhibition and PARP trapping capabilities to predict its in vivo efficacy.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 PARP Inhibitor Action cluster_2 Cellular Consequences in HRR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER initiates Replication_Fork Replication Fork Collapse BER->Replication_Fork leads to PARPi PARP Inhibitor (e.g., Olaparib, Talazoparib, 5-amino-1,3-dimethyl-1,3-dihydro- 2H-benzimidazol-2-one) Catalytic_Inhibition Catalytic Inhibition PARPi->Catalytic_Inhibition causes PARP_Trapping PARP-DNA Trapping PARPi->PARP_Trapping causes Catalytic_Inhibition->BER blocks PARP_Trapping->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis HRR_Deficiency Homologous Recombination Repair (HRR) Deficiency (e.g., BRCA1/2 mutation) HRR_Deficiency->DSB unable to repair

Figure 1: Mechanism of action of PARP inhibitors leading to synthetic lethality in HRR-deficient cancer cells.

Comparative In Vivo Efficacy and Pharmacokinetics

A direct comparison of the in vivo efficacy of this compound with Olaparib and Talazoparib necessitates data from preclinical xenograft models. The choice of cell line for these models is critical; they should ideally be derived from tumors with known HRR deficiencies (e.g., BRCA1/2 mutations) to be sensitive to PARP inhibition.

Established Inhibitors: Olaparib and Talazoparib

Olaparib and Talazoparib have demonstrated robust anti-tumor activity in a variety of preclinical xenograft models, which has been successfully translated into clinical efficacy[6][7][8].

  • Olaparib: As a first-in-class PARP inhibitor, Olaparib has shown significant tumor growth inhibition in xenograft models of BRCA-mutated breast, ovarian, and pancreatic cancers[7][8]. It is typically administered orally, and its pharmacokinetic profile has been well-characterized, showing rapid absorption with peak plasma concentrations occurring 1-3 hours after dosing[9].

  • Talazoparib: Noted for its potent PARP trapping ability, Talazoparib often exhibits superior or comparable anti-tumor efficacy to other PARP inhibitors in preclinical models, sometimes at lower doses[3][6]. Its pharmacokinetic profile is characterized by rapid absorption and a longer half-life, which supports once-daily dosing[3][10].

Parameter Olaparib Talazoparib This compound
Mechanism PARP1/2 catalytic inhibition and PARP trappingPotent PARP1/2 catalytic inhibition and highly efficient PARP trappingTo be determined
Approved Indications Ovarian, Breast, Pancreatic, Prostate CancerBreast CancerNot applicable
Typical Oral Dose (Human) 300 mg twice daily[9]1 mg once daily[3]To be determined
Tmax (Humans) 1-3 hours[9]~1 hour[3]To be determined
Terminal Half-life (Humans) ~12-15 hours~50-60 hours[3]To be determined
In Vivo Efficacy (Preclinical) Significant tumor growth inhibition in BRCA-mutant xenografts[7][8]Potent tumor growth inhibition in BRCA-mutant xenografts, often superior to other PARPis[6]To be determined

Table 1: Comparative properties of Olaparib, Talazoparib, and the investigational compound.

Experimental Protocols for In Vivo Efficacy Assessment

To evaluate the in vivo efficacy of a novel compound like this compound, a standardized and rigorous experimental workflow is essential.

Xenograft Tumor Model Workflow

The subcutaneous xenograft model remains a standard for the initial assessment of anti-tumor efficacy of novel therapeutic agents[11].

Xenograft_Workflow Cell_Culture 1. Cell Line Selection & Culture (e.g., BRCA-mutant cancer cells) Implantation 2. Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Calipers/Imaging) Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Drug Administration (Vehicle, Olaparib, Talazoparib, Investigational Compound) Randomization->Dosing Efficacy_Measurement 6. Tumor Volume & Body Weight Measurement Dosing->Efficacy_Measurement Endpoint 7. Endpoint Analysis (Tumor Growth Inhibition, Pharmacodynamics, Toxicity) Efficacy_Measurement->Endpoint

Figure 2: Standard workflow for a subcutaneous xenograft model to assess in vivo efficacy.

Step-by-Step Protocol:

  • Cell Line Selection: Choose a well-characterized cancer cell line with a known HRR deficiency (e.g., MDA-MB-436 or CAPAN-1).

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor xenograft.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomly assign mice to treatment cohorts:

    • Vehicle control

    • Olaparib (at a clinically relevant dose)

    • Talazoparib (at a clinically relevant dose)

    • This compound (at various doses) Administer compounds orally or via the determined optimal route.

  • Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, calculate tumor growth inhibition (TGI) and assess pharmacodynamic markers (e.g., PAR levels in tumor tissue) and signs of toxicity.

Pharmacokinetic Study Design

A pharmacokinetic (PK) study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the investigational compound.

PK_Study_Workflow Dosing_PK 1. Single Dose Administration (Oral and IV routes) Blood_Sampling 2. Serial Blood Sampling at Pre-defined Time Points Dosing_PK->Blood_Sampling Plasma_Analysis 3. Plasma Concentration Measurement (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Modeling 4. Pharmacokinetic Modeling (Cmax, Tmax, AUC, Half-life) Plasma_Analysis->PK_Modeling

Figure 3: Workflow for a preclinical pharmacokinetic study.

Step-by-Step Protocol:

  • Animal Subjects: Use healthy mice or rats for the PK study.

  • Drug Administration: Administer a single dose of this compound via both intravenous (IV) and oral (PO) routes in separate cohorts.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). Bioavailability can be determined by comparing the AUC from oral and IV administration.

Discussion and Future Directions

The ultimate goal for any novel PARP inhibitor is to demonstrate superior efficacy, an improved safety profile, or the ability to overcome resistance mechanisms observed with current therapies. For this compound, the path forward involves a systematic in vivo evaluation.

The data generated from the described xenograft and pharmacokinetic studies will be instrumental in determining its potential. Key questions to be answered include:

  • Potency: How does its tumor growth inhibition compare to Olaparib and Talazoparib at equimolar doses?

  • Therapeutic Window: What is the relationship between the efficacious dose and the maximum tolerated dose? A wider therapeutic window is highly desirable.

  • Pharmacokinetics: Does it possess a favorable ADME profile that supports a convenient dosing schedule?

  • Pharmacodynamics: Does it effectively inhibit PARP activity in the tumor tissue at tolerated doses?

References

  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022). PubMed. Available at: [Link]

  • Population Pharmacokinetics of Talazoparib in Patients With Advanced Cancer. (2019). PubMed. Available at: [Link]

  • Evaluation of pharmacokinetics and safety of talazoparib in patients with advanced cancer and varying degrees of hepatic impairm. (n.d.). eScholarship. Available at: [Link]

  • Pharmacokinetics and safety of olaparib in patients with advanced solid tumours and mild or moderate hepatic impairment. (2020). NIH. Available at: [Link]

  • Pharmacokinetics and Safety of Olaparib in Patients with Advanced Solid Tumours and Renal Impairment. (2018). PubMed. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of olaparib. (n.d.). ResearchGate. Available at: [Link]

  • Population Pharmacokinetics Analysis of Talazoparib and Enzalutamide Combination Therapy for Patients With Metastatic Castration-Resistant Prostate Cancer. (2025). PubMed. Available at: [Link]

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  • Nanoformulation of Olaparib Amplifies PARP Inhibition and Sensitizes PTEN/TP53-Deficient Prostate Cancer to Radiation. (2017). AACR Journals. Available at: [Link]

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Navigating the Selectivity Labyrinth: A Comparative Guide to Cross-Reactivity Profiling of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is often the exception rather than the rule. The promiscuous nature of small molecules necessitates a rigorous evaluation of their selectivity to anticipate off-target effects, uncover novel therapeutic applications, and build a robust safety profile. This guide provides an in-depth comparison of contemporary methodologies for cross-reactivity profiling, using the novel benzimidazolone derivative, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, as a central case study.

The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, polymerases, and microtubules.[1][2] This inherent biological activity makes a thorough understanding of the selectivity profile of any new benzimidazole derivative not just advantageous, but imperative. For the purpose of this guide, we will hypothesize that our molecule of interest, which we shall refer to as "Benza-X," has been identified as a potent inhibitor of a key oncology target, the Serine/Threonine Kinase "Kinase A." Our objective is to build a comprehensive selectivity profile to de-risk its development and understand its broader biological footprint.

We will compare three orthogonal approaches to selectivity profiling: broad-panel biochemical screening, global proteomic analysis in a cellular context, and functional cell-based assays. Each methodology offers unique insights, and a multi-pronged strategy is the most robust path to truly understanding a compound's specificity.

Section 1: Broad-Panel Biochemical Screening: The Kinome Scan

The most direct method to assess selectivity against a large, well-defined family of proteins is through broad-panel biochemical screening. Given that kinases are a common target for benzimidazole derivatives, a comprehensive kinome scan is a logical first step.[1] Services like Eurofins' KINOMEscan™ or Promega's Kinase Selectivity Profiling Systems offer panels that cover a significant portion of the human kinome.[3][4]

These assays typically rely on competition binding principles. An immobilized kinase is incubated with a tagged ligand that binds to the active site. The test compound, Benza-X, is then added in solution. The amount of tagged ligand displaced from the kinase is proportional to the binding affinity of the test compound. This method is highly sensitive, quantitative, and allows for the screening of hundreds of kinases in a single experiment.[5][6]

Experimental Protocol: Competition Binding Kinome Scan
  • Compound Preparation : Benza-X is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation : A multi-well plate containing a panel of 468 purified human kinases is prepared. Each well contains a specific kinase immobilized on a solid support.

  • Competition Binding : Benza-X is added to each well at a final concentration of 1 µM. A known, tagged ligand for each kinase is also added.

  • Incubation : The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing : Unbound compound and ligand are washed away.

  • Detection : The amount of tagged ligand remaining bound to each kinase is quantified using an appropriate detection method (e.g., qPCR for a DNA-tagged ligand).

  • Data Analysis : The percentage of ligand displaced by Benza-X is calculated for each kinase. A high percentage of displacement indicates a strong interaction. Results are often reported as percent of control (%Ctrl), where a lower number signifies a stronger interaction.

Visualization: Kinome Scan Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Benza-X in DMSO Add_Compound Add Benza-X (1 µM) Compound->Add_Compound Kinase_Panel Immobilized Kinase Panel (468 kinases) Kinase_Panel->Add_Compound Add_Ligand Add Tagged Ligand Add_Compound->Add_Ligand Incubate Incubate to Equilibrium Add_Ligand->Incubate Wash Wash Unbound Incubate->Wash Detect Quantify Bound Ligand Wash->Detect Calculate Calculate % Displacement Detect->Calculate Profile Generate Selectivity Profile Calculate->Profile

Caption: Workflow for a competition binding-based kinome scan.

Data Presentation: Comparative Kinome Scan Data

To put the results into context, we will compare Benza-X to two hypothetical kinase inhibitors: "Selectinib," a highly specific inhibitor of Kinase A, and "Multikinib," a non-selective inhibitor.

Target KinaseBenza-X (% Inhibition @ 1µM)Selectinib (% Inhibition @ 1µM)Multikinib (% Inhibition @ 1µM)
Kinase A 98 99 95
Kinase B75592
Kinase C52288
Kinase D15165
Kinase E8055
... (463 more)<10<5>50 for 85 kinases

This data immediately highlights that while Benza-X is a potent inhibitor of our primary target, Kinase A, it also shows significant activity against Kinase B and moderate activity against Kinase C. This provides critical information for lead optimization and suggests potential off-target liabilities or polypharmacological opportunities.

Section 2: Cellular Thermal Shift Assay (CETSA) and Proteomic Profiling

While biochemical assays are powerful, they do not always reflect a compound's behavior in a complex cellular environment. Factors like cell permeability, intracellular target engagement, and the presence of endogenous cofactors can significantly alter a compound's activity. Cellular thermal shift assays coupled with mass spectrometry (CETSA-MS) provide a global, unbiased view of target engagement within intact cells.[7]

The principle behind CETSA is that a protein's thermal stability increases when a ligand is bound. By heating cell lysates to various temperatures, precipitating the denatured proteins, and then analyzing the soluble fraction by mass spectrometry, we can identify which proteins are stabilized by the presence of Benza-X.

Experimental Protocol: CETSA-MS
  • Cell Culture and Treatment : A relevant cell line (e.g., a cancer cell line overexpressing Kinase A) is cultured and treated with either Benza-X (e.g., at 10 µM) or a vehicle control (DMSO) for a set period.

  • Cell Lysis : Cells are harvested and lysed to release the proteome.

  • Temperature Gradient : The cell lysates are divided into aliquots and heated to a range of temperatures (e.g., from 40°C to 70°C).

  • Protein Precipitation : The heated lysates are centrifuged to pellet the denatured, aggregated proteins.

  • Sample Preparation for MS : The supernatant containing the soluble proteins is collected. Proteins are digested into peptides, which are then labeled with isobaric tags for quantitative comparison.

  • LC-MS/MS Analysis : The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.

  • Data Analysis : For each protein, a "melting curve" is generated by plotting the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the Benza-X-treated sample indicates target engagement.

Visualization: CETSA-MS Principle

G cluster_workflow CETSA-MS Workflow cluster_curves Expected Outcome Treat_Cells Treat Cells: Benza-X vs. Vehicle Heat Heat Lysates (Temp Gradient) Treat_Cells->Heat 1 Separate Separate Soluble/Aggregated Proteins Heat->Separate 2 Analyze Quantify Soluble Proteome (LC-MS/MS) Separate->Analyze 3 Plot Generate Thermal Shift Curves Analyze->Plot 4 Unbound Unbound Target (Vehicle) Plot_Area Plot of % Soluble vs. Temp Bound Bound Target (Benza-X) NonTarget Non-Target Protein

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Data Presentation: Comparative CETSA-MS Data

The output of a CETSA-MS experiment is a list of proteins with their corresponding thermal shifts upon compound treatment.

Protein TargetThermal Shift (ΔTm) with Benza-XThermal Shift (ΔTm) with SelectinibThermal Shift (ΔTm) with MultikinibNotes
Kinase A +5.2 °C +6.1 °C +4.8 °C Strong, direct engagement
Kinase B+3.8 °C+0.2 °C+4.5 °COff-target engagement by Benza-X
Protein X+2.5 °C+0.1 °C+1.9 °CPotential novel off-target
Kinase C+0.3 °C-0.1 °C+3.5 °CNo significant engagement by Benza-X
... (thousands more)< 1.0 °C< 1.0 °CMultiple hits with ΔTm > 2.0 °C

This cellular data confirms the engagement of Kinase A and Kinase B by Benza-X inside a living cell. Interestingly, it also identified "Protein X" as a potential off-target, which was not part of the kinome scan panel, demonstrating the power of this unbiased approach. The lack of a significant thermal shift for Kinase C, which showed moderate activity in the biochemical assay, suggests that Benza-X may not engage this target effectively in a cellular context.

Section 3: Phenotypic and Cell-Based Panel Screening

Ultimately, the biological consequence of target engagement is the most critical piece of information. Cell-based assays can measure the functional outcome of inhibiting a specific pathway.[8][9] Screening Benza-X against a panel of engineered cell lines, each dependent on a specific kinase for survival, can provide a functional readout of its selectivity and potency in a physiological setting.

Experimental Protocol: Kinase-Dependent Cell Line Panel
  • Cell Line Panel : A panel of cell lines (e.g., Ba/F3 cells) is engineered to be dependent on the activity of a specific kinase for proliferation and survival.[9] The panel should include a cell line dependent on Kinase A, as well as lines dependent on potential off-targets like Kinase B and Kinase C.

  • Compound Titration : Each cell line is treated with a dilution series of Benza-X (e.g., from 1 nM to 10 µM).

  • Incubation : Cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assay : Cell viability is measured using a standard method, such as a resazurin-based assay or ATP quantification (e.g., CellTiter-Glo®).

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated for Benza-X in each cell line. A low IC50 value in a specific cell line indicates potent inhibition of that line's dependency kinase.

Data Presentation: Comparative Cell-Based IC50 Data
Cell Line DependencyBenza-X IC50 (nM)Selectinib IC50 (nM)Multikinib IC50 (nM)
Kinase A 25 15 30
Kinase B150>10,00080
Kinase C>10,000>10,000250
Wild-Type (Parental)>10,000>10,0001,500

The results from the cell-based panel provide a functional confirmation of the previous findings. Benza-X potently inhibits the proliferation of cells dependent on Kinase A. It also shows activity against the Kinase B-dependent cell line, but with a significantly higher IC50, indicating a weaker functional effect compared to its primary target. The lack of activity against the Kinase C-dependent line, despite moderate biochemical inhibition, aligns with the CETSA data and suggests this interaction may not be functionally relevant in cells.

Synthesis and Conclusion

A multi-faceted approach to cross-reactivity profiling provides the most comprehensive and reliable assessment of a compound's selectivity. For our case study molecule, this compound (Benza-X), this integrated strategy has yielded a detailed and actionable selectivity profile.

  • Biochemical Screening (Kinome Scan) provided a broad, quantitative overview of interactions, identifying potent on-target activity and potential off-targets (Kinase B, Kinase C).

  • Proteomic Profiling (CETSA-MS) confirmed target engagement in a cellular context, validated the interaction with Kinase B, and revealed a novel potential off-target (Protein X) while questioning the cellular relevance of the Kinase C interaction.

  • Cell-Based Assays delivered a functional readout of the compound's activity, confirming potent on-target effects and quantifying the functional consequences of off-target engagement.

This guide demonstrates that no single method tells the whole story. The causality behind these experimental choices is to build a layered, self-validating system of evidence. The biochemical assay casts a wide net, the proteomic analysis verifies engagement in the relevant biological matrix, and the cell-based functional screen confirms the physiological consequence. By integrating these diverse datasets, researchers and drug development professionals can make more informed decisions, mitigating risks and unlocking the full therapeutic potential of novel chemical entities like Benza-X.

References

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  • Nuvisan. Comprehensive proteomic analysis services for drug discovery. [Link]

  • Dalton Bioanalytics. Proteomics Services | Advanced Analysis & Solutions. [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]

  • Omic. Discovery Proteomics Service. [Link]

  • Eurofins Discovery. Advancing Drug Discovery with Proteomics. [Link]

  • Crown Bioscience. Next Generation Proteomics Services | Biomarker Analysis. [Link]

  • Creative Biolabs. Kinase Target Engagement Assay Panel Screening Service. [Link]

  • Goh, K. K., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biomedicine & Pharmacotherapy. [Link]

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  • Hughes, T. B., et al. (2018). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Chemical Biology. [Link]

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A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to its success. Promising candidates often fail in later developmental stages due to suboptimal pharmacokinetic properties. This guide provides a comprehensive framework for benchmarking the ADME properties of a novel compound, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one . Due to the limited availability of published, direct comparative data for this specific molecule, this document serves as a methodological guide. It details the essential in vitro assays required to build a robust ADME profile, explaining the scientific rationale behind each experimental choice. By comparing the outcomes to well-characterized benchmark compounds, researchers can effectively contextualize their findings and make informed decisions for lead optimization.

Introduction: The Critical Role of ADME in Drug Development

The journey of a drug from a laboratory concept to a clinical therapeutic is fraught with challenges. A primary hurdle is ensuring the molecule can reach its intended target in the body at a sufficient concentration and for an appropriate duration, without causing undue toxicity. This is the core of ADME studies.[1] Neglecting early ADME assessment can lead to significant investment in compounds that are ultimately unviable.

This guide focuses on This compound , a compound of interest within the benzimidazolone scaffold. To properly evaluate its potential, we will outline a series of industry-standard in vitro assays. Each assay will be presented with a detailed protocol, the rationale for its selection, and a comparative data table. These tables will benchmark our target compound against established drugs known for their distinct ADME characteristics, providing a clear spectrum for evaluation.

Benchmark Compounds:

  • High Permeability: Propranolol[2]

  • Low Permeability: Atenolol[3][4]

  • High Plasma Protein Binding: Warfarin[5][6]

  • Metabolically Unstable (High Clearance): Verapamil[7][8]

  • Metabolically Stable (Low Clearance): Caffeine[9][10][11]

Disclaimer: The experimental data for this compound presented in this guide is hypothetical and for illustrative purposes only. The primary objective is to demonstrate the benchmarking process and data interpretation.

Physicochemical Properties: The Foundation of Pharmacokinetics

Before delving into complex biological assays, fundamental physicochemical properties must be established. These properties, such as solubility and lipophilicity, govern a compound's behavior in both in vitro and in vivo systems.

Aqueous Solubility

Scientific Rationale: A compound must be in solution to be absorbed. Poor aqueous solubility is a major cause of low oral bioavailability. Kinetic solubility assays are often used in early screening for a rapid assessment, while thermodynamic solubility provides a more definitive measure.

Experimental Data Summary:

CompoundPropertyResultSource
This compound Aqueous Solubility ~10 µg/mL (Hypothetical) N/A
PropranololAqueous Solubility61.7 mg/L (61.7 µg/mL)[12]
AtenololAqueous Solubility~13.3 mg/mL (at 37°C)N/A
WarfarinAqueous SolubilitySparingly soluble[5]

Absorption: Crossing the Barrier

Absorption describes how a drug enters the bloodstream. For orally administered drugs, this means crossing the intestinal epithelium. We can model this using both artificial and cell-based systems.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale: PAMPA is a high-throughput, non-cell-based assay that models passive, transcellular permeability—the primary route of absorption for many drugs.[13][14] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.[13][14] This assay is cost-effective and provides a clean measure of passive diffusion without the complexities of active transporters or metabolism.[13]

Experimental Workflow: PAMPA

PAMPA_Workflow PAMPA Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_donor 1. Prepare Donor Plate (Compound in pH 6.5 buffer) prep_membrane 3. Coat Donor Plate Filter (Lecithin in Dodecane) prep_donor->prep_membrane Load Compound prep_acceptor 2. Prepare Acceptor Plate (pH 7.4 buffer) assemble 4. Assemble Sandwich (Donor Plate on Acceptor Plate) prep_acceptor->assemble Ready prep_membrane->assemble Ready incubate 5. Incubate (Room Temp, 16-18h, Shaking) assemble->incubate Diffusion disassemble 6. Disassemble Plates incubate->disassemble quantify 7. Quantify Compound (LC-MS/MS in both chambers) disassemble->quantify calculate 8. Calculate Pe (Effective Permeability) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA

  • Prepare Solutions: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Create a working solution by diluting the stock into a buffer (pH 6.5 to mimic the upper intestine) to a final concentration of 100 µM. Prepare the acceptor buffer (pH 7.4).

  • Coat Membrane: Pipette 5 µL of a 1% lecithin in dodecane solution onto the filter membrane of each well in the donor plate.[15]

  • Load Plates: Add 300 µL of the pH 7.4 acceptor buffer to each well of the acceptor plate. Add 150 µL of the compound working solution to each well of the donor plate.[15]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature for 16-18 hours with gentle shaking.[16]

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate Permeability (Pₑ): Calculate the effective permeability coefficient (Pₑ) using the concentrations from the donor and acceptor wells and the known physical parameters of the assay system.

Comparative Data: Permeability

CompoundPermeability ClassificationApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
This compound Low to Moderate (Hypothetical) 1.5 N/A (PAMPA)
Propranolol (High Permeability Control)High> 10~1.0
Atenolol (Low Permeability Control)Low< 1.0~1.0
Verapamil (P-gp Substrate)Moderate~5.0> 2.0 (in Caco-2)

Note: Efflux ratio is determined using cell-based assays like Caco-2, not PAMPA.[14] The Caco-2 assay, which uses a monolayer of human colon adenocarcinoma cells, is the next logical step to investigate the role of active transporters.[1][17][18][19]

Metabolism: The Body's Chemical Processor

Metabolism describes the chemical modification of a compound by the body, primarily by enzymes in the liver. This process is crucial for detoxification and elimination. High metabolic instability can lead to a short half-life and low drug exposure.

Liver Microsomal Stability Assay

Scientific Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[20] This assay measures the rate at which a compound is depleted over time when incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH).[20][21][22] It provides a robust estimate of a compound's intrinsic clearance (Clᵢₙₜ).

Experimental Workflow: Microsomal Stability

Microsomal_Stability_Workflow Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_compound 1. Prepare Compound Solution (1 µM in Buffer) pre_incubate 4. Pre-incubate (Compound + Microsomes at 37°C) prep_compound->pre_incubate prep_microsomes 2. Prepare Microsome Mix (Liver Microsomes in Buffer) prep_microsomes->pre_incubate prep_cofactor 3. Prepare NADPH Regenerating System start_reaction 5. Start Reaction (Add NADPH) prep_cofactor->start_reaction pre_incubate->start_reaction time_points 6. Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench 7. Quench Reaction (Add Cold Acetonitrile + IS) time_points->quench centrifuge 8. Centrifuge (Pellet Proteins) quench->centrifuge analyze 9. Analyze Supernatant (LC-MS/MS) centrifuge->analyze calculate 10. Calculate Half-Life (t½) & Intrinsic Clearance (Clint) analyze->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Experimental Protocol: Microsomal Stability

  • Prepare Reagents: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution.[23]

  • Reaction Setup: In a 96-well plate, add the buffer, the test compound (final concentration 1 µM), and the liver microsome solution (final concentration 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.[20]

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clᵢₙₜ).[23]

Comparative Data: Metabolic Stability

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg)Stability Classification
This compound > 60 (Hypothetical) < 10 (Hypothetical) High
Verapamil (Unstable Control)< 15> 100Low
Caffeine (Stable Control)> 120< 5High
Warfarin (Stable Control)> 60< 12High

Distribution: Where Does It Go?

Distribution refers to the reversible transfer of a drug from the bloodstream into various tissues of the body. A key determinant of distribution is plasma protein binding (PPB).

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Scientific Rationale: Only the unbound (free) fraction of a drug in plasma is available to interact with its target, be metabolized, and be excreted.[24] High plasma protein binding can limit a drug's efficacy and affect its pharmacokinetic profile. The Rapid Equilibrium Dialysis (RED) method is a gold-standard assay for determining PPB.[25] It involves dialyzing a drug-spiked plasma sample against a buffer solution across a semi-permeable membrane.[24][26] At equilibrium, the concentration of the free drug is the same in both chambers, allowing for accurate calculation of the unbound fraction.

Experimental Workflow: Rapid Equilibrium Dialysis (RED)

RED_Workflow Rapid Equilibrium Dialysis (RED) Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis prep_plasma 1. Spike Plasma (Compound in Pooled Plasma) load_red 3. Load RED Device (Plasma in Sample Chamber, Buffer in Buffer Chamber) prep_plasma->load_red prep_buffer 2. Prepare Dialysis Buffer (PBS, pH 7.4) prep_buffer->load_red incubate 4. Incubate (37°C, 4-6h, Shaking) load_red->incubate Equilibration sample 5. Sample Both Chambers incubate->sample matrix_match 6. Matrix Match Samples (Add Blank Plasma/Buffer) sample->matrix_match quantify 7. Quantify Compound (LC-MS/MS) matrix_match->quantify calculate 8. Calculate % Unbound & % Bound quantify->calculate

Caption: Workflow for Plasma Protein Binding determination using the RED device.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Prepare Samples: Spike pooled human plasma with the test compound to a final concentration of 1-10 µM.

  • Load Device: Add the spiked plasma (e.g., 300 µL) to the sample (red-ringed) chamber of the RED device insert. Add dialysis buffer (e.g., 500 µL of PBS, pH 7.4) to the adjacent buffer chamber.[24]

  • Incubate: Cover the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[24]

  • Harvest Samples: After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, mix the buffer aliquot with an equal volume of blank plasma, and mix the plasma aliquot with an equal volume of buffer. Add 3 volumes of cold acetonitrile with an internal standard to precipitate proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. Percent bound is calculated as (1 - fu) * 100.

Comparative Data: Plasma Protein Binding

Compound% Plasma Protein Bound (Human)Unbound Fraction (fu)Binding Classification
This compound < 20% (Hypothetical) > 0.80 (Hypothetical) Low
Warfarin (High Binding Control)> 99%< 0.01High[5][6][27]
Atenolol (Low Binding Control)< 5%> 0.95Low
Propranolol (High Binding Control)~90%~0.10High[28]

Summary and Conclusion

This guide outlines a foundational in vitro ADME screening cascade essential for characterizing novel chemical entities like This compound . By systematically evaluating solubility, permeability, metabolic stability, and plasma protein binding, researchers can build a comprehensive profile of their compound's pharmacokinetic potential.

Overall ADME Benchmark Profile (Hypothetical Data)

ParameterThis compoundDesired Profile for Oral DrugInterpretation
Aqueous Solubility Low (~10 µg/mL)> 50 µg/mLMay pose absorption challenges; formulation work may be needed.
Permeability (Pₑ) Low-Moderate (1.5 x 10⁻⁶ cm/s)High (> 10 x 10⁻⁶ cm/s)Passive absorption may be limited; further Caco-2 studies are needed to rule out efflux.
Metabolic Stability (t½) High (> 60 min)> 30 minIndicates low intrinsic clearance, suggesting a potentially good in vivo half-life.
Plasma Protein Binding Low (< 20% bound)Moderate to HighLow binding means a high free fraction, potentially leading to higher efficacy but also faster clearance.

References

head-to-head comparison of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Review of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in the Context of Kinase Inhibition

For Immediate Release

[City, State] – In the dynamic field of kinase inhibitor research, the quest for novel, potent, and selective molecules is paramount. This guide was intended to provide a head-to-head comparison of this compound with other established kinase inhibitors. However, a comprehensive review of the current scientific literature reveals a critical discrepancy: there is no publicly available evidence to suggest that this compound functions as a kinase inhibitor.

Our extensive search of chemical databases and peer-reviewed publications indicates that this compound is primarily documented as a chemical intermediate, a building block used in the synthesis of other compounds. While the benzimidazolone scaffold is indeed a "privileged structure" in medicinal chemistry and forms the core of numerous biologically active molecules, including some kinase inhibitors, this specific dimethylated amino-benzimidazolone derivative has not been characterized as an active kinase inhibitor in the scientific literature.

This finding underscores the importance of foundational data in drug discovery and development. The initial hypothesis for any comparative study rests on the confirmed biological activity of the compounds . Without this baseline data for this compound, a direct, evidence-based comparison with known kinase inhibitors is not feasible.

The Path Forward: Exploring the Potential of the Benzimidazole Scaffold

While the originally intended comparison cannot be conducted, this situation presents an opportunity to explore related compounds and the broader potential of the benzimidazole scaffold in kinase inhibition. The benzimidazole core is a key feature in several approved and investigational kinase inhibitors, targeting a range of kinases involved in oncology and other therapeutic areas.

For researchers interested in this chemical space, a more fruitful line of inquiry would be to investigate derivatives of the benzimidazole scaffold that have established kinase inhibitory activity. Examples of such lines of research include the development of inhibitors targeting:

  • Fibroblast Growth Factor Receptors (FGFRs): Certain benzimidazole derivatives have shown promise as selective FGFR inhibitors, a class of receptor tyrosine kinases implicated in various cancers.

  • Casein Kinase 1 Delta (CK1δ): Novel benzimidazole-based compounds have been synthesized and evaluated as potent and selective inhibitors of CK1δ, a kinase involved in cellular processes relevant to cancer and neurodegenerative diseases.

A Commitment to Scientific Integrity

Our commitment is to provide accurate, data-driven information to the scientific community. To this end, we must report the absence of evidence for the kinase inhibitory activity of this compound.

We encourage researchers who may have proprietary data suggesting such activity to publish their findings in peer-reviewed journals to advance the collective understanding of this compound's biological profile. In the absence of such data, we recommend that research efforts be directed towards validated kinase inhibitor scaffolds and novel derivatives with demonstrated biological activity.

For further inquiries or to discuss potential collaborations in the characterization of novel kinase inhibitors, please contact our research and development team.

assessing the selectivity of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: A Multi-Faceted Approach to Assessing Kinase Inhibitor Selectivity

A Case Study with 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases are a cornerstone of cellular communication, orchestrating a vast array of signaling pathways that govern cell growth, differentiation, and metabolism.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern therapeutics.[2]

However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2] A non-selective inhibitor can interact with numerous unintended kinases, leading to a cascade of off-target effects that can compromise therapeutic efficacy and cause significant toxicity.[3][4] Therefore, a rigorous and comprehensive assessment of a compound's selectivity profile across the kinome is not merely a characterization step but a critical determinant of its potential as a drug candidate.[2][4]

This guide, presented from the perspective of a senior application scientist, provides a framework for assessing the selectivity of a novel compound. We will use the hypothetical test compound This compound (hereafter referred to as Cmpd-X ) as a case study to illustrate a robust, multi-tiered strategy for moving from initial broad screening to detailed cellular validation.

Designing a Robust Selectivity Profiling Strategy

A successful selectivity assessment hinges on a carefully planned experimental strategy that integrates both biochemical and cell-based assays to build a comprehensive picture of an inhibitor's behavior.

The Foundational Choice: Biochemical vs. Cellular Assays

The initial and most fundamental decision is the choice of assay platform. Both biochemical and cellular assays offer unique advantages and, when used in concert, provide a more complete understanding of an inhibitor's profile.

  • Biochemical Assays: These assays utilize purified, recombinant kinase enzymes and substrates in a controlled, cell-free environment.[5] They provide a direct measure of a compound's ability to inhibit the catalytic activity of a specific kinase.[4] Common formats include radiometric assays that measure the incorporation of radiolabeled phosphate (e.g., ³³P-ATP) into a substrate and non-radiometric methods that detect the product of the kinase reaction, ADP, using luminescence (e.g., ADP-Glo™) or fluorescence-based technologies.[3][6][7] The key advantage is the clean, unambiguous assessment of direct enzyme inhibition. However, these assays do not account for factors like cell permeability or competition with high intracellular ATP concentrations.[5][8]

  • Cell-Based Assays: These assays measure an inhibitor's ability to engage its target within a living cell.[1] This provides a more physiologically relevant context, as it inherently accounts for cell membrane permeability, efflux pumps, intracellular metabolism, and competition with endogenous ATP.[5] Technologies like NanoBRET® Target Engagement assays allow for the quantitative measurement of compound binding to a specific kinase target in living cells.[5] Discrepancies between biochemical potency and cellular engagement can provide crucial insights into a compound's drug-like properties.[8]

The Logic of a Tiered Screening Approach

Profiling a compound against the entire kinome (over 500 kinases) can be resource-intensive. A tiered approach is a more efficient and cost-effective strategy.[4]

  • Tier 1: Broad Panel, Single Concentration. The compound is first screened at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large, diverse panel of kinases.[4] This "snapshot" quickly identifies the most sensitive targets and provides an initial overview of the compound's selectivity.

  • Tier 2: Dose-Response (IC₅₀) Determination. For all kinases showing significant inhibition (e.g., >70% inhibition) in the initial screen, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).[4] This provides a quantitative measure of potency for both on- and off-targets.

  • Tier 3: Cellular Target Engagement. Key on-targets and potent off-targets identified in the biochemical assays are then validated in a cell-based target engagement assay to confirm activity in a physiological context.[2]

A Case Study in Selectivity: Profiling Cmpd-X

To illustrate this strategy, we subjected Cmpd-X to our comprehensive kinase profiling workflow. For comparison, we included two well-characterized control compounds: Staurosporine , a notoriously promiscuous kinase inhibitor, and Sunitinib , a clinically approved multi-targeted inhibitor.

Phase 1: Kinome-Wide Single-Point Screen

Cmpd-X, Staurosporine, and Sunitinib were screened at a concentration of 1 µM against a panel of 300 distinct kinases using a radiometric biochemical assay. The data below summarizes the key findings.

Table 1: Single-Point Inhibition Data (1 µM)

Compound Total Kinases Tested Kinases with >70% Inhibition Kinases with >90% Inhibition Primary Target(s) Identified (>90% Inh.)
Cmpd-X 300 8 3 Aurora Kinase A, Aurora Kinase B, FLT3
Staurosporine 300 242 215 Widespread, including PKA, PKC, CAMKII

| Sunitinib | 300 | 35 | 18 | VEGFR1/2/3, PDGFRα/β, KIT, FLT3, RET |

Interpretation: The initial screen immediately highlights the different selectivity profiles. Staurosporine inhibits the vast majority of the panel, confirming its promiscuity. Sunitinib inhibits a known spectrum of receptor tyrosine kinases. Cmpd-X, in contrast, shows a much more focused activity profile, strongly inhibiting only a small subset of kinases, with the Aurora kinases and FLT3 being the most prominent hits.

Phase 2: IC₅₀ Determination for Potency and Selectivity

Based on the single-point screen, we performed 10-point dose-response curves for all kinases that showed >70% inhibition with Cmpd-X to determine their biochemical IC₅₀ values.

Table 2: Biochemical IC₅₀ Values for Cmpd-X and Control Compounds

Kinase Target Cmpd-X IC₅₀ (nM) Staurosporine IC₅₀ (nM) Sunitinib IC₅₀ (nM)
Aurora Kinase A 15 6 >10,000
Aurora Kinase B 22 5 280
FLT3 85 12 50
ABL1 1,200 20 210
LCK 2,500 15 850
SRC 3,100 9 650
TRKA >10,000 25 1,500

| VEGFR2 | >10,000 | 150 | 9 |

Selectivity Quantification: To quantify selectivity, we can calculate a Selectivity Score (S-score) . A common definition is the percentage of kinases in the panel that are inhibited by more than a certain threshold at a given concentration. For example, S(1µM) for Cmpd-X with a 70% inhibition threshold would be (8/300) = 2.7%, indicating high selectivity.

Interpretation: The IC₅₀ data confirms that Cmpd-X is a potent inhibitor of Aurora Kinases A and B. It displays moderate activity against FLT3. Crucially, its potency against other kinases like ABL1, LCK, and SRC is over 100-fold weaker, and it shows no meaningful activity against VEGFR2, a primary target of Sunitinib. This dataset strongly suggests Cmpd-X is a selective Aurora kinase inhibitor.

Phase 3: Validation via Cellular Target Engagement

To confirm that Cmpd-X engages its intended targets in a cellular environment, we utilized the NanoBRET™ Target Engagement assay in HEK293 cells.

Table 3: Cellular Target Engagement IC₅₀ Values

Kinase Target Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM) Fold Shift (Cellular/Biochemical)
Aurora Kinase A 15 180 12
Aurora Kinase B 22 250 11

| FLT3 | 85 | 1,100 | 13 |

Interpretation: The cellular data confirms that Cmpd-X engages Aurora Kinases A and B in living cells. The rightward shift in potency (from 15-22 nM to 180-250 nM) is expected and provides valuable information.[8] This "fold shift" reflects the combined effects of cell membrane permeability and competition with high intracellular ATP levels (~1-10 mM). A shift of ~10-20 fold is common for ATP-competitive inhibitors and indicates good cell permeability. A much larger shift might suggest poor permeability or active efflux from the cell.

Visualizing Pathways and Workflows

Visual aids are essential for contextualizing data and clarifying complex procedures.

Hypothetical Signaling Pathway

The diagram below illustrates the central role of Aurora kinases in mitosis. Cmpd-X is shown to inhibit its primary target, Aurora A, which is crucial for centrosome separation and spindle assembly. The diagram also indicates a potential off-target, FLT3, which is involved in hematopoietic cell proliferation, highlighting the importance of understanding even moderate off-target activities.

G cluster_0 Mitotic Progression cluster_1 Hematopoiesis (Off-Target Pathway) Prophase Prophase Centrosome Centrosome Separation Prophase->Centrosome Spindle Spindle Assembly Centrosome->Spindle Metaphase Metaphase Spindle->Metaphase AuroraA Aurora Kinase A AuroraA->Centrosome Phosphorylates TACC3/PLK1 HSC Hematopoietic Stem Cell Proliferation Proliferation & Survival HSC->Proliferation FLT3 FLT3 FLT3->HSC Activates CmpdX Cmpd-X CmpdX->AuroraA Potent Inhibition (On-Target) CmpdX->FLT3 Moderate Inhibition (Off-Target)

Caption: Cmpd-X on-target vs. off-target pathways.

Experimental Workflow Diagram

The following diagram outlines the key steps of the in vitro biochemical kinase assay protocol used for this study.

workflow start Start: Compound Dilution plate 1. Compound Plating (10-point serial dilution in DMSO) start->plate add_kinase 2. Add Kinase/Substrate Mix (Pre-incubation to allow binding) plate->add_kinase add_atp 3. Initiate Reaction (Add ³³P-ATP solution) add_kinase->add_atp incubate 4. Kinase Reaction (Incubate at RT for 60 min) add_atp->incubate stop 5. Stop Reaction & Capture (Add stop buffer, transfer to filter plate) incubate->stop wash 6. Wash Plate (Remove unbound ³³P-ATP) stop->wash read 7. Read Radioactivity (Scintillation Counter) wash->read analyze 8. Data Analysis (Calculate % Inhibition & IC₅₀) read->analyze end End: Selectivity Profile analyze->end

Caption: Workflow for biochemical kinase selectivity screening.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount. The following are generalized, step-by-step protocols that form the basis of our selectivity profiling services.

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric)

This protocol is designed to determine the IC₅₀ of a test compound by measuring the incorporation of ³³P from [γ-³³P]ATP into a specific peptide substrate.

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series of the test compound (e.g., Cmpd-X) in 100% DMSO, starting from a 1 mM stock.

  • Compound Plating: Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the wells of a 384-well assay plate. Include "high control" (DMSO only) and "low control" (no enzyme) wells.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Add 5 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution (containing unlabeled ATP and [γ-³³P]ATP at the Km,ATP for the specific kinase) to all wells to start the reaction.[9] The final reaction volume is 10 µL.

  • Kinase Reaction: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Dry the plate, add scintillant, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Normalize the data using high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the curve to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based NanoBRET™ Target Engagement Assay

This protocol measures compound binding to a target kinase in living cells.

  • Cell Preparation: Plate HEK293 cells engineered to express the kinase of interest as a NanoLuc® luciferase fusion protein into a 96-well assay plate.

  • Compound Addition: Prepare a serial dilution of the test compound in Opti-MEM® I Reduced Serum Medium. Add the diluted compound to the cells and incubate for 2 hours in a humidified incubator at 37°C and 5% CO₂.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer (a fluorescently-labeled ligand for the kinase) to all wells at its pre-determined optimal concentration.

  • Extracellular NanoLuc® Inhibitor Addition: Add the extracellular NanoLuc® inhibitor to the wells to quench any signal from non-internalized fusion protein.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to all wells.

  • Signal Detection: Read the plate immediately on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®) and acceptor (Tracer) signals.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Normalize the data and plot the NanoBRET™ ratio against the logarithm of the compound concentration to determine the cellular IC₅₀ value.

Conclusion

  • Biochemical assays established its high potency against the Aurora kinases with IC₅₀ values in the low nanomolar range.

  • A broad kinome screen demonstrated a highly selective profile, with over 100-fold selectivity against most other kinases tested.

  • Cellular target engagement assays confirmed that the compound effectively enters cells and binds to its intended targets in a physiological context, exhibiting a predictable and acceptable potency shift.

This systematic approach, which combines broad biochemical screening with targeted cellular validation, is essential for making informed decisions in drug discovery. It allows researchers to identify promising lead candidates, anticipate potential off-target liabilities, and ultimately build a robust data package to guide further development.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening Services. Retrieved from [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]

  • BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors. Retrieved from [Link]

  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 4(2), 145-157. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Retrieved from [Link]

  • Adams, S. R. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]

  • Wee, L., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(22), 3466-3474. Retrieved from [Link]

  • Gao, Y., et al. (2013). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 18(6), 634-644. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of laboratory reagents like 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 53439-88-6) is a critical component of ensuring laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, grounded in scientific principles and best practices.

While this compound is a valuable building block in the synthesis of biologically active molecules, its toxicological properties have not been thoroughly investigated.[1] This necessitates a cautious and informed approach to its disposal.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. While comprehensive toxicological data is limited, the available information suggests that this compound may cause respiratory irritation.[1] Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: In cases of potential dust generation or inadequate ventilation, a NIOSH-approved respirator is recommended.

All handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Waste Segregation and Containerization: The First Step to Proper Disposal

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice. This prevents accidental chemical reactions and ensures that the waste is managed in the most appropriate and cost-effective manner.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Waste Container: Choose a container that is compatible with the chemical. For solid waste like this compound, a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is suitable. The container must be clean and dry before use.

  • Label the Waste Container: Proper labeling is a regulatory requirement and crucial for safety. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "53439-88-6"

    • The primary hazard(s): "Irritant" (as a precaution)

    • The date the waste was first added to the container.

  • Waste Accumulation:

    • For pure, unused compound, place it directly into the labeled hazardous waste container.

    • For contaminated materials (e.g., weighing boats, gloves, filter paper), these should also be placed in the designated solid waste container. Avoid mixing with other chemical waste streams unless you have confirmed compatibility.

    • Never mix this compound with strong oxidizing agents, as this could lead to a hazardous reaction.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills or if there is a significant risk of airborne dust, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material. Avoid creating dust. If using a vacuum, it must be rated for hazardous dust.

  • Place in a Waste Container: The collected material should be placed in a labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., methanol or ethanol) and paper towels. The contaminated cleaning materials must also be disposed of as hazardous waste.

  • Wash Hands Thoroughly: After the cleanup is complete, wash your hands with soap and water.

On-Site Storage of Chemical Waste

Proper storage of hazardous waste while awaiting pickup is regulated and essential for safety.

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Chemicals: Ensure that the waste container is not stored near incompatible chemicals.

Final Disposal Pathway: Incineration

The recommended disposal method for this compound is high-temperature incineration.[1] This method ensures the complete destruction of the organic compound, minimizing its potential environmental impact.

Arranging for Disposal:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Provide Necessary Information: Be prepared to provide the EHS office with the details from your waste container label, including the chemical name, CAS number, and quantity of waste.

  • Follow Institutional Protocols: Adhere to all institutional guidelines for waste pickup scheduling and documentation.

Never dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can lead to contamination of water systems.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_spill Spill Response cluster_storage_disposal Storage & Final Disposal start Start: Handling of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated items) fume_hood->waste_generated spill Spill Occurs fume_hood->spill Potential Event select_container Select Compatible Waste Container (HDPE) waste_generated->select_container label_container Label Container: 'Hazardous Waste', Chemical Name, CAS#, Hazard select_container->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area label_container->store_waste spill_ppe Don Additional PPE spill->spill_ppe contain_spill Contain and Clean Up Spill (Avoid creating dust) spill_ppe->contain_spill spill_disposal Dispose of Spill Debris as Hazardous Waste contain_spill->spill_disposal spill_disposal->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs incineration Final Disposal: High-Temperature Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

Quantitative Data Summary

PropertyValueSource
CAS Number 53439-88-6[1][2][3]
Molecular Formula C₉H₁₁N₃O[1][2]
Molecular Weight 177.21 g/mol [2]
Physical Form Solid[3]
Recommended Disposal High-Temperature Incineration[1]

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and the protection of our ecosystem.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the handling of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 53439-88-6). As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment. The following procedures are based on a thorough evaluation of the known hazards associated with this compound and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely.

Understanding the Risks: Hazard Identification

This compound is a chemical intermediate with potential hazards that necessitate careful handling. While comprehensive toxicological data is not fully available, information from safety data sheets for this and structurally similar compounds indicates the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

  • Harmful if Swallowed: May be harmful if ingested.[5]

Given these potential risks, the implementation of a robust PPE plan is not merely a recommendation but a critical component of safe laboratory practice.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is contingent upon the specific laboratory task being performed and the associated risk of exposure. The following table summarizes the recommended PPE for various activities involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles with side-shields.Two pairs of chemical-resistant gloves (e.g., nitrile).Disposable gown with long sleeves and tight-fitting cuffs.N95 or higher-rated respirator if not handled in a chemical fume hood or ventilated enclosure.
Solution Preparation Tightly fitting safety goggles with side-shields. A face shield is recommended if splashing is a risk.Two pairs of chemical-resistant gloves (e.g., nitrile).Disposable gown with long sleeves and tight-fitting cuffs.Not generally required if performed in a certified chemical fume hood.
Handling and Transfer of Solutions Tightly fitting safety goggles with side-shields.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required.
Accidental Spill Cleanup Tightly fitting safety goggles and a face shield.Two pairs of heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).Chemical-resistant disposable gown or coveralls.A full-face respirator with a combination organic vapor/particulate cartridge is recommended.

Step-by-Step PPE Protocols: Ensuring Procedural Integrity

Proper donning and doffing of PPE are as crucial as the selection of the equipment itself to prevent cross-contamination and exposure.

Donning (Putting On) PPE

Donning_Procedure cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash Hands Thoroughly Gown 1. Don Gown WashHands->Gown Respirator 2. Don Respirator (if required) Gown->Respirator Goggles 3. Don Goggles/ Face Shield Respirator->Goggles Gloves 4. Don Gloves (outer pair over cuff) Goggles->Gloves

Figure 1. Recommended PPE Donning Sequence.
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[6]

  • Gown: Don a disposable, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs.[6]

  • Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection, don the appropriate respirator. Ensure it has been fit-tested.

  • Eye and Face Protection: Put on tightly fitting safety goggles. If there is a splash hazard, also wear a face shield.[5]

  • Gloves: Don the first pair of chemical-resistant gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, with the cuffs pulled over the sleeves of the gown.[6] Inspect gloves for any signs of damage before use.[4]

Doffing (Removing) PPE

The doffing procedure is critical to prevent contaminating yourself and the surrounding environment.

Doffing_Procedure cluster_doffing Doffing Sequence cluster_final Final Step OuterGloves 1. Remove Outer Gloves Gown 2. Remove Gown OuterGloves->Gown InnerGloves 3. Remove Inner Gloves Gown->InnerGloves Goggles 4. Remove Goggles/ Face Shield InnerGloves->Goggles Respirator 5. Remove Respirator Goggles->Respirator WashHands Wash Hands Thoroughly Respirator->WashHands

Figure 2. Recommended PPE Doffing Sequence.
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Gown: Remove the gown by rolling it down from the shoulders and turning it inside out. Avoid touching the exterior of the gown. Dispose of it in the designated hazardous waste container.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the designated hazardous waste container.

  • Eye and Face Protection: Remove goggles and face shield from the back of your head.

  • Respiratory Protection: If a respirator was worn, remove it.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[6]

Disposal Plan: Managing Contaminated Materials

All disposable PPE used when handling this compound should be considered contaminated and disposed of as hazardous waste.

  • Collection: Place all used gloves, gowns, and other disposable items into a designated, clearly labeled, and sealed hazardous waste container.[4]

  • Storage: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. A licensed professional waste disposal service should be contacted.[4]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one.
  • Sigma-Aldrich. (n.d.). 5-Amino-1,3-dihydro-2H-benzimidazol-2-one.
  • ChemicalBook. (n.d.). 5-Amino-1,3-dihydro-2H-benzimidazol-2-one(95-23-8).
  • Chemos GmbH & Co. KG. (2022, October 10). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
  • Capot Chemical. (n.d.). MSDS of 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one.
  • ECHEMI. (n.d.). 5-Amino-2-benzimidazolinone SDS, 95-23-8 Safety Data Sheets.
  • Fisher Scientific. (2023, August 21). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
  • Apollo Scientific. (2023, July 7). 5-Amino-1-methyl-1H-benzimidazole.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.